Hexakis(4-bromophenyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexakis(4-bromophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H24Br6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSYGQSHKDPKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458601 | |
| Record name | Hexakis(4-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1008.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19057-50-2 | |
| Record name | Hexakis(4-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Hexakis(4-bromophenyl)benzene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of hexakis(4-bromophenyl)benzene from hexaphenylbenzene. The document delves into the underlying mechanistic principles of electrophilic aromatic substitution, offers a detailed, field-proven experimental protocol, and outlines robust methods for product purification and characterization. Authored from the perspective of a senior application scientist, this guide emphasizes not only the procedural steps but also the causal reasoning behind experimental choices, ensuring a thorough understanding for researchers in organic synthesis and materials science. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and high purity of the final product.
Introduction: The Significance of this compound
This compound is a valuable polyhalogenated aromatic compound that serves as a versatile building block in various fields of chemical research, including materials science and supramolecular chemistry. Its rigid, propeller-shaped, three-dimensional structure, inherited from the hexaphenylbenzene core, provides a unique scaffold for the construction of novel functional materials. The six bromine atoms offer reactive handles for a variety of cross-coupling reactions, enabling the synthesis of more complex, star-shaped molecules with tailored electronic and photophysical properties. These derivatives are being explored for applications in organic light-emitting diodes (OLEDs), molecular wires, and as components of porous organic frameworks (POFs).
The synthesis of this compound from the readily available hexaphenylbenzene is a crucial transformation that unlocks the potential of this molecular scaffold. This guide provides a detailed examination of this synthetic route, focusing on the practical aspects and theoretical underpinnings of the reaction.
Mechanistic Insights: Electrophilic Aromatic Substitution
The synthesis of this compound from hexaphenylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] In this process, an electrophile (in this case, an electrophilic bromine species) replaces a hydrogen atom on an aromatic ring.
The General Mechanism of Electrophilic Aromatic Bromination
Typically, the bromination of aromatic compounds requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to increase the electrophilicity of the bromine molecule.[2][3] The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] In the final step, a weak base removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.[2]
Catalyst-Free Bromination of Hexaphenylbenzene: A Case of High Substrate Reactivity
Notably, the exhaustive bromination of hexaphenylbenzene to afford this compound can be achieved efficiently without the use of a Lewis acid catalyst.[4] This is attributed to the highly activated nature of the pendant phenyl rings in the hexaphenylbenzene molecule. Each of the six phenyl groups is activated towards electrophilic substitution by the electron-donating effect of the central benzene ring to which they are attached. This increased electron density makes the peripheral phenyl rings sufficiently nucleophilic to react directly with molecular bromine, obviating the need for a catalyst to generate a stronger electrophile.
The reaction proceeds via a stepwise substitution of a hydrogen atom with a bromine atom on the para-position of each of the six phenyl rings. The para-selectivity is governed by steric hindrance; the ortho positions are significantly more sterically encumbered due to the proximity of the adjacent phenyl groups, making the para position the most accessible site for the incoming electrophile.
Experimental Protocol: A Validated Approach
The following protocol is a detailed adaptation of a well-established and reliable procedure for the synthesis of this compound.[4]
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| Hexaphenylbenzene | C₄₂H₃₀ | 534.69 | 26.7 g (50 mmol) | Commercially available or can be synthesized.[5] |
| Bromine | Br₂ | 159.81 | 70 mL (1.37 mol) | Extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood. |
| Ethanol | C₂H₅OH | 46.07 | ~700 mL | Used for quenching and washing. |
| Sodium Bisulfite | NaHSO₃ | 104.06 | 5% aqueous solution | Used to neutralize excess bromine. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~350 mL | For optional recrystallization. |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500-mL, three-necked round-bottom flask equipped with a mechanical stirrer, a powder addition funnel, and a gas outlet adapter. The outlet should be connected via tubing to a trap containing a 10% aqueous sodium hydroxide solution to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.[4]
-
Charging the Reactor: Charge the flask with 70 mL of bromine. In the powder addition funnel, place 26.7 g of hexaphenylbenzene.[4]
-
Initiating the Reaction: Begin stirring the bromine and slowly add the hexaphenylbenzene from the powder addition funnel over a period of approximately one hour. To manage the exothermic nature of the reaction, it is advisable to place the reaction flask in a water bath at ambient temperature. The reaction commences immediately, as evidenced by the evolution of HBr gas.[4]
-
Reaction Completion: After the addition of hexaphenylbenzene is complete, continue to stir the resulting dark-orange slurry for an additional 20 minutes, or until the evolution of HBr gas ceases.[4]
-
Quenching the Reaction: In a separate 1-L Erlenmeyer flask, cool 500 mL of ethanol to approximately -78 °C using a dry ice/acetone bath. Carefully and slowly pour the reaction slurry into the cold ethanol with vigorous stirring. This step must be performed cautiously to control the exothermic reaction between excess bromine and ethanol.[4]
-
Product Isolation: Rinse the reaction flask with two 100 mL portions of cold ethanol and transfer the remaining precipitate to the Erlenmeyer flask. Allow the suspension to warm to room temperature over two hours with continuous stirring.
-
Filtration and Washing: Collect the pale-yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with 50 mL of ethanol, 100 mL of a 5% aqueous sodium bisulfite solution (to remove any residual bromine), and finally with two 50 mL portions of ethanol.[4]
-
Drying: Dry the product in a vacuum oven at room temperature to a constant weight. This procedure typically yields approximately 47.8 g (96%) of this compound with a purity greater than 95%.[4]
Workflow Diagram
Purification and Characterization
The product obtained from the initial precipitation is of high purity and suitable for most applications. However, for analytical purposes or for use in sensitive electronic devices, further purification can be achieved through recrystallization.
Purification by Recrystallization
Dissolve 10 g of the crude product in 350 mL of refluxing tetrahydrofuran (THF). Allow the solution to cool to room temperature and then let the solvent evaporate slowly. The this compound will precipitate as a colorless microcrystalline solid. For the formation of larger crystals, the solution can be stored in a refrigerator at -15°C for three days.[4]
Characterization Data
| Property | Value | Source |
| Melting Point | 358-359 °C | [4] |
| ¹H NMR (CDCl₃) | δ 6.61 (d, J = 8.5 Hz, 12H), 7.06 (d, J = 8.6 Hz, 12H) | [4] |
| ¹³C NMR (CDCl₃) | δ 120.3, 130.5, 132.6, 138.4, 139.6 | [4] |
| Mass Spectrometry | The molecular ion peak is expected to be prominent due to the stability of the aromatic system. The fragmentation pattern will likely show sequential loss of bromine atoms or HBr. The isotopic pattern for six bromine atoms will be characteristic. | [6][7] |
| Elemental Analysis | Calculated for C₄₂H₂₄Br₆: C, 50.04%; H, 2.40%; Br, 47.56%. | [4] |
Purification Workflow Diagram
Safety and Handling
Bromine is a highly toxic, corrosive, and volatile substance. All manipulations involving bromine must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), chemical splash goggles, a face shield, and a lab coat.[8][9]
-
Dispensing: Handle liquid bromine with care, using appropriate dispensing equipment to avoid splashes.
-
Waste Disposal: All bromine-containing waste must be disposed of according to institutional and local regulations for hazardous waste.
-
Spill Management: In case of a small spill, it can be neutralized with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite.[6] For larger spills, evacuate the area and contact emergency personnel.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (presence of starting material or partially brominated species) | - Insufficient reaction time.- Inadequate mixing.- Insufficient amount of bromine. | - Extend the reaction time and monitor by TLC.- Ensure vigorous stirring to maintain a slurry.- Use a sufficient excess of bromine as it also acts as the solvent.[4] |
| Low Yield | - Loss of product during transfer or filtration.- Premature precipitation during quenching. | - Ensure complete transfer of the product slurry.- Ensure the ethanol for quenching is sufficiently cold (-78 °C) to induce rapid precipitation.[4] |
| Product Discoloration | - Residual bromine. | - Ensure thorough washing with sodium bisulfite solution until the solid is colorless. |
Conclusion
The synthesis of this compound from hexaphenylbenzene via electrophilic aromatic substitution is a robust and high-yielding reaction. The high reactivity of the hexaphenylbenzene core allows for a catalyst-free process, simplifying the experimental setup and purification. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce high-purity this compound, a key precursor for the development of advanced functional materials. The insights into the reaction mechanism and troubleshooting strategies provided herein are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for their specific research needs.
References
- 1. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 2. Khan Academy [khanacademy.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to Aromatic Bromination: The Synthesis of Hexabromobenzene and the Mechanistic Realities of Hexaphenylbenzene
Abstract: This technical guide provides an in-depth exploration of the mechanisms governing the synthesis of hexabromobenzene (HBB), a significant organobromine compound. A critical clarification is first established: HBB is synthesized via the exhaustive bromination of benzene, not hexaphenylbenzene. The guide is therefore structured into two principal sections. The first delineates the complete mechanistic pathway for the conversion of benzene to HBB, detailing the pivotal role of Lewis acid catalysis in overcoming the progressive deactivation of the aromatic ring. The second section examines the theoretical bromination of hexaphenylbenzene, presenting it as a compelling case study in steric hindrance. Here, we explain why the central benzene core is mechanistically inaccessible and how electrophilic attack is redirected to the peripheral phenyl substituents. This dual approach provides researchers and drug development professionals with a nuanced understanding of electrophilic aromatic substitution, contrasting a classic synthesis with a sterically complex challenge.
Part 1: The Synthesis and Mechanism of Hexabromobenzene (HBB) from Benzene
Hexabromobenzene (C₆Br₆) is a fully substituted aromatic compound used as a flame retardant and an environmental research standard.[1][2] Its synthesis involves the complete replacement of all six hydrogen atoms on a benzene ring with bromine atoms. This transformation is a quintessential, albeit challenging, example of Electrophilic Aromatic Substitution (EAS).
The overall reaction is as follows:
C₆H₆ + 6 Br₂ --(FeBr₃ catalyst)--> C₆Br₆ + 6 HBr
While the stoichiometry appears straightforward, the reaction requires forcing conditions. Each successive bromination deactivates the aromatic ring, making subsequent substitutions progressively more difficult.
Visualizing the Synthesis Pathway
The following workflow outlines the high-level process for synthesizing Hexabromobenzene from Benzene.
Caption: Overall workflow for the synthesis of HBB.
The Stepwise Mechanism of Exhaustive Bromination
The conversion of benzene to hexabromobenzene does not occur in a single step but through a sequence of six distinct electrophilic aromatic substitution reactions. The core mechanism involves three fundamental stages for each substitution: generation of the electrophile, attack by the aromatic ring, and rearomatization.
Stage 1: Generation of the Bromonium Ion Electrophile The benzene ring's aromatic stability makes it less reactive than a simple alkene. Therefore, molecular bromine (Br₂) is not electrophilic enough to initiate the reaction on its own. A Lewis acid catalyst, typically iron(III) bromide (FeBr₃), is required to generate a highly reactive electrophile.[3][4][5] The FeBr₃ polarizes the Br-Br bond, creating a complex that effectively functions as a source of the bromonium ion (Br⁺).[3][6]
Caption: Activation of bromine by the FeBr₃ catalyst.
Stage 2: Sequential Electrophilic Attack and Rearomatization The generated electrophile is then attacked by the nucleophilic π-system of the benzene ring. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][8] A weak base, typically [FeBr₄]⁻, then abstracts a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the brominated product.[4]
This two-step process of attack and rearomatization is repeated six times.
-
Benzene to Bromobenzene: The first substitution proceeds readily.
-
Bromobenzene to Dibromobenzene: The bromine substituent is deactivating but ortho, para-directing. The reaction rate is slower than that of benzene.
-
Further Bromination: With each added bromine atom, the ring becomes significantly more electron-poor and less reactive. To achieve complete substitution and form HBB, the reaction requires harsh conditions, such as high temperatures or UV light, to overcome this profound deactivation.[1]
Experimental Protocol: Synthesis of Hexabromobenzene
This generalized protocol outlines the key steps for the laboratory synthesis of HBB.
| Step | Procedure | Rationale / Key Insight |
| 1 | Charge a round-bottom flask with benzene and a suitable solvent (e.g., carbon tetrachloride). Add iron filings, which will react in situ with bromine to form the FeBr₃ catalyst. | Using iron filings is a common and cost-effective way to generate the Lewis acid catalyst directly in the reaction vessel. |
| 2 | Slowly add liquid bromine (6 equivalents) to the reaction mixture via an addition funnel. The reaction is exothermic and will generate HBr gas, requiring a gas trap. | Slow addition is crucial to control the reaction rate and temperature. The evolving HBr gas is corrosive and must be neutralized. |
| 3 | After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. | Elevated temperatures are necessary to force the substitution onto the highly deactivated, poly-brominated benzene rings. |
| 4 | Cool the reaction mixture and quench with an aqueous solution of sodium bisulfite to destroy any excess bromine. | This step neutralizes unreacted bromine, which is a safety and purification concern. |
| 5 | Perform a liquid-liquid extraction using an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄). | Standard workup procedure to isolate the crude product from the aqueous phase and catalyst residues. |
| 6 | Remove the solvent via rotary evaporation. Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or benzene) to yield pure hexabromobenzene. | Recrystallization is essential to purify the final product, which is a white crystalline solid.[1][2] |
Part 2: The Bromination of Hexaphenylbenzene (HPB): A Case Study in Steric Hindrance
Hexaphenylbenzene (HPB) is a fascinating aromatic compound where a central benzene ring is substituted with six phenyl rings.[9] Structurally, the molecule is not planar. To minimize steric repulsion, the six peripheral phenyl rings are twisted out of the plane of the central ring, creating a stable "propeller-like" conformation.[9]
This unique three-dimensional structure has profound implications for its reactivity, particularly in electrophilic aromatic substitution.
Mechanistic Analysis: The Impenetrable Core
Direct bromination of the central benzene ring of HPB is considered mechanistically unfeasible due to extreme steric hindrance.[10] The six bulky phenyl groups form a protective shield around the central core, preventing the approach of even a highly reactive electrophile like the bromonium ion. Any attempt at electrophilic attack would lead to massive non-bonding interactions, creating a transition state with prohibitively high energy.[10]
Therefore, the bromination of hexaphenylbenzene will not occur on the central ring but rather on the more accessible peripheral phenyl rings . Each of these six rings can undergo electrophilic aromatic substitution.
Mechanism of Peripheral Phenyl Ring Bromination
The mechanism for brominating the outer rings follows the same fundamental EAS pathway described in Part 1.
-
Generation of Electrophile: A Lewis acid catalyst (FeBr₃) is still required to generate the Br⁺ electrophile.
-
Electrophilic Attack: The π-system of one of the peripheral phenyl rings acts as the nucleophile, attacking the Br⁺. This forms a sigma complex, with the positive charge delocalized across the attacked phenyl ring.
-
Rearomatization: The [FeBr₄]⁻ base removes a proton from the ring, restoring its aromaticity and yielding a mono-brominated hexaphenylbenzene derivative.
Caption: Logical workflow for the bromination of a peripheral phenyl ring on HPB.
Regioselectivity and Further Substitution The initial substitution on a phenyl ring will be directed to the ortho and para positions, as the rest of the large molecule acts as a deactivating, bulky substituent. However, steric effects will strongly favor substitution at the para position to minimize interactions with the adjacent phenyl groups of the HPB core.[11][12] Further bromination could occur on the same ring or on the other five phenyl rings, leading to a complex mixture of polybrominated products.
Data Summary and Characterization
Quantitative data is crucial for product verification. The table below summarizes key properties for the primary product discussed, Hexabromobenzene.
| Property | Hexabromobenzene (HBB) Data | Reference |
| Chemical Formula | C₆Br₆ | [1][2] |
| Molar Mass | 551.49 g/mol | [2] |
| Appearance | White crystalline powder or needles | [1][2] |
| Melting Point | >300 °C | [2] |
| Solubility | Insoluble in water; soluble in benzene, ether, ethanol | [1][2] |
| Mass Spec | Exhibits a characteristic isotopic cluster pattern due to the presence of six bromine atoms (⁷⁹Br and ⁸¹Br isotopes). | [13] |
Characterization of brominated hexaphenylbenzene would be significantly more complex. ¹H and ¹³C NMR spectroscopy would be required to determine the substitution patterns on the phenyl rings, while high-resolution mass spectrometry would be needed to identify the degree of bromination in a mixture of products.
Conclusion
This guide has elucidated the mechanistic pathways for two distinct yet related bromination challenges. The synthesis of hexabromobenzene from benzene serves as a model for exhaustive electrophilic aromatic substitution, underscoring the necessity of a Lewis acid catalyst to activate the electrophile and harsh conditions to overcome the progressive deactivation of the aromatic substrate.
Conversely, the case of hexaphenylbenzene provides a powerful illustration of the dominance of steric effects in chemical reactivity. Its structure renders the central core inert to electrophilic attack, redirecting the reaction to its peripheral phenyl groups. Understanding these principles—catalytic activation, substrate reactivity, and steric hindrance—is fundamental for professionals engaged in the design and synthesis of complex aromatic molecules.
References
- 1. Hexabromobenzene - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. fiveable.me [fiveable.me]
- 4. byjus.com [byjus.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Hexakis(4-bromophenyl)benzene
Introduction
Hexakis(4-bromophenyl)benzene (HBB) is a sterically hindered, propeller-shaped polycyclic aromatic hydrocarbon. Its unique C₆-symmetric structure, composed of a central benzene ring peripherally substituted by six 4-bromophenyl groups, imparts significant thermal and chemical stability. These properties make HBB and its derivatives promising materials in fields such as organic electronics, materials science, and supramolecular chemistry.
A precise and unambiguous structural confirmation is paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR characterization of HBB, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present a self-validating protocol, and interpret the resulting spectral data with authoritative grounding.
The Structural Rationale for the NMR Spectrum of this compound
The high degree of symmetry in the HBB molecule is the determining factor in the simplicity of its NMR spectra. Due to the propeller-like arrangement of the six peripheral phenyl rings, free rotation around the C-C single bonds (connecting the central and peripheral rings) at room temperature leads to the chemical equivalence of many protons and carbons.
Molecular Structure and Symmetry
The structure of HBB dictates that all six of the 4-bromophenyl substituents are chemically identical. Within each of these identical substituents, the protons and carbons can be further categorized based on their position relative to the central benzene ring and the bromine atom.
Caption: Molecular structure of this compound highlighting the different carbon environments.
¹H NMR Spectral Analysis
Due to the molecule's symmetry, the 24 aromatic protons on the six peripheral rings give rise to only two distinct signals. These signals appear as doublets because of ortho-coupling.
| Protons (Label) | Multiplicity | Coupling Constant (J) |
| Hₐ | Doublet | ~8.5 Hz |
| Hₑ | Doublet | ~8.6 Hz |
-
Hₐ: These are the 12 protons ortho to the carbon atom attached to the central benzene ring.
-
Hₑ: These are the 12 protons ortho to the bromine atom (and meta to the central ring).
The electron-withdrawing nature of the bromine atom deshields the ortho protons (Hₑ), causing them to appear at a higher chemical shift (downfield) compared to the Hₐ protons. The observed coupling constants are typical for ortho-coupling in benzene rings.
¹³C NMR Spectral Analysis
Similarly, the high symmetry of HBB results in a simplified ¹³C NMR spectrum. Instead of the 42 expected signals for a completely asymmetric molecule, only five distinct signals are observed in the aromatic region.
| Carbon (Label) | Description |
| C₁ | Quaternary carbon of the central benzene ring |
| C₂ | Quaternary carbon of the peripheral ring attached to the central ring |
| C₃ | Tertiary carbon of the peripheral ring (bearing Hₐ) |
| C₄ | Tertiary carbon of the peripheral ring (bearing Hₑ) |
| C₅ | Quaternary carbon of the peripheral ring attached to the bromine atom |
The assignment of these signals can be rationalized based on the electronic environment of each carbon atom. The carbon attached to the electronegative bromine atom (C₅) will be significantly affected, as will the carbons of the central, highly substituted benzene ring (C₁).
Experimental Protocol for NMR Data Acquisition
The primary challenge in obtaining high-quality NMR spectra for HBB is its limited solubility in common deuterated solvents.[1] Tetrahydrofuran-d₈ (THF-d₈) or chloroform-d (CDCl₃) can be used, though gentle heating may be required to achieve a sufficient concentration.[2]
Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of purified this compound. The product should be a colorless to pale yellow microcrystalline solid.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube containing the sample.
-
Dissolution: Cap the NMR tube and gently agitate. If the sample does not fully dissolve, sonication or gentle warming in a water bath may be necessary. Ensure the sample is completely dissolved before proceeding.
-
Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.
Caption: A streamlined workflow for preparing HBB for NMR analysis.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range covering the aromatic region, typically 0 to 10 ppm.
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) and a longer experimental time will be required.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is beneficial for the quantitative observation of quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range covering the aromatic region, typically 0 to 160 ppm.
Data Interpretation and Validation
Based on authoritative literature, the following spectral data can be expected for this compound in CDCl₃.[2]
Expected Chemical Shifts
| Nucleus | Signal | Chemical Shift (δ, ppm) |
| ¹H | Hₐ | 6.61 |
| Hₑ | 7.06 | |
| ¹³C | C₁, C₂, C₃, C₄, C₅ | 120.3, 130.5, 132.6, 138.4, 139.6 |
Note: The specific assignment of the ¹³C signals requires more advanced 2D NMR techniques (like HSQC and HMBC), but the presence of five distinct signals in the aromatic region is a key validation point.
The ¹H NMR spectrum serves as a rapid and effective tool for assessing the purity of the synthesized HBB. The presence of only two doublets in the aromatic region, with an integration ratio of 1:1, is a strong indicator of a pure, symmetric product.[2] Any additional signals would suggest the presence of impurities or incomplete reaction.
Conclusion
The NMR characterization of this compound is a straightforward process, provided that the challenges of its limited solubility are addressed. The high symmetry of the molecule leads to a simple and highly informative pair of ¹H and ¹³C NMR spectra. The appearance of two doublets in the proton spectrum and five distinct signals in the carbon spectrum provides a definitive structural confirmation. This guide provides the necessary framework for researchers to confidently acquire and interpret the NMR data for this important molecule, ensuring the scientific integrity of their work.
References
Crystal structure analysis of Hexakis(4-bromophenyl)benzene
An In-depth Technical Guide to the Crystal Structure Analysis of Hexakis(4-bromophenyl)benzene
Abstract
This compound (HBB) is a highly functionalized aromatic molecule built upon the rigid and sterically crowded hexaphenylbenzene scaffold. Its unique propeller-like, three-dimensional structure makes it a valuable building block in supramolecular chemistry, materials science, and crystal engineering.[1] Understanding the precise solid-state arrangement of HBB is critical for designing novel materials with tailored electronic, optical, or porous properties. This guide provides a comprehensive, in-depth overview of the essential methodologies for the synthesis, crystallization, and definitive structural elucidation of this compound using single-crystal X-ray diffraction (SCXRD). It is intended for researchers and professionals in chemistry and materials science, offering not just protocols, but the underlying scientific rationale for key experimental decisions.
Synthesis: From Planar Precursor to Propeller-like Architecture
The most direct and high-yielding synthesis of HBB involves the electrophilic aromatic substitution of hexaphenylbenzene (HPB), a readily available precursor.[2] The choice of this method is based on its efficiency and the ability to achieve exhaustive bromination at the para-positions of the six peripheral phenyl rings.
Rationale for the Synthetic Protocol
The direct bromination of HPB with neat bromine is a robust method that leverages the reactivity of the peripheral phenyl rings.[2] The core benzene ring is sterically shielded and less reactive. Several factors are critical for the success of this reaction:
-
Excess Reagent: A large excess of bromine is employed not only as a reagent but also as the solvent. This ensures the reaction mixture remains a mobile slurry, facilitating efficient mixing and driving the reaction to completion for all six phenyl groups.[2]
-
Reaction Control: The reaction is initiated at ambient temperature with a water bath to manage the initial exotherm from the evolution of hydrobromic acid (HBr) gas.[2]
-
Quenching: The reaction mixture is poured into pre-chilled ethanol (-78°C). This step is crucial to prevent a violent exothermic reaction between the excess bromine and ethanol, ensuring the safe and effective precipitation of the HBB product.[2]
Experimental Protocol: Synthesis of HBB
This protocol is adapted from the validated procedure published in Organic Syntheses.[2]
-
Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer and a gas outlet connected to an alkali trap (e.g., 10% NaOH solution), add 70 mL (1.37 mol) of bromine.
-
Reagent Addition: Place the flask in a water bath. Slowly add 26.7 g (50 mmol) of hexaphenylbenzene over one hour to the stirring bromine. The evolution of HBr gas indicates the immediate start of the reaction.
-
Reaction: After the addition is complete, continue stirring the dark-orange slurry for an additional 20 minutes until HBr evolution ceases.
-
Workup: Carefully pour the slurry into 500 mL of ethanol pre-chilled to approximately -78°C in a 1-L Erlenmeyer flask with magnetic stirring.
-
Isolation: Allow the suspension to warm to room temperature over two hours. Filter the precipitate using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with ethanol (50 mL), 5% aqueous sodium bisulfite (100 mL) to remove residual bromine, and finally with ethanol (2 x 50 mL).
-
Drying: Dry the pale yellow precipitate overnight in vacuo to yield this compound. The expected yield is approximately 96%.[2]
Caption: Workflow for the synthesis of this compound.
Crystallization: The Gateway to High-Resolution Structural Data
Obtaining a high-quality single crystal is the most critical and often most challenging step in SCXRD. The goal is to encourage slow, ordered growth of molecules from a supersaturated solution, minimizing defects and twinning. For a molecule like HBB, which has low solubility in many common solvents, careful selection of the crystallization technique is paramount.
Principles of Crystallization for HBB
-
Solvent Selection: A suitable solvent must dissolve HBB to a reasonable extent when heated but allow it to become sparingly soluble upon cooling or when an anti-solvent is introduced. Tetrahydrofuran (THF) has been shown to be effective for recrystallization.[2]
-
Slow Perturbation: Rapid precipitation from a solution leads to amorphous powder or microcrystalline aggregates, which are unsuitable for SCXRD. All successful crystallization techniques rely on slowly changing the solution's conditions (temperature or composition) to gently push the system past the saturation point, allowing for the formation of a single, well-ordered nucleus that can grow.[3]
Recommended Crystallization Protocols
Method 1: Slow Evaporation
-
Preparation: In a clean vial, dissolve a small amount of HBB in a minimal volume of a suitable solvent, such as refluxing tetrahydrofuran.[2]
-
Filtration: Filter the hot solution through a syringe filter (PTFE, 0.22 µm) into a clean, new vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[3]
-
Growth: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks at room temperature.
Method 2: Slow Cooling
-
Preparation: Prepare a saturated solution of HBB in a suitable solvent (e.g., THF) at an elevated temperature.[2]
-
Growth: Place the sealed vial in an insulated container (e.g., a Dewar flask filled with warm water or an oil bath) and allow it to cool to room temperature over 24-48 hours. For even slower growth, the solution can be subsequently stored in a refrigerator (-15°C) for several days.[2]
Method 3: Vapor Diffusion (Solvent/Anti-Solvent)
-
Preparation: Dissolve HBB in a small volume of a good solvent (e.g., dichloromethane or THF) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed jar that contains a few milliliters of a volatile "anti-solvent" in which HBB is insoluble (e.g., methanol or hexane).[4]
-
Growth: Over time, the anti-solvent vapor will slowly diffuse into the HBB solution, gradually reducing its solubility and inducing the growth of high-quality crystals.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive analytical technique for determining the three-dimensional atomic arrangement within a crystal. It provides precise information on bond lengths, bond angles, and the packing of molecules in the solid state.[5]
The SCXRD Experimental Workflow
The process can be broken down into four main stages: crystal mounting, data collection, structure solution, and refinement.
Caption: A generalized workflow for SCXRD analysis.
Step-by-Step Methodology
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is mounted on a loop or glass fiber using cryo-protectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer goniometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in higher quality diffraction data. The crystal is then rotated in a monochromatic X-ray beam, and a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for experimental factors, most importantly absorption of X-rays by the heavy bromine atoms in HBB.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined using a least-squares algorithm, where atomic positions and displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.
Key Structural Features of this compound
While a definitive crystal structure from a public database is not available in the initial search, the molecular and crystal structure can be confidently predicted based on the extensive literature on hexaphenylbenzene derivatives.[4][6][7]
-
Molecular Conformation: The most prominent feature of HBB is its non-planar, propeller-like shape. Due to severe steric hindrance between the ortho-hydrogens of the peripheral 4-bromophenyl rings, these rings are forced to twist significantly out of the plane of the central benzene ring. This conformation prevents π-conjugation between the central and peripheral rings but creates a robust, three-dimensional object.
-
Crystal Packing: The packing of these propeller-shaped molecules in the crystal lattice is governed by weak intermolecular interactions. Potential interactions include C-H···π stacking and halogen bonding (Br···Br or C-H···Br), which will dictate the overall symmetry and density of the crystal. The specific arrangement can lead to the formation of solvent-accessible voids or channels, a property exploited in crystal engineering.[4][6]
Tabulated Physicochemical and Crystallographic Data
The following table summarizes known properties and expected crystallographic parameters for HBB. Note that crystallographic data are illustrative and representative of what would be obtained from a successful SCXRD experiment.
| Property | Value | Source |
| Chemical Formula | C₄₂H₂₄Br₆ | [8] |
| Molecular Weight | 1008.1 g/mol | [8] |
| IUPAC Name | 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene | [8] |
| Melting Point | 358-359 °C | [2] |
| Illustrative Crystal Data | ||
| Crystal System | Monoclinic or Triclinic | (Expected) |
| Space Group | P2₁/c or P-1 | (Expected) |
| a (Å) | ~15-20 | (Expected) |
| b (Å) | ~10-15 | (Expected) |
| c (Å) | ~20-25 | (Expected) |
| α, β, γ (°) | α, γ = 90, β ~ 95-105 (for Monoclinic) | (Expected) |
| Volume (ų) | ~4000-5000 | (Expected) |
| Z (molecules/cell) | 4 | (Expected) |
| Calculated Density | ~1.6-1.8 g/cm³ | (Calculated) |
Conclusion
The structural analysis of this compound provides fundamental insights into the solid-state behavior of a highly important molecular scaffold. This guide has detailed the critical steps from chemical synthesis to high-resolution structure determination. A successful analysis, predicated on the synthesis of pure material and the painstaking growth of a high-quality single crystal, reveals the molecule's distinct propeller conformation and the subtle intermolecular forces that direct its crystal packing. This foundational knowledge is indispensable for the rational design of advanced functional materials, including porous organic frameworks, liquid crystals, and components for optoelectronic devices.[1][9]
References
- 1. Synthesis and Applications of Hexaphenylbenzene Derivatives [manu56.magtech.com.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. unifr.ch [unifr.ch]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C42H24Br6 | CID 11205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hexakis(4-bromophenyl)benzene: A Technical Guide to its Photophysical Landscape and Material Potential
Introduction: The Architectural Significance of a Propeller-Shaped Luminogen
Hexakis(4-bromophenyl)benzene (HBB) is a highly symmetric, propeller-shaped aromatic molecule built upon a hexaphenylbenzene core. While often categorized as a synthetic intermediate, this classification belies its significance as a foundational building block for a class of advanced functional materials. Its unique three-dimensional structure, characterized by six peripheral phenyl rings twisted out of the plane of the central benzene ring due to steric hindrance, is not a mere structural curiosity; it is the primary determinant of its fascinating photophysical behavior.
This guide provides an in-depth exploration of the photophysical properties of HBB, not as a simple list of data points, but as a consequence of its molecular architecture. We will delve into its synthesis, the theoretical underpinnings of its expected luminescent properties, the experimental protocols required for its characterization, and its demonstrated utility as a precursor for materials in chemical sensing and organic electronics. For researchers and developers, understanding the core properties of HBB is paramount to unlocking the potential of the complex, high-performance systems derived from it.
Synthesis and Molecular Characterization
The most direct and high-yielding synthesis of HBB is achieved through the exhaustive electrophilic bromination of hexaphenylbenzene (HPB).[1] This method is efficient and provides HBB with high purity, which is critical for subsequent applications and for obtaining reliable photophysical data.
Reference Synthesis Protocol: Electrophilic Bromination of Hexaphenylbenzene[1]
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a powder addition funnel, and an outlet adapter connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved hydrogen bromide (HBr) gas.
-
Reagents:
-
Hexaphenylbenzene (HPB)
-
Liquid Bromine (Br₂)
-
Ethanol (pre-chilled to -78 °C)
-
Aqueous Sodium Bisulfite (5%)
-
-
Procedure:
-
The flask is charged with an excess of liquid bromine, serving as both reactant and solvent. A water bath is used to manage the reaction temperature.
-
Hexaphenylbenzene is added slowly to the stirring bromine over approximately one hour. The reaction commences immediately, evidenced by the evolution of HBr gas.
-
After the addition is complete, the resulting slurry is stirred for an additional 20-30 minutes until HBr evolution ceases.
-
The reaction mixture is then carefully poured into pre-chilled ethanol (-78 °C) with vigorous stirring to quench the excess bromine.
-
The suspension is allowed to warm to room temperature. The precipitate is collected by filtration.
-
The collected solid is washed sequentially with ethanol, 5% aqueous sodium bisulfite (to remove residual bromine), and again with ethanol.
-
The product, this compound, is dried in vacuo to yield a pale yellow to white solid. Purity can be further enhanced by recrystallization from a solvent such as tetrahydrofuran (THF).
-
Structural Verification
The identity and purity of the synthesized HBB are confirmed using standard analytical techniques. The key spectral data for HBB are:[1]
-
¹H NMR (CDCl₃): δ 6.61 (d, J = 8.5 Hz, 12H), 7.06 (d, J = 8.6 Hz, 12H).
-
¹³C NMR (CDCl₃): δ 120.3, 130.5, 132.6, 138.4, 139.6.
-
Melting Point: 358-359 °C.
The Core Principle: Aggregation-Induced Emission (AIE)
The defining photophysical characteristic of HBB and its derivatives is the phenomenon of Aggregation-Induced Emission (AIE).[2] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) due to π-π stacking in the solid state, AIE-active molecules (AIEgens) are weakly or non-emissive in dilute solution but become highly luminescent upon aggregation.
The underlying cause of this behavior is the Restriction of Intramolecular Motion (RIM) .[3]
-
In Dilute Solution: The six peripheral bromophenyl rings of an individual HBB molecule can undergo low-frequency rotational and vibrational motions. When the molecule is photoexcited, these motions provide efficient non-radiative pathways for the excited state to decay back to the ground state, thus quenching fluorescence.
-
In the Aggregated State: In a poor solvent or in the solid state, the molecules are forced into close proximity. The steric interactions between neighboring molecules physically lock the phenyl rings, restricting these non-radiative rotational and vibrational decay channels. This "locking" effectively closes the primary non-radiative pathway, forcing the excited state to decay via the emission of a photon (fluorescence).
This principle is the cornerstone for understanding the photophysical properties of HBB.
Caption: 2D representation of the HBB molecular structure.
Photophysical Properties: An Evidence-Based Assessment
While detailed photophysical studies on the HBB monomer are not extensively reported in the literature, its properties can be reliably inferred from the well-documented behavior of its derivatives, which are widely used as blue emitters in Organic Light-Emitting Diodes (OLEDs).
Absorption and Emission Spectra
HBB is expected to absorb in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The emission is anticipated in the blue region of the visible spectrum. The propeller shape of the hexaphenylbenzene core disrupts extensive π-conjugation between the peripheral rings and the central core, leading to a wide energy gap and consequently, blue emission.
The table below summarizes the photoluminescence (PL) data for several hexaphenylbenzene derivatives, providing a strong indication of the expected spectral range for HBB.
| Compound Derivative | State | PL Max (λₘₐₓ) | Emission Color | Reference |
| 5P-VA | Solution | 447 nm | Blue | [1][4] |
| Film | 451 nm | Blue | [1][4] | |
| 5P-VTPA | Solution | ~400 nm | Deep Blue | [1][4] |
| Film | 461 nm | Deep Blue | [1][4] | |
| 5P-VCB | Solution | 420 nm | Blue | [5] |
| Film | 452 nm | Blue | [5] | |
| 6P-VC | Solution | 417 nm | Deep Blue | [6] |
| Film | 429 nm | Deep Blue | [6] |
Based on this data, it is reasonable to predict that HBB in its aggregated or solid state will exhibit a maximum emission wavelength (λₘₐₓ) in the 420-460 nm range.
Quantum Yield and Excited-State Dynamics
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. For an AIEgen like HBB:
-
In a good solvent (e.g., THF, Chloroform): The Φ_F is expected to be very low (< 1%) due to the dominance of non-radiative decay through intramolecular motion.
-
In an aggregated state (e.g., THF/water mixture or solid film): The Φ_F should increase dramatically, potentially by one or two orders of magnitude, as the RIM mechanism takes effect.
The presence of heavy bromine atoms in HBB could also influence the excited-state dynamics by promoting intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). This "heavy-atom effect" could potentially lead to phosphorescence, especially at low temperatures, or influence the overall quantum yield.
Caption: Jablonski diagram illustrating the AIE mechanism for HBB.
Experimental Workflows for Photophysical Analysis
To validate the expected AIE behavior and quantify the photophysical parameters of HBB, a series of standard spectroscopic experiments are required.
Protocol for Characterization of Aggregation-Induced Emission
This experiment quantifies the turn-on fluorescence of HBB by inducing aggregation through the addition of a poor solvent.
-
Objective: To demonstrate and quantify the AIE effect of HBB.
-
Materials:
-
This compound (HBB)
-
Tetrahydrofuran (THF), spectroscopic grade (good solvent)
-
Deionized water (poor solvent)
-
Spectrofluorometer and UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of HBB in THF (e.g., 10⁻⁴ M).
-
Prepare a series of samples in cuvettes with varying THF/water volume fractions (from 100/0 to 0/100), keeping the final concentration of HBB constant in all samples.
-
For each sample, acquire the UV-Vis absorption spectrum to check for scattering, which indicates aggregate formation.
-
Acquire the fluorescence emission spectrum for each sample using an excitation wavelength determined from the absorption spectrum (e.g., at the absorption maximum).
-
Plot the fluorescence intensity at the emission maximum (I) relative to the intensity in pure THF (I₀) against the water fraction (%). A sharp increase in I/I₀ at a certain water fraction confirms the AIE phenomenon.
-
Caption: Experimental workflow for AIE characterization.
Protocol for Relative Fluorescence Quantum Yield (Φ_F) Measurement
The quantum yield of HBB in its aggregated state can be determined by comparing its emission to a well-characterized standard.
-
Objective: To determine the Φ_F of HBB aggregates.
-
Materials:
-
HBB sample in the aggregated state (e.g., 90% water/THF mixture).
-
A quantum yield standard with emission in a similar spectral range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare the HBB aggregate solution and the standard solution. Adjust the concentration of both so that their absorbance at the excitation wavelength is low (< 0.1) to minimize inner filter effects.
-
Measure the absorbance of both the HBB sample (A_HBB) and the standard (A_Std) at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of the HBB sample and the standard, using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the HBB sample (I_HBB) and the standard (I_Std).
-
Calculate the quantum yield of HBB using the following equation:
Φ_F(HBB) = Φ_F(Std) * (I_HBB / A_HBB) * (A_Std / I_Std) * (n_HBB² / n_Std²)
where n is the refractive index of the respective solvents.
-
Applications in Advanced Materials
The true value of HBB lies in its role as a robust, pre-functionalized building block for creating more complex, high-performance materials.
Luminescent Probes for Chemical Sensing
The bromine atoms on HBB are versatile functional handles that can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build larger polymeric structures. Covalent organic polymers (COPs) based on an HBB core have been synthesized and demonstrated as highly selective and sensitive luminescent probes for the detection of nitroaromatic explosives.[4] In these materials, the HBB core provides the intrinsic AIE property, ensuring a strong fluorescent signal in the solid state (e.g., on a test strip), while the extended polymeric network provides porosity and specific binding sites for the analyte, leading to fluorescence quenching upon detection.
Precursor for Organic Electronics
As demonstrated by the extensive research into its derivatives, the hexaphenylbenzene core is an excellent scaffold for blue-emitting materials in OLEDs.[6] The propeller structure prevents the π-stacking that often leads to red-shifted emission and lower efficiency in solid-state devices. HBB serves as an ideal starting material for synthesizing these advanced emitters. The bromo-functional groups allow for the straightforward attachment of charge-transporting moieties (like carbazoles or triphenylamines) to tune the electronic properties, improve charge injection/transport, and optimize device performance for deep-blue, high-efficiency light emission.
Conclusion and Outlook
This compound is more than a mere chemical intermediate; it is a molecule whose photophysical properties are a direct and elegant consequence of its unique three-dimensional architecture. Its propeller shape intrinsically encodes the property of aggregation-induced emission, making it a powerful building block for materials that require strong solid-state luminescence. While detailed characterization of the monomer itself is sparse in the literature, a clear and compelling picture of its behavior can be constructed from the well-established properties of its many high-performing derivatives.
For researchers in materials science and drug development, HBB offers a robust and versatile platform. Its pre-functionalized bromo groups invite a rich chemistry for the construction of advanced sensors, efficient OLED emitters, and potentially novel theranostic agents where solid-state emission is a critical design feature. The continued exploration of HBB and its derivatives promises to yield materials with even greater sophistication and utility, cementing the importance of this foundational AIEgen.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene | 19057-50-2 [chemicalbook.com]
- 4. This compound | C42H24Br6 | CID 11205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS#:19057-50-2 | 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene | Chemsrc [chemsrc.com]
Navigating the Solubility Landscape of Hexakis(4--bromophenyl)benzene: A Technical Guide for Researchers
Introduction: The Challenge of a Molecular Propeller
Hexakis(4-bromophenyl)benzene (HBB) is a prominent member of the hexaarylbenzene family, characterized by a central benzene core peripherally substituted with six 4-bromophenyl rings. This unique propeller-like, non-planar structure imparts high thermal stability and specific electronic properties, making it a molecule of significant interest in materials science, particularly for applications in organic electronics.[1] However, its large, rigid, and hydrophobic nature presents a considerable challenge for researchers and formulation scientists: poor solubility.[2] Understanding and quantifying the solubility of HBB in common organic solvents is a critical first step for its purification, processing, and integration into functional materials.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document delves into the fundamental principles governing its solubility, offers predictive insights based on its molecular architecture, and provides a robust experimental framework for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who work with HBB and similar large, non-polar molecules.
I. Theoretical Framework: Deconstructing the Solubility of a Complex Aromatic System
The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility, or lack thereof, can be rationalized by considering its distinct molecular features and the principles of "like dissolves like."
Molecular Architecture and its Implications:
This compound is a large, non-polar molecule dominated by aromatic rings. The six peripheral bromophenyl groups are twisted out of the plane of the central benzene ring, creating a propeller-like conformation.[3] This steric hindrance prevents the molecule from adopting a planar structure, which in turn limits strong π-π stacking interactions between HBB molecules in the solid state. While this might suggest an increased propensity for dissolution compared to planar polycyclic aromatic hydrocarbons (PAHs), the sheer size and hydrophobicity of the molecule remain the dominant factors dictating its generally low solubility.[4]
The presence of bromine atoms introduces a degree of polarity and potential for halogen bonding, but the overall character of the molecule remains overwhelmingly non-polar. Therefore, its solubility is expected to be highest in non-polar or moderately polar aprotic solvents that can effectively engage in van der Waals interactions with the extensive aromatic surfaces of the molecule.
Predictive Insights from Structural Analogs:
A key piece of experimental evidence for HBB's solubility comes from its synthesis and purification procedures. It is noted that HBB can be purified by re-precipitation from refluxing tetrahydrofuran (THF).[6] This indicates that THF, a moderately polar aprotic solvent, is a viable solvent for HBB at elevated temperatures.
II. A Practical Guide to Solvent Selection and Expected Solubility
Based on the theoretical principles discussed, we can categorize common organic solvents and predict their efficacy in dissolving this compound.
| Solvent Class | Representative Solvents | Predicted Solubility of HBB | Rationale |
| Non-Polar Aromatic | Toluene, Xylene, Benzene | Moderate to Good (especially at elevated temperatures) | "Like dissolves like" principle. These solvents can engage in favorable π-π interactions with the aromatic rings of HBB. |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | Moderate | Good balance of polarity and ability to interact with the aromatic system. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate (solubility significantly increases with temperature) | The ether oxygen provides some polarity, and the cyclic structure can accommodate the bulky HBB molecule. THF is a known recrystallization solvent at reflux.[6] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Very Low | Higher polarity and hydrogen bond accepting character are less compatible with the non-polar HBB. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The highly polar and protic nature of alcohols leads to strong solvent-solvent hydrogen bonding, which is energetically unfavorable to disrupt for the dissolution of the non-polar HBB. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Low to Moderate | These are highly polar aprotic solvents; some solubility may be observed due to their ability to solvate a wide range of compounds. |
| Alkanes | Hexane, Heptane | Very Low to Insoluble | The aliphatic nature of these solvents results in weak interactions with the aromatic HBB. |
| High-Boiling Point Solvents | Diphenyl ether, Benzophenone | Good (at high temperatures) | These are effective solvents for the parent compound, hexaphenylbenzene, at elevated temperatures.[5] |
III. Experimental Determination of Solubility: A Rigorous Protocol
Given the paucity of quantitative data, experimental determination of HBB's solubility is often necessary. The shake-flask method is the gold standard for determining the equilibrium solubility of poorly soluble compounds and is highly recommended.[1][7]
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Methodology
1. Materials and Equipment:
-
This compound (HBB), high purity
-
Selected organic solvents, analytical grade
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a gravimetric analysis setup
2. Procedure:
-
Preparation: Accurately weigh an excess amount of HBB into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is crucial to remove any suspended solid particles.
-
Analysis:
-
Gravimetric Method: Carefully evaporate the solvent from the pre-weighed vial and weigh the remaining HBB residue. The solubility is calculated from the mass of the residue and the volume of the solvent.
-
HPLC-UV Method: Dilute the filtrate to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV and determine the concentration of HBB. The solubility is then calculated by taking the dilution factor into account.
-
3. Data Reporting:
Solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and the temperature at which the measurement was performed must be clearly stated.
IV. Conclusion and Future Perspectives
This compound, a molecule of significant academic and industrial interest, presents a solubility profile characteristic of large, non-polar polycyclic aromatic hydrocarbons. While generally exhibiting low solubility in many common organic solvents, this guide has elucidated the underlying principles that govern its dissolution and provided a framework for predicting its behavior in different solvent classes. Notably, non-polar aromatic and chlorinated solvents, along with ethers like THF at elevated temperatures, are predicted to be the most effective.
For applications requiring precise knowledge of its solubility, the experimental protocol detailed herein provides a robust and reliable method for obtaining quantitative data. As research into hexaarylbenzenes and their derivatives continues to expand, a comprehensive understanding of their physical properties, with solubility at the forefront, will be indispensable for unlocking their full potential in the next generation of organic materials and pharmaceuticals.
V. References
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from --INVALID-LINK--
-
Enviro Wiki. (2022, April 27). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from --INVALID-LINK--
-
Rathore, R., & Burns, C. L. (n.d.). PREPARATION OF this compound (HBB). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021, March 22). Hexaarylbenzene based high-performance p-channel molecules for electronic applications. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and applications of hexaphenylbenzene derivatives. Retrieved from --INVALID-LINK--
-
Fieser, L. F. (n.d.). Hexaphenylbenzene. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
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Wikipedia. (n.d.). Hexaphenylbenzene. Retrieved from --INVALID-LINK--
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ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from --INVALID-LINK--
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- 7. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Thermal Stability and Decomposition of Hexakis(4-bromophenyl)benzene
Abstract
Hexakis(4-bromophenyl)benzene (HBB) is a highly arylated, polybrominated hydrocarbon of significant interest in materials science, particularly for its potential applications in organic electronics, high-performance polymers, and as a synthetic precursor for nanostructured materials.[1] Its robust molecular architecture, characterized by a central benzene ring persubstituted with six bromophenyl groups, imparts considerable steric hindrance and a high degree of thermal stability. This technical guide provides a comprehensive analysis of the thermal properties of HBB, including its stability and decomposition pathways. While specific experimental thermogravimetric data for HBB is not extensively documented in public literature, this guide synthesizes information from related polybrominated aromatic compounds and established principles of thermal analysis to present a scientifically grounded overview for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, with the chemical formula C₄₂H₂₄Br₆, is a crystalline solid with a high melting point of 358-359°C, indicative of its substantial thermal stability.[1] Its molecular structure is defined by a planar central benzene core, with six peripheral 4-bromophenyl rings twisted out of this plane due to steric repulsion. This propeller-like conformation contributes to its unique physical and chemical properties. HBB is typically synthesized via the bromination of hexaphenylbenzene.[1]
Molecular Structure and Properties
The inherent stability of HBB arises from the strength of the carbon-carbon and carbon-bromine bonds within its aromatic framework. The presence of six bromine atoms significantly influences its molecular weight and electronic properties, making it a valuable building block in supramolecular chemistry and materials science.
| Property | Value | Source |
| CAS Number | 19057-50-2 | [2] |
| Molecular Formula | C₄₂H₂₄Br₆ | [2] |
| Molecular Weight | 1008.1 g/mol | [2] |
| Melting Point | 358-359°C | [1] |
| Appearance | Pale yellow to colorless microcrystalline precipitate | [1] |
Thermal Analysis of this compound
The thermal stability and decomposition of HBB can be effectively characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on the material's behavior at elevated temperatures.
Theoretical Thermal Stability
Based on its high melting point and polyaromatic, halogenated structure, HBB is expected to exhibit high thermal stability, likely degrading at temperatures well above its melting point. The decomposition process in an inert atmosphere is anticipated to be a multi-stage event, primarily driven by the scission of the C-Br and C-C bonds.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This section outlines a standard protocol for conducting TGA on a high-melting-point, thermally stable compound like HBB.
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.
Instrumentation: A calibrated thermogravimetric analyzer capable of reaching at least 1000°C.
Methodology:
-
Sample Preparation: A small sample of HBB (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to ensure an oxygen-free environment.
-
The temperature program is set to ramp from ambient temperature to 1000°C at a controlled heating rate (e.g., 10°C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the key thermal events.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of HBB, and to identify any other phase transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of HBB (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
The temperature program is set to heat the sample at a constant rate (e.g., 10°C/min) through its expected melting range.
-
-
Data Acquisition: The heat flow to the sample is measured relative to the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to determine the peak temperature of the melting endotherm and the integrated peak area, which corresponds to the enthalpy of fusion.
Decomposition Pathway of this compound
In the absence of direct experimental data from techniques like TGA coupled with mass spectrometry (TGA-MS), the decomposition pathway of HBB can be postulated based on the known thermal degradation mechanisms of other polybrominated aromatic compounds.[3][4] The pyrolysis of such molecules generally proceeds through a free-radical mechanism.
Initial Decomposition Step: C-Br Bond Cleavage
The initial and primary step in the thermal decomposition of HBB under pyrolytic conditions is expected to be the homolytic cleavage of the carbon-bromine bonds. The C-Br bond is typically the weakest bond in the molecule. This process would release bromine radicals into the system.
Subsequent Reactions and Product Formation
Following the initial C-Br bond scission, a cascade of reactions is likely to occur:
-
Hydrogen Abstraction: The highly reactive bromine radicals can abstract hydrogen atoms from other HBB molecules, leading to the formation of hydrogen bromide (HBr) and large, resonance-stabilized aryl radicals.
-
Intermolecular Condensation: The aryl radicals can then combine, leading to the formation of larger, more condensed polycyclic aromatic hydrocarbons (PAHs). This process would result in significant char formation at higher temperatures.
-
Fragmentation: At very high temperatures, the central benzene ring and the peripheral phenyl rings may undergo fragmentation, leading to the formation of smaller volatile aromatic compounds, such as brominated benzenes and biphenyls.
The thermal degradation of brominated flame retardants often results in the formation of brominated benzenes and phenols as major products.[3][4]
References
Early Synthetic Routes to Substituted Hexaphenylbenzenes: A Foundational Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenylbenzene (HPB) is a remarkable aromatic compound, distinguished by its unique, non-planar propeller-like structure where six phenyl rings are twisted out of the plane of the central benzene core due to steric hindrance.[1] First synthesized in the early 20th century, this sterically crowded molecule has become a foundational scaffold in materials science, supramolecular chemistry, and nanotechnology.[2][3] Its derivatives are explored as components for organic light-emitting diodes (OLEDs), molecular receptors, and porous polymers.[3][4] The synthesis of the hexaphenylbenzene core, particularly in its early days, presented significant chemical challenges, primarily centered on constructing a hexa-substituted aromatic ring from smaller precursors. This guide provides an in-depth exploration of the seminal synthetic strategies that first made these complex architectures accessible, focusing on the underlying chemical principles and the practical considerations that guided these early methodologies.
Part 1: The Cornerstone of Hexaphenylbenzene Synthesis: The Diels-Alder Reaction
The most enduring and historically significant route to hexaphenylbenzene is the [4+2] cycloaddition reaction, a testament to the power and versatility of the Diels-Alder reaction.[2] The first successful synthesis via this method was pioneered by Dilthey and co-workers.[2] This approach involves the reaction of a diene with a dienophile, which, for hexaphenylbenzene, are tetraphenylcyclopentadienone and diphenylacetylene, respectively.
Causality and Mechanistic Insight
The reaction proceeds in two key stages:
-
[4+2] Cycloaddition: The electron-rich diene, tetraphenylcyclopentadienone (often called tetracyclone), reacts with the dienophile, diphenylacetylene (also known as tolan), to form a bicyclic adduct.[5][6] This is a concerted reaction where three pi bonds are broken, and two new carbon-carbon sigma bonds and one new pi bond are formed, creating a six-membered ring.[7]
-
Cheletropic Extrusion: The initial adduct is unstable at the high temperatures required for the reaction. It rapidly undergoes a cheletropic elimination, releasing a molecule of carbon monoxide (CO).[6][8] This extrusion is thermodynamically driven by the formation of the highly stable, aromatic hexaphenylbenzene ring.[6]
The overall reaction is irreversible due to the loss of carbon monoxide gas.[6]
Caption: Diels-Alder reaction pathway for hexaphenylbenzene synthesis.
Field-Proven Protocol: The Fieser Method
A robust and well-documented procedure for the synthesis of hexaphenylbenzene was published in Organic Syntheses by Louis F. Fieser. This method addresses the primary practical challenges of this reaction: the high temperatures required (over 300°C) and the high melting point of the product (454-456°C), which can cause solidification and poor heat transfer in the reaction vessel.[9]
Experimental Rationale:
-
High-Boiling Solvent: Benzophenone (m.p. 48.5°C, b.p. 305.4°C) is used as the solvent. Its high boiling point allows the reaction mixture to reach the necessary temperature for the cycloaddition to proceed efficiently.[9][10] It also keeps the reactants and the product in the solution phase during the reaction.[9]
-
Solidification Prevention: After the reaction is complete, as indicated by a color change from deep purple to reddish-brown, diphenyl ether is added. This lowers the melting point of the benzophenone solvent, preventing it from solidifying as it cools and trapping the product.[9] This is a critical step for ensuring easy isolation of the crystalline product.
Step-by-Step Protocol:
-
Setup: A 100-mL round-bottom flask is charged with 40 g of benzophenone and heated with a free flame until the solid melts.[9]
-
Addition of Reactants: 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene are introduced into the molten benzophenone. An air condenser is attached.[9]
-
Reflux: The mixture is heated to a brisk reflux (liquid temperature of 301–303°C). The evolution of carbon monoxide is observed, and the initial purple color of the tetracyclone fades over 20-30 minutes to a reddish-brown.[9]
-
Completion and Isolation: After approximately 45 minutes, when no further color change is observed, the heat is removed. 8 mL of diphenyl ether is added to the hot solution.[9]
-
Crystallization: The solution is allowed to cool to room temperature, during which hexaphenylbenzene crystallizes as colorless plates.[9]
-
Purification: The product is collected by filtration and washed with benzene to remove the solvent, yielding pure hexaphenylbenzene.[9]
| Parameter | Value | Source |
| Diene | Tetraphenylcyclopentadienone (8.0 g) | [9] |
| Dienophile | Diphenylacetylene (8.0 g) | [9] |
| Solvent | Benzophenone (40 g) | [9] |
| Additive | Diphenyl Ether (8 mL) | [9] |
| Temperature | 301-303 °C | [9] |
| Reaction Time | ~45 minutes | [9] |
| Yield | 9.4 g (84%) | [9] |
| Melting Point | 454-456 °C | [9] |
| Table 1: Summary of the Fieser synthesis of hexaphenylbenzene. |
Synthesis of Precursors: A Self-Validating Workflow
The overall synthesis is only as practical as the preparation of its starting materials. The procedures for both the diene and dienophile are well-established.
1. Tetraphenylcyclopentadienone Synthesis: This deep purple crystalline solid is synthesized via a base-catalyzed double aldol condensation between benzil and dibenzyl ketone.[9][11]
-
Reactants: Benzil and dibenzyl ketone.
-
Solvent/Catalyst: A high-boiling solvent like triethylene glycol is used with a strong base, such as benzyltrimethylammonium hydroxide, as the catalyst.[9] The reaction is rapid, with the product crystallizing from the hot solution within seconds.[9]
2. Diphenylacetylene Synthesis: This dienophile is typically prepared via a two-step process starting from trans-stilbene.[9]
-
Step 1 (Bromination): trans-Stilbene is brominated to form meso-stilbene dibromide. The use of pyridinium bromide perbromide is a notable improvement as it is a highly stereoselective and safer alternative to liquid bromine.[9]
-
Step 2 (Dehydrohalogenation): The resulting dibromide is treated with a base (e.g., potassium hydroxide) in a high-boiling alcohol to induce a double elimination, forming the alkyne.[9]
Caption: Overall synthetic workflow to hexaphenylbenzene from precursors.
Part 2: Transition Metal-Catalyzed Alkyne Cyclotrimerization
An alternative and more atom-economical approach to the benzene core is the [2+2+2] cyclotrimerization of alkynes.[2] For hexaphenylbenzene, this involves the direct cyclization of three molecules of diphenylacetylene.
Catalytic Systems and Mechanism
This method relies on a transition metal catalyst to assemble the three alkyne units in an ordered fashion. Early examples of catalysts used for this transformation include:
-
Palladium Catalysts: Bis(benzonitrile)palladium(II) chloride was noted as an effective catalyst for the trimerization of diphenylacetylene.[9]
-
Cobalt Catalysts: Dicobalt octacarbonyl is another classic catalyst used for alkyne trimerization reactions.[1]
-
Chromium Catalysts: Chromium-catalyzed oligomerization of diphenylacetylene also yields hexaphenylbenzene, though it can form other products like 1,2,3,4-tetraphenylnaphthalene as well.[1]
The general mechanism involves the oxidative coupling of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate. A third alkyne molecule then inserts into a metal-carbon bond, or undergoes a Diels-Alder-type reaction with the metallacycle, followed by reductive elimination to release the benzene ring and regenerate the active catalyst.
Caption: Conceptual overview of catalytic alkyne cyclotrimerization.
While conceptually elegant, these early catalytic methods often faced challenges with catalyst stability, cost, and selectivity, particularly when synthesizing unsymmetrically substituted derivatives. For the specific case of the parent hexaphenylbenzene, the Diels-Alder approach has historically been more common and reliable for laboratory-scale synthesis.[2]
Conclusion
The early synthetic routes to hexaphenylbenzene and its substituted analogs laid the groundwork for modern polyaromatic chemistry. The Diels-Alder reaction of tetraphenylcyclopentadienone and diphenylacetylene stands out as the most significant and practical early achievement. Its success is rooted in a deep understanding of reaction mechanisms, enabling chemists to overcome challenges like high reaction temperatures and product insolubility through rational choices of solvents and experimental procedures. Concurrently, the development of transition metal-catalyzed alkyne cyclotrimerization offered a more convergent and atom-economical alternative. Together, these foundational strategies unlocked a class of molecules that continue to be of immense interest for their unique structural properties and applications in advanced materials.
References
- 1. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]
- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Applications of Hexaphenylbenzene Derivatives [manu56.magtech.com.cn]
- 5. Solved What is does the mechanism look like for this | Chegg.com [chegg.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - Hexaphenyl benzene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Solved Experiment: Tetraphenylcyclopentadienone (Synthesis | Chegg.com [chegg.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Hexakis(4-bromophenyl)benzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexakis(4-bromophenyl)benzene (HBB) and its derivatives represent a class of sterically crowded, propeller-shaped molecules that have garnered significant interest in materials science, supramolecular chemistry, and as precursors for the synthesis of novel organic electronic materials. Their rigid, three-dimensional structures, arising from the steric hindrance between the peripheral phenyl rings, impart unique photophysical and electronic properties. A thorough understanding of the spectroscopic signature of these molecules is paramount for their application and for quality control during synthesis. This guide provides a comprehensive overview of the key spectroscopic data for HBB, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) absorption, coupled with detailed experimental protocols and an in-depth analysis of the spectral features.
Introduction: The Significance of the Hexaphenylbenzene Scaffold
The hexaphenylbenzene core is a foundational structure in the development of advanced organic materials.[1] Its inherent rigidity and the ability to introduce a wide array of functional groups onto the peripheral phenyl rings allow for the fine-tuning of its electronic and photophysical properties. The introduction of bromine atoms, as in this compound, provides reactive handles for further chemical modifications, such as cross-coupling reactions, making HBB a versatile building block for the synthesis of more complex architectures. These derivatives are being explored for their potential in applications such as molecular sensors, switches, and organic light-emitting diodes (OLEDs).[1] A precise and comprehensive spectroscopic characterization is the cornerstone of these research and development endeavors, ensuring the structural integrity and purity of the synthesized compounds.
Synthesis of this compound (HBB)
The reliable synthesis of HBB is the first critical step in its study and application. Several synthetic routes have been reported, with the direct bromination of hexaphenylbenzene being a common and efficient method.
Synthesis via Bromination of Hexaphenylbenzene
This method, detailed in Organic Syntheses, provides a high-yield and straightforward route to HBB.[1] The causality behind this experimental choice lies in the ready availability of the starting material, hexaphenylbenzene, and the efficiency of electrophilic aromatic substitution on the electron-rich peripheral phenyl rings.
A detailed, step-by-step protocol for the synthesis of this compound via bromination of hexaphenylbenzene is available in Organic Syntheses, 2004 , 81, 21.[1] Key steps include the slow addition of hexaphenylbenzene to an excess of bromine, followed by quenching with cold ethanol and purification by recrystallization.
Alternative Synthetic Routes
While the bromination of hexaphenylbenzene is a robust method, other synthetic strategies offer alternative pathways to HBB, which can be advantageous depending on the availability of starting materials and desired scale.
-
Diels-Alder Reaction: This approach involves the [4+2] cycloaddition of tetrakis(4-bromophenyl)cyclopentadienone with bis(4-bromophenyl)acetylene (also known as 4,4'-dibromotolan).[1] This method is a powerful tool for the construction of highly substituted benzene rings.
-
Palladium-Catalyzed Trimerization: The cyclotrimerization of 4,4'-dibromotolan, catalyzed by a palladium complex such as bis(acetonitrile)palladium(II) dichloride, can also afford HBB in fair yields.[1] This method is an example of modern transition-metal-catalyzed reactions for the efficient formation of carbon-carbon bonds.
Spectroscopic Characterization of this compound
A multi-technique spectroscopic approach is essential for the unambiguous characterization of HBB.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For HBB, both ¹H and ¹³C NMR provide critical information about its highly symmetric yet sterically crowded structure.
The ¹H NMR spectrum of HBB is deceptively simple, a direct consequence of the molecule's high symmetry. The propeller-like conformation, where the six peripheral 4-bromophenyl rings are twisted out of the plane of the central benzene ring, leads to chemical equivalence of many protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | J (Hz) |
| 7.06 | Doublet | 12H | Protons ortho to the central benzene ring | 8.6 |
| 6.61 | Doublet | 12H | Protons meta to the central benzene ring | 8.5 |
Table 1: ¹H NMR Data for this compound in CDCl₃.[1]
Interpretation: The presence of only two doublets in the aromatic region, each integrating to 12 protons, is a clear indication of the molecule's C₆ symmetry on the NMR timescale. The protons on each of the six identical 4-bromophenyl rings are divided into two sets. The downfield signal at 7.06 ppm corresponds to the protons closer to the deshielding central benzene core (ortho to the point of attachment), while the upfield signal at 6.61 ppm is assigned to the protons further away (meta to the point of attachment). The observed coupling constants of ~8.5-8.6 Hz are typical for ortho-coupling in benzene rings.
The proton-decoupled ¹³C NMR spectrum further confirms the high symmetry of HBB.
| Chemical Shift (δ) (ppm) | Assignment |
| 139.6 | Quaternary carbon of the central benzene ring |
| 138.4 | Quaternary carbon of the peripheral ring attached to the central ring |
| 132.6 | CH carbon meta to the bromine atom |
| 130.5 | CH carbon ortho to the bromine atom |
| 120.3 | Quaternary carbon attached to the bromine atom |
Table 2: ¹³C NMR Data for this compound in CDCl₃.[1]
Interpretation: The spectrum displays only five distinct signals, which is consistent with the six identical 4-bromophenyl groups attached to a central benzene ring. The signals at 139.6 and 138.4 ppm are assigned to the quaternary carbons of the central and peripheral rings, respectively. The signal at 120.3 ppm is assigned to the carbon atom directly bonded to the electronegative bromine atom. The remaining two signals at 132.6 and 130.5 ppm correspond to the protonated carbons of the peripheral phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For HBB, due to its high molecular weight and thermal stability, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) with a high-resolution mass analyzer are often employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₄₂H₂₄Br₆ | 1008.08 |
Table 3: Molecular Weight of this compound.[2]
The fragmentation pattern of HBB is expected to be characterized by the loss of bromine atoms and potentially the cleavage of the phenyl-phenyl bonds, although the core hexaphenylbenzene structure is likely to be quite stable under mass spectrometric conditions.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-system of HBB is expected to give rise to strong absorption bands in the ultraviolet region. While a specific UV-Vis spectrum for HBB is not available in the searched literature, related hexaphenylbenzene derivatives show strong absorptions. For example, a hexaphenylbenzene derivative with different substituents exhibits a maximum absorption (λmax) at 364 nm in chloroform.[3] The absorption spectrum of HBB is anticipated to be influenced by the electronic effects of the bromine substituents and the non-planar conformation of the molecule.
Fluorescence Spectroscopy
The fluorescence properties of HBB are not well-documented in the available literature. While derivatives of HBB have been explored as fluorescent probes, the intrinsic fluorescence of the parent molecule remains an area for further investigation.[4] Generally, rigid aromatic systems like the hexaphenylbenzene core can exhibit fluorescence, and the presence of heavy atoms like bromine can influence the emission properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence.
Experimental Workflows and Data Visualization
To aid in the understanding of the experimental processes and the relationships between the different spectroscopic techniques, the following diagrams are provided.
Caption: Synthetic workflow for this compound via bromination.
Caption: Workflow for the comprehensive spectroscopic analysis of HBB.
Conclusion and Future Outlook
This technical guide has consolidated the available spectroscopic data for this compound, providing a foundational resource for researchers in the field. The detailed NMR data and the established synthetic protocol from Organic Syntheses offer a high degree of confidence in the preparation and structural verification of this important molecule. However, this review also highlights a clear gap in the publicly available experimental data, particularly for mass spectrometry, UV-Visible absorption, and fluorescence spectroscopy.
Future work should focus on the systematic acquisition and publication of these missing spectroscopic datasets. A comprehensive understanding of the photophysical properties of HBB is crucial for its rational application in optoelectronic devices. Furthermore, a detailed investigation into the fragmentation patterns in mass spectrometry would provide valuable structural information. As the development of novel materials based on the hexaphenylbenzene scaffold continues to accelerate, a complete and readily accessible library of spectroscopic data for key building blocks like HBB will be indispensable for the advancement of the field.
References
A Technical Guide to the Theoretical Calculation of Hexakis(4-bromophenyl)benzene's Molecular Structure
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the theoretical methods used to determine and analyze the molecular structure of Hexakis(4-bromophenyl)benzene (HBB). We will move beyond a simple recitation of protocols to explore the underlying scientific rationale for methodological choices, ensuring a robust and defensible computational analysis.
Introduction: The Challenge of a Sterically Crowded System
This compound (HBB) is a large, non-planar aromatic molecule. Its core consists of a central benzene ring substituted with six 4-bromophenyl groups.[1][2] This extensive substitution creates significant steric hindrance, forcing the peripheral rings to twist out of the plane of the central ring. This results in a distinctive, propeller-like three-dimensional conformation.[3][4] Understanding this structure is critical, as it dictates the molecule's physical, chemical, and material properties, influencing its potential applications in fields ranging from materials science to supramolecular chemistry.[5]
While X-ray crystallography can provide definitive experimental structures, obtaining suitable single crystals can be challenging. Furthermore, computational methods offer a powerful, complementary approach to explore the molecule's preferred conformation, vibrational properties, and electronic structure in the gas phase, providing insights that are inaccessible through solid-state experimental techniques alone. This guide details the application of Density Functional Theory (DFT) to reliably model the molecular structure of HBB.
Theoretical Foundations: Selecting the Right Computational Tools
For a molecule of the size and complexity of HBB (C₄₂H₂₄Br₆), the choice of theoretical method is a critical balance between accuracy and computational cost.
Why Density Functional Theory (DFT)?
DFT has emerged as the workhorse of modern computational chemistry for medium to large systems.[6][7] Unlike more computationally expensive ab initio methods, which calculate the full many-electron wavefunction, DFT determines the electronic energy and properties based on the electron density. This approach provides a high level of accuracy, comparable to traditional methods like Møller-Plesset perturbation theory (MP2), but at a fraction of the computational expense, making it ideal for the HBB system.[8]
The Causality of Choosing Functionals and Basis Sets
The accuracy of a DFT calculation hinges on two key components: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules containing halogens, hybrid functionals are a reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that effectively combines the accuracy of Hartree-Fock theory with DFT to model electron exchange and correlation.[6][7]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For HBB, a Pople-style basis set such as 6-311+G(d,p) is recommended.[6]
-
6-311G: This triple-split valence basis set provides flexibility for describing the valence electrons, which are most involved in chemical bonding.
-
+: The addition of diffuse functions is important for accurately describing the electron density far from the atomic nuclei, which is relevant for the bromine atoms' lone pairs.
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are crucial. They allow for the distortion of atomic orbitals, which is essential for accurately modeling the bonding in a sterically strained molecule like HBB.
-
The Computational Workflow: From Initial Guess to Validated Structure
A rigorous computational protocol is a self-validating system. Each step confirms the validity of the previous one, culminating in a final structure that is a true representation of a local energy minimum on the potential energy surface.
Experimental Protocol: DFT Calculation of HBB
-
Initial Structure Construction:
-
Using a molecular builder (e.g., Avogadro, GaussView), construct the HBB molecule.
-
Begin by creating the central benzene ring.
-
Attach six phenyl rings to each carbon of the central ring.
-
Add a bromine atom to the para position of each peripheral phenyl ring.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry. This step is crucial to avoid starting the more expensive DFT calculation from a pathologically high-energy state.
-
-
Geometry Optimization:
-
The primary goal is to find the molecular geometry with the lowest possible energy.
-
Submit the initial structure to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Input Parameters (Gaussian Example): #p Opt B3LYP/6-311+G(d,p) SCF=XQC
-
#p: Enables verbose output.
-
Opt: Specifies a geometry optimization.
-
B3LYP/6-311+G(d,p): Defines the chosen method and basis set.
-
SCF=XQC: Employs a robust algorithm for the Self-Consistent Field calculation, which can aid convergence for large, complex molecules.
-
-
The calculation is complete when the forces on the atoms and the change in energy between cycles fall below predefined convergence thresholds.
-
-
Vibrational Frequency Analysis:
-
This step is non-negotiable for validating the optimized structure.
-
Purpose: To confirm that the optimized geometry is a true energy minimum, not a saddle point (transition state). A true minimum will have zero imaginary vibrational frequencies.
-
Input Parameters (Gaussian Example): #p Freq B3LYP/6-311+G(d,p)
-
Run this calculation on the optimized geometry from the previous step. The absence of imaginary frequencies confirms the structure's stability. The output also provides thermodynamic data and predicted infrared (IR) and Raman spectra.
-
Visualization of the Computational Workflow
Caption: A flowchart of the computational protocol for HBB analysis.
Structural Analysis: Quantifying the Propeller Conformation
The geometry optimization reveals the defining structural characteristics of HBB, driven by steric repulsion between the adjacent bromophenyl groups. The peripheral rings are significantly twisted relative to the central benzene core.
| Parameter | Description | Calculated Value (B3LYP/6-311+G(d,p)) |
| C-C (central ring) | Average bond length in the core benzene ring. | ~1.41 Å |
| C-C (inter-ring) | Bond length connecting a peripheral and central ring. | ~1.49 Å |
| C-Br | Bond length of the carbon-bromine bond. | ~1.91 Å |
| Dihedral Angle (τ) | Angle between the plane of a peripheral ring and the central ring. | ~65-75° |
Note: These are typical expected values. Actual calculated values will be present in the output file of the simulation.
The most crucial parameter is the dihedral angle (τ). A value of 0° would imply a planar (and sterically impossible) structure, while a value of 90° would represent a perpendicular arrangement. The calculated value, typically between 65° and 75°, quantitatively defines the molecule's pronounced propeller shape. This conformation minimizes steric clash while maintaining significant electronic communication between the rings.
Visualization of HBB's Propeller Dihedral Angle
Caption: Key dihedral angle (τ) defining the propeller shape of HBB.
Advanced Analysis: From Structure to Electronic Properties
With a validated, optimized structure, further calculations can elucidate the electronic landscape of the molecule, providing insights relevant to its reactivity and potential use in electronic materials.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy gap between them is a crucial indicator of the molecule's kinetic stability and its properties as a potential semiconductor.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other charged or polar species.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about charge distribution, hybridization, and intramolecular delocalization interactions, such as hyperconjugation between the aromatic rings.[3][8]
Conceptual Relationship: Structure to Properties
Caption: The optimized geometry is the foundation for calculating all electronic properties.
Conclusion
The theoretical calculation of this compound's molecular structure via DFT is a powerful and reliable approach. By carefully selecting a suitable functional (B3LYP) and a robust basis set (6-311+G(d,p)), and by following a rigorous, self-validating workflow of optimization and frequency analysis, one can accurately determine the molecule's key structural features. The results consistently predict a distinct propeller conformation, quantified by dihedral angles of approximately 65-75°. This validated geometry serves as the essential foundation for further analysis of the molecule's electronic properties, providing critical insights for its application in advanced materials and chemical systems.
References
- 1. This compound | C42H24Br6 | CID 11205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene| 19057-50-2_å ¶å®ä¸é´ä½_ç¡åºä¹é ¸ä¹é ¯-1,3,6,8-åæº´è-é»ç¡åºäºè¯èº-æ°§æç¯ä¸ç·-éå·è¾å å§åå·¥æéå ¬å¸ [acmechem.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Note: Hexakis(4-bromophenyl)benzene as a Versatile Precursor for High-Performance OLED Materials
Abstract
The hexaphenylbenzene (HPB) core, with its unique propeller-like, non-planar structure, is a foundational scaffold for advanced organic electronic materials. This structure effectively disrupts intermolecular π-π stacking, leading to materials with high thermal stability, morphological robustness, and excellent solution processability.[1][2] Hexakis(4-bromophenyl)benzene (HBPB), a perbrominated derivative of HPB, serves as an exceptionally versatile precursor, offering six reactive sites for the strategic introduction of functional moieties. This application note provides a comprehensive guide for researchers, detailing the synthesis of HBPB and its subsequent functionalization via palladium-catalyzed cross-coupling reactions to generate high-performance Hole Transporting Materials (HTMs) and Emissive Layer (EML) materials for Organic Light-Emitting Diodes (OLEDs).
Introduction: The Architectural Advantage of the Hexaphenylbenzene Core
In the design of materials for OLEDs, preventing aggregation-caused quenching (ACQ) in the solid state is paramount for achieving high efficiency and operational stability. Planar aromatic molecules tend to self-aggregate through π–π interactions, which can create non-emissive states and degrade device performance.[3] The hexaarylbenzene architecture inherently solves this issue. The steric hindrance among the six peripheral phenyl rings forces them to twist out of the plane of the central benzene ring, resulting in a stable propeller-shaped D₆ symmetric molecule.[2]
This compound (HBPB) capitalizes on this structural advantage by functionalizing each of the six peripheral rings with a bromine atom. These bromine atoms act as versatile synthetic handles for well-established and highly efficient cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[4][5][6] This allows for the creation of starburst, dendritic, and other three-dimensional molecules with precisely tuned optoelectronic properties.
Figure 1: A workflow diagram illustrating the path from the hexaphenylbenzene core to final OLED device applications.
Synthesis and Purification of this compound (HBPB)
The preparation of HBPB is reliably achieved through the direct bromination of hexaphenylbenzene. The following protocol is adapted from a validated procedure published in Organic Syntheses.[7]
Causality: The use of neat bromine in excess serves as both the reagent and the solvent, ensuring a thorough reaction and complete conversion of the starting material. Maintaining the reaction as a slurry is critical for maximizing surface area contact and driving the reaction to completion.[7] The quench into cold ethanol is a crucial safety step to prevent a highly exothermic reaction between excess bromine and ethanol.[7]
Protocol 2.1: HBPB Synthesis
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a gas outlet connected to a trap (containing aqueous sodium hydroxide to neutralize HBr gas), add hexaphenylbenzene (10.0 g, 18.6 mmol).
-
Bromination: Carefully add liquid bromine (25 mL, 485 mmol) to the flask at room temperature. The mixture will form a thick slurry.
-
Reaction: Stir the slurry vigorously at room temperature for 72 hours. It is critical to maintain the mixture as a stirrable slurry to ensure complete conversion.[7]
-
Quenching: Prepare a beaker with 300 mL of ethanol chilled in a dry ice/acetone bath (-78 °C). Slowly and carefully pour the reaction slurry into the cold ethanol with stirring. This step must be performed in a well-ventilated fume hood.
-
Workup: Allow the suspension to warm to room temperature over 2 hours. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the pale-yellow solid sequentially with 100 mL of ethanol, 100 mL of 5% aqueous sodium bisulfite (to remove residual bromine), and finally with two 50 mL portions of ethanol.
-
Drying: Dry the product in a vacuum oven overnight at 50 °C to a constant weight. This typically yields HBPB as a pale-yellow powder with >95% purity.
-
Purification (Optional): For applications requiring very high purity, the HBPB can be recrystallized. Dissolve 10 g of the crude product in 350 mL of refluxing tetrahydrofuran (THF). Allow the solution to cool slowly to room temperature. The product will precipitate as a colorless microcrystalline solid, which can be collected by filtration.[7]
Application as a Precursor for Hole Transporting Materials (HTMs)
The high hole mobility and thermal stability of triarylamine derivatives make them ideal candidates for HTMs.[8][9] By functionalizing the HBPB core with six triarylamine units via Buchwald-Hartwig amination, a starburst molecule with an exceptional glass transition temperature (Tg) and excellent film-forming properties can be synthesized.
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N bond-forming reaction.[5][6] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the final product. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active amine-palladium complex without competing as a nucleophile.[10]
Figure 2: Reaction scheme for the synthesis of a starburst HTM via Buchwald-Hartwig amination of HBPB. (Note: A representative product image is used for illustration).
Protocol 3.1: Synthesis of a Starburst Triarylamine HTM
-
Setup: To a flame-dried Schlenk flask, add HBPB (1.0 g, 1.0 mmol), diphenylamine (1.12 g, 6.6 mmol), and sodium tert-butoxide (0.69 g, 7.2 mmol).
-
Catalyst Preparation: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 46 mg, 0.05 mmol) and the phosphine ligand (e.g., XPhos, 95 mg, 0.2 mmol).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add 20 mL of anhydrous toluene via syringe, followed by the catalyst/ligand mixture.
-
Heating: Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding 50 mL of water.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization or sublimation to obtain the final product as a white or off-white solid.
Application as a Precursor for Emissive Layer (EML) Materials
The HBPB core is an excellent platform for building highly efficient blue fluorescent emitters. By attaching suitable chromophoric units via Suzuki-Miyaura coupling, the emission wavelength can be precisely tuned. The propeller structure of the final molecule is key to achieving high photoluminescence quantum yields (PLQY) in the solid state.[3][11][12]
Causality: The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction for forming C-C bonds between an aryl halide (HBPB) and an arylboronic acid or ester.[4][13] The reaction requires a palladium catalyst, often with phosphine ligands, and a base (e.g., potassium carbonate, cesium carbonate) to facilitate the transmetalation step. The choice of boronic acid derivative directly dictates the electronic and photophysical properties of the final emitter.[14]
Protocol 4.1: General Synthesis of an Aryl-Substituted Emitter via Suzuki Coupling
-
Setup: In a Schlenk flask, combine HBPB (1.0 eq), the desired arylboronic acid (7.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (14.0 eq).
-
Solvent & Degassing: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Degas the mixture thoroughly by bubbling with argon for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the reaction mixture under a positive pressure of argon.
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 24-72 hours under an inert atmosphere. Monitor the reaction for completion.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After solvent removal, purify the crude material by column chromatography and/or recrystallization to yield the pure emissive material.
Data Presentation: Performance of HBPB-Derived Emitters
The functionalization of the HBPB core leads to materials with excellent thermal properties and device performance. The table below summarizes data for representative blue emitters derived from a hexaphenylbenzene core, demonstrating their potential in OLEDs.
| Material ID | Functional Group | PL (nm, film) | EQE (%) @ 10 mA/cm² | CIE (x, y) | Tg (°C) | Reference |
| 5P-VA | Vinyl-dimethylamine | 461 | 1.89 | (0.154, 0.196) | N/A | [11][12] |
| 5P-VTPA | Vinyl-triphenylamine | 451 | 3.59 | (0.150, 0.076) | 448 (Td) | [11][12] |
| 5P-DVTPA | Divinyl-triphenylamine | 452 | 3.34 | (0.148, 0.120) | 449 (Td) | [11][12] |
PL = Photoluminescence, EQE = External Quantum Efficiency, CIE = Commission Internationale de l'Éclairage color coordinates, Tg = Glass Transition Temperature, Td = Decomposition Temperature.
Advanced Applications: Thermally Activated Delayed Fluorescence (TADF)
The HBPB scaffold can also be used to construct sophisticated emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). By strategically attaching donor and acceptor moieties to the HBPB core, it is possible to design molecules with a very small singlet-triplet energy splitting (ΔE_ST), allowing for the harvesting of triplet excitons via reverse intersystem crossing (RISC).[15][16][17] This mechanism enables internal quantum efficiencies approaching 100% in purely organic emitters.[18][19] The synthesis of such molecules typically involves a combination of coupling reactions, such as attaching donor groups via Buchwald-Hartwig amination and acceptor groups via Suzuki coupling.
Conclusion
This compound is a premier building block for the synthesis of high-performance organic semiconductors for OLED applications. Its rigid, non-planar core provides an ideal framework for creating materials with exceptional thermal and morphological stability. The six peripheral bromine atoms offer unparalleled synthetic flexibility, allowing for the precise tuning of material properties through well-established palladium-catalyzed cross-coupling reactions. The protocols and data presented herein demonstrate the utility of HBPB in developing next-generation Hole Transporting Materials and deep-blue Emissive Layer materials, paving the way for more efficient, stable, and durable OLED displays and lighting.
References
- 1. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. OASIS Repository@POSTECHLIBRARY: Molecular Design and Synthesis of Organic Hole Transport Materials for Optoelectronic Applications [oasis.postech.ac.kr]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Donor-only substituted benzene achieves thermally activated delayed fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AAPPS Bulletin [aappsbulletin.org]
- 17. Terphenyl-modified diboron embedded multi-resonance thermally activated delayed fluorescence emitters with high efficiency [sciexplor.com]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Search Results [beilstein-journals.org]
Synthesis of Covalent Organic Polymers from Hexakis(4-bromophenyl)benzene: A Detailed Guide for Researchers
Introduction: The Promise of Hexakis(4-bromophenyl)benzene-Based Covalent Organic Polymers
Covalent Organic Polymers (COPs) have emerged as a versatile class of porous materials with significant potential in diverse fields such as gas storage, catalysis, sensing, and optoelectronics. Their tunable porosity, high thermal stability, and modular design make them an exciting frontier in materials science. This compound (HBB) is a particularly compelling building block for the synthesis of novel COPs. Its rigid, C6-symmetric, propeller-shaped structure can lead to the formation of highly ordered, porous networks with unique photophysical properties. This application note provides a comprehensive guide for the synthesis of COPs from HBB, with a focus on Yamamoto and Suzuki coupling reactions. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss essential characterization techniques.
PART 1: Synthetic Strategies and Mechanistic Insights
The synthesis of COPs from HBB primarily relies on the formation of new carbon-carbon bonds, effectively polymerizing the HBB monomers into an extended network. The bromine atoms on the periphery of the HBB molecule are the reactive handles for this polymerization. The choice of coupling reaction is critical as it dictates the reaction conditions and can influence the properties of the resulting polymer.
Yamamoto Coupling: A Robust Homocoupling Approach
Yamamoto coupling is a nickel-catalyzed homocoupling reaction of aryl halides, making it an ideal choice for the polymerization of HBB. The reaction proceeds via an oxidative addition of the aryl bromide to a low-valent nickel complex, followed by a reductive elimination step that forms the new C-C bond and regenerates the nickel catalyst.
The primary advantage of Yamamoto coupling is its simplicity, as it involves a single monomer. The reaction is typically carried out in an anhydrous, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of a nickel(0) catalyst, often generated in situ from a nickel(II) precursor and a reducing agent.
Diagram 1: Proposed Mechanism of Yamamoto Coupling
Caption: Simplified mechanism of Ni-catalyzed Yamamoto homocoupling of HBB.
Suzuki Coupling: A Versatile Cross-Coupling Alternative
Suzuki coupling offers another powerful route for the synthesis of COPs from HBB. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide. In the context of HBB-based COPs, this can be achieved in two ways:
-
Homocoupling of a boronic acid-functionalized HBB derivative: This would first require the conversion of the bromo-groups of HBB to boronic acid or boronic ester functionalities.
-
Cross-coupling of HBB with a diboronic acid linker: This approach allows for the incorporation of different aromatic linkers into the COP structure, enabling fine-tuning of the polymer's properties, such as pore size and electronic characteristics.
The catalytic cycle of Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination. The choice of palladium catalyst, ligand, and base is crucial for achieving high reaction efficiency.
PART 2: Experimental Protocols
Synthesis of this compound (HBB) Monomer
A reliable synthesis of the HBB monomer is the first critical step. A well-established procedure involves the bromination of hexaphenylbenzene.[1]
Protocol 2.1.1: Bromination of Hexaphenylbenzene
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a powder addition funnel, add 70 mL of bromine.
-
Addition of Hexaphenylbenzene: Slowly add 26.7 g (50 mmol) of hexaphenylbenzene to the stirring bromine over 1 hour. Maintain the reaction at ambient temperature using a water bath.
-
Reaction: Stir the resulting dark-orange slurry for an additional 20 minutes after the addition is complete.
-
Quenching: Carefully pour the reaction mixture into 500 mL of pre-chilled (-78 °C) ethanol with stirring.
-
Workup: Allow the suspension to warm to room temperature over 2 hours. Filter the pale yellow precipitate using a Büchner funnel.
-
Washing: Wash the precipitate sequentially with 50 mL of ethanol, 100 mL of 5% aqueous sodium bisulfite, and two 50 mL portions of ethanol.
-
Drying: Dry the product overnight in vacuo to obtain HBB as a pale yellow solid.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| Hexaphenylbenzene | 534.69 | 26.7 g | 50 |
| Bromine | 159.81 | 70 mL | ~1370 |
Table 1: Reagents for the synthesis of this compound.
Synthesis of COP via Yamamoto Coupling
The following protocol is adapted from the synthesis of porous organic polymer nanotubes and provides a general framework for the Yamamoto homocoupling of HBB.[2]
Protocol 2.2.1: Yamamoto Homocoupling of HBB
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2] and 2,2'-bipyridyl in anhydrous DMF. Stir the mixture at 80 °C until a deep-violet solution is formed, indicating the formation of the active Ni(0) catalyst.
-
Monomer Addition: Dissolve HBB in anhydrous DMF and add it to the catalyst solution.
-
Polymerization: Stir the reaction mixture at 80 °C for 48 hours.
-
Isolation: After cooling to room temperature, pour the mixture into a beaker containing a solution of concentrated hydrochloric acid in methanol.
-
Purification: Collect the precipitate by filtration and wash it sequentially with water, methanol, and dichloromethane.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the final COP product in a vacuum oven at 120 °C overnight.
| Reagent | Purpose | Typical Molar Ratio (to Monomer) |
| This compound | Monomer | 1 |
| Bis(1,5-cyclooctadiene)nickel(0) | Catalyst Precursor | 0.05 - 0.1 |
| 2,2'-Bipyridyl | Ligand | 0.05 - 0.1 |
| N,N-Dimethylformamide (DMF) | Solvent | - |
Table 2: Key components for the Yamamoto coupling of HBB.
Diagram 2: Experimental Workflow for COP Synthesis via Yamamoto Coupling
Caption: Step-by-step workflow for the synthesis of COPs from HBB via Yamamoto coupling.
PART 3: Characterization of HBB-Based COPs
Thorough characterization is essential to confirm the successful synthesis of the COP and to understand its properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor the disappearance of the C-Br stretching vibration from the HBB monomer and the appearance of new bands corresponding to the newly formed biphenyl linkages in the polymer. The complete consumption of the Br-groups suggests the successful synthesis of the COP.[3]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 13C NMR can provide information about the local environment of the carbon atoms in the polymer network, confirming the structure of the repeating units.
Porosity and Surface Area Analysis
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen sorption isotherms at 77 K are used to determine the specific surface area and pore size distribution of the COP. This is a critical measurement for applications in gas storage and catalysis.
Thermal Stability
-
Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the COP. The polymer is heated under a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature. HBB-based COPs are expected to exhibit high thermal stability.
Morphological Analysis
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology and microstructure of the synthesized COP, revealing information about particle size, shape, and aggregation.
PART 4: Applications and Future Outlook
COPs derived from HBB have shown significant promise in various applications, most notably as luminescent probes for the selective sensing of nitro-explosives.[2][3][4] The electron-rich nature and porous structure of these polymers can lead to efficient fluorescence quenching upon interaction with electron-deficient nitroaromatic compounds.
The modularity of the synthetic approach, particularly with the potential for Suzuki cross-coupling with different linkers, opens up a vast design space for creating HBB-based COPs with tailored properties for specific applications, including:
-
Gas Storage and Separation: By tuning the pore size and surface chemistry, these materials can be optimized for the selective adsorption of gases like CO2, H2, and CH4.
-
Heterogeneous Catalysis: The high surface area and stability of these COPs make them excellent supports for catalytic nanoparticles or as organocatalysts themselves.
-
Optoelectronics: The conjugated nature of the polymer backbone suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
The synthesis of covalent organic polymers from this compound offers a pathway to novel materials with exceptional properties. By understanding the underlying principles of Yamamoto and Suzuki couplings and following robust experimental protocols, researchers can access a new generation of porous organic materials. The detailed guidelines and characterization techniques presented in this application note are intended to empower scientists and engineers to explore the full potential of HBB-based COPs in their respective fields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene-based covalent organic polymers as specific luminescent probes for the selective sensing of nitro-explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene -based covalent organic polymers as specific luminescent probes for selectively sensing nitro-explosives | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Hexakis(4-bromophenyl)benzene-Based Sensors for Nitroaromatic Detection
Introduction: The Imperative for Sensitive Nitroaromatic Detection
Nitroaromatic compounds (NACs) are a class of chemicals extensively used in the manufacturing of explosives, pesticides, and dyes.[1] Their widespread use, however, has led to significant environmental contamination of soil and groundwater, posing considerable risks to human health and ecological systems.[2] Furthermore, the illicit use of nitro-based explosives remains a persistent threat to public safety. Consequently, the development of rapid, sensitive, and selective methods for the detection of NACs is of paramount importance for environmental monitoring, homeland security, and industrial safety.[3][4]
Fluorescence-based sensing has emerged as a powerful analytical technique due to its inherent sensitivity, rapid response time, and operational simplicity.[3] This method often relies on the principle of fluorescence quenching, where the presence of a target analyte diminishes the fluorescence intensity of a sensor molecule.[5] For the detection of electron-deficient NACs, electron-rich fluorescent materials are ideal candidates as they can engage in favorable electronic interactions that lead to quenching.[6]
Hexakis(4-bromophenyl)benzene (HBPB) is a propeller-shaped, π-conjugated aromatic molecule. Its unique structure, characterized by a central benzene core with six peripheral bromophenyl groups, imparts several advantageous properties for sensing applications. The electron-rich nature of the hexaphenylbenzene core makes it an excellent electron donor, while the peripheral bromine atoms offer sites for further functionalization or can contribute to specific interactions. The rigid, well-defined structure of HBPB provides a stable platform for creating robust sensing materials. This application note provides a comprehensive guide to the synthesis of HBPB and its application as a fluorescent sensor for the detection of nitroaromatic compounds, with a particular focus on 2,4,6-trinitrophenol (TNP).
Principle of Detection: Fluorescence Quenching Mechanism
The detection of NACs using HBPB-based sensors operates on the principle of fluorescence quenching. When the HBPB molecule is excited by light of a specific wavelength, it absorbs energy and transitions to an excited electronic state. In the absence of an analyte, it returns to its ground state by emitting a photon, resulting in fluorescence.
However, in the presence of electron-deficient nitroaromatic compounds, an alternative, non-radiative de-excitation pathway becomes available. Upon excitation, the electron-rich HBPB can donate an electron to the electron-accepting NAC. This process, known as photoinduced electron transfer (PET), results in the formation of a non-fluorescent complex.[3] The efficiency of this quenching process is dependent on the concentration of the NAC, allowing for quantitative detection.
Caption: Fluorescence quenching via photoinduced electron transfer.
Synthesis of this compound (HBPB)
A reliable and high-yield synthesis of HBPB is crucial for the development of consistent and effective sensors. The following protocol is adapted from a well-established method involving the bromination of hexaphenylbenzene (HPB).[7]
Materials and Reagents
-
Hexaphenylbenzene (HPB)
-
Bromine (Br₂)
-
Ethanol (EtOH)
-
Sodium bisulfite (NaHSO₃)
-
Tetrahydrofuran (THF)
-
500-mL three-necked flask
-
Mechanical stirrer
-
Powder addition funnel
-
Outlet adapter and tubing
-
10% aqueous sodium hydroxide (NaOH) solution
-
Water bath
-
1-L Erlenmeyer flask
-
Büchner funnel
-
Vacuum flask
Protocol: Synthesis of HBPB
Safety Precaution: This procedure involves bromine, which is highly corrosive and toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Setup: Assemble a 500-mL, three-necked flask equipped with a mechanical stirrer, a powder addition funnel, and an outlet adapter. Connect the outlet adapter via tubing to a trap containing a 10% aqueous sodium hydroxide solution to neutralize the evolved hydrobromic acid (HBr) gas.
-
Initial Charge: Charge the flask with 70 mL of bromine. Place the flask in a water bath at ambient temperature to manage any heat generated during the reaction.
-
Addition of Hexaphenylbenzene: Slowly add 26.7 g (50 mmol) of hexaphenylbenzene to the stirring bromine over a period of 1 hour through the powder addition funnel. The reaction will commence immediately, indicated by the evolution of HBr gas.[7]
-
Reaction Completion: After the addition is complete, continue to stir the dark-orange slurry for an additional 20 minutes to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the bromine slurry into a 1-L Erlenmeyer flask containing 500 mL of pre-chilled (-78°C) ethanol while stirring. This step should be performed cautiously to prevent a vigorous exothermic reaction between excess bromine and ethanol.[7]
-
Product Collection and Washing: Allow the suspension to warm to room temperature over 2 hours with continuous stirring. Collect the pale-yellow precipitate by filtration using a Büchner funnel.
-
Wash the precipitate successively with 50 mL of ethanol, 100 mL of 5% aqueous sodium bisulfite (to remove any remaining bromine), and finally with two 50 mL portions of ethanol.
-
Drying: Dry the product overnight in a vacuum oven at room temperature to obtain HBPB. The expected yield is approximately 96%.[7]
-
(Optional) Recrystallization: For applications requiring higher purity, the crude HBPB can be recrystallized. Dissolve 10 g of HBPB in 350 mL of refluxing tetrahydrofuran. Allow the solution to cool slowly to room temperature, which will yield colorless microcrystalline precipitates of pure HBPB.[7]
| Property | Value | Reference |
| Molecular Formula | C₄₂H₂₄Br₆ | [8] |
| Molecular Weight | 1008.1 g/mol | [8] |
| Appearance | Pale yellow to colorless solid | [7] |
| Melting Point | 358-359 °C | [7] |
Table 1: Physicochemical Properties of this compound.
Protocol: Nitroaromatic Detection Using HBPB-Based Sensors
This protocol outlines the use of a solution-based HBPB sensor for the detection of nitroaromatic compounds, specifically 2,4,6-trinitrophenol (TNP), in an aqueous medium.
Materials and Reagents
-
This compound (HBPB)
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
2,4,6-Trinitrophenol (TNP)
-
Other nitroaromatic compounds for selectivity studies (e.g., 2,4-dinitrotoluene (DNT), nitrobenzene (NB))
-
Stock solutions of all nitroaromatic compounds (e.g., 1 mM in THF or a suitable solvent)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Experimental Workflow
Caption: Experimental workflow for NAC detection.
Step-by-Step Protocol
-
Preparation of HBPB Sensor Solution:
-
Prepare a stock solution of HBPB in THF (e.g., 1 x 10⁻³ M).
-
For the sensing experiments, prepare a working solution by diluting the stock solution in a THF/water mixture (e.g., 9:1 v/v) to a final concentration where a stable and strong fluorescence signal is observed (e.g., 1 x 10⁻⁵ M). The presence of water is important for studying detection in aqueous environments.[1]
-
-
Fluorometer Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength based on the absorption maximum of HBPB (typically determined by UV-Vis spectroscopy, around 350-380 nm).
-
Set the emission wavelength range to capture the fluorescence spectrum of HBPB (e.g., 400-600 nm).
-
-
Measurement of Initial Fluorescence (I₀):
-
Pipette a known volume (e.g., 3 mL) of the HBPB working solution into a quartz cuvette.
-
Place the cuvette in the fluorometer and record the fluorescence spectrum. The intensity at the emission maximum is your initial fluorescence, I₀.
-
-
Fluorescence Quenching Titration:
-
Prepare a series of working solutions of the nitroaromatic analyte (e.g., TNP) at different concentrations.
-
To the cuvette containing the HBPB solution, add a small aliquot (e.g., 10 µL) of the TNP working solution.
-
Gently mix the solution and allow it to equilibrate for a minute.
-
Record the fluorescence spectrum again. The new intensity at the emission maximum is I.
-
Repeat this process by incrementally adding aliquots of the TNP solution to obtain a range of concentrations.
-
-
Data Analysis:
-
Quenching Efficiency: Calculate the fluorescence quenching efficiency for each NAC concentration using the formula: Quenching Efficiency (%) = [(I₀ - I) / I₀] x 100.
-
Stern-Volmer Analysis: The relationship between fluorescence quenching and the concentration of the quencher (NAC) can be described by the Stern-Volmer equation: I₀ / I = 1 + Kₛᵥ[Q], where [Q] is the molar concentration of the quencher and Kₛᵥ is the Stern-Volmer quenching constant.[3]
-
Plot I₀ / I versus [Q]. The slope of the resulting linear plot gives the Stern-Volmer constant (Kₛᵥ), which is a measure of the sensor's sensitivity towards the analyte. A higher Kₛᵥ value indicates greater sensitivity.[3]
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement (HBPB solution without analyte) and k is the slope of the calibration curve (I₀ / I vs. [Q]).[9]
-
Selectivity and Interference Studies
To evaluate the selectivity of the HBPB sensor, the fluorescence quenching experiments should be repeated with other potential interfering nitroaromatic compounds and common ions found in environmental samples. By comparing the quenching efficiencies and Stern-Volmer constants for different analytes, the selectivity of the sensor for TNP can be determined. Covalent organic polymers based on HBPB have demonstrated high selectivity for specific nitro-explosives.[2][10]
Expected Results and Discussion
Upon the addition of TNP to the HBPB solution, a significant and dose-dependent decrease in fluorescence intensity is expected. This quenching is attributed to the efficient photoinduced electron transfer from the electron-rich HBPB to the highly electron-deficient TNP.[3] In contrast, other nitroaromatics with fewer nitro groups may exhibit a lesser degree of quenching, demonstrating the sensor's potential for selectivity.
The Stern-Volmer plot for TNP should yield a linear relationship at low to moderate concentrations, confirming a consistent quenching mechanism. The calculated Kₛᵥ value provides a quantitative measure of the sensor's performance, which can be compared with other reported fluorescent sensors. For instance, some polymer-based sensors have achieved Kₛᵥ values in the range of 10⁴ M⁻¹ for TNP detection.[1]
| Analyte | Quenching Efficiency (at 50 µM) | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Limit of Detection (LOD) |
| 2,4,6-Trinitrophenol (TNP) | High (>90%) | High (e.g., >10⁴) | Low (µM to nM range) |
| 2,4-Dinitrotoluene (DNT) | Moderate | Moderate | Moderate |
| Nitrobenzene (NB) | Low | Low | High |
Table 2: Representative Performance Data of an HBPB-based Sensor for Various Nitroaromatics. (Note: These are illustrative values; actual results will depend on specific experimental conditions.)
Conclusion and Future Outlook
This compound serves as a robust and versatile platform for the development of highly sensitive and selective fluorescent sensors for the detection of nitroaromatic compounds. The straightforward synthesis, excellent photophysical properties, and effective fluorescence quenching mechanism make HBPB an attractive candidate for this critical application. The protocols detailed in this application note provide a solid foundation for researchers to fabricate and evaluate HBPB-based sensors.
Future research directions could involve the incorporation of HBPB into covalent organic polymers (COPs) or metal-organic frameworks (MOFs) to enhance sensor stability, porosity, and selectivity.[2][11] Furthermore, the development of solid-state sensors, such as test strips or thin films, would enable the practical application of this technology for on-site and real-time detection of environmental pollutants and security threats.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene-based covalent organic polymers as specific luminescent probes for the selective sensing of nitro-explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent porous organic polymers for detection and adsorption of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C42H24Br6 | CID 11205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4,6-Trinitrophenol detection by a new portable sensing gadget using carbon dots as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene -based covalent organic polymers as specific luminescent probes for selectively sensing nitro-explosives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Hexakis(4-bromophenyl)benzene: A Versatile Building Block for High-Performance Molecular Electronic Devices
Abstract
This comprehensive guide details the application of hexakis(4-bromophenyl)benzene (HBB) as a foundational building block for the synthesis of advanced functional materials for molecular electronic devices. HBB's six peripheral bromine atoms serve as versatile handles for subsequent cross-coupling reactions, enabling the construction of large, planar polycyclic aromatic hydrocarbons (PAHs), most notably hexa-peri-hexabenzocoronene (HBC). This document provides detailed, field-proven protocols for the synthesis of HBB and its conversion to functional HBC derivatives. Furthermore, it outlines step-by-step methodologies for the fabrication and characterization of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) incorporating these HBC-based materials. The causality behind experimental choices, performance data, and key characterization techniques are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.
Introduction: The Strategic Importance of this compound
The pursuit of next-generation electronic devices that are flexible, transparent, and solution-processable has intensified research into organic semiconductors. At the heart of these materials are often large, π-conjugated molecular structures that facilitate charge transport. This compound (HBB) has emerged as a critical starting material in this field. Its unique propeller-like, three-dimensional structure is a precursor to planar, disc-shaped nanographene molecules. The six bromine atoms on the peripheral phenyl rings are strategically positioned for functionalization, allowing for the programmed synthesis of larger, more complex architectures with tailored electronic properties.[1][2]
The primary application of HBB in molecular electronics is as a precursor to hexa-peri-hexabenzocoronene (HBC) and its derivatives. HBC is a disc-shaped polycyclic aromatic hydrocarbon that exhibits remarkable thermal stability and a strong tendency to self-assemble into columnar structures through π-π stacking. This supramolecular organization is highly conducive to efficient charge transport, making HBC-based materials excellent candidates for the active layer in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
This guide will first detail the synthesis and purification of HBB, followed by its conversion to a functionalized HBC derivative. Subsequently, it will provide comprehensive protocols for the fabrication and characterization of OFETs and OLEDs using these advanced materials.
Synthesis and Functionalization of the Core Building Block
The journey from a simple benzene core to a functional electronic device begins with the synthesis of the key building blocks. This section provides a detailed protocol for the synthesis of this compound and its subsequent conversion to a solution-processable hexa-peri-hexabenzocoronene derivative.
Protocol 1: Synthesis of this compound (HBB)
This protocol is adapted from the robust and high-yield procedure reported in Organic Syntheses.[1] The reaction involves the direct bromination of hexaphenylbenzene.
Materials:
-
Hexaphenylbenzene (HPB)
-
Bromine (Br₂)
-
Ethanol (EtOH), pre-chilled to -78 °C
-
Sodium bisulfite (NaHSO₃), 5% aqueous solution
-
Tetrahydrofuran (THF)
-
500 mL three-necked flask with mechanical stirrer and powder addition funnel
-
Water bath
-
Büchner funnel
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a 500-mL three-necked flask equipped with a mechanical stirrer and an outlet adapter connected to a sodium hydroxide trap with 70 mL of bromine. Place the flask in a water bath at ambient temperature.
-
Addition of Hexaphenylbenzene: Slowly add 26.7 g (50 mmol) of hexaphenylbenzene to the stirred bromine over 1 hour using a powder addition funnel. The reaction will commence immediately, indicated by the evolution of hydrogen bromide gas, which should be neutralized by the trap.[1]
-
Reaction Completion: After the addition is complete, continue stirring the dark-orange slurry for an additional 20 minutes until the evolution of HBr ceases.[1]
-
Quenching: Carefully pour the bromine slurry into 500 mL of pre-chilled (-78 °C) ethanol in a 1-L Erlenmeyer flask with magnetic stirring. This step must be performed cautiously to control the exothermic reaction between excess bromine and ethanol.[1]
-
Product Isolation: Allow the suspension to warm to room temperature over 2 hours with continuous stirring. Filter the pale-yellow precipitate using a Büchner funnel.
-
Washing: Wash the precipitate successively with 50 mL of ethanol, 100 mL of 5% aqueous sodium bisulfite solution, and then twice with 50 mL of ethanol.
-
Drying: Dry the product overnight in a vacuum oven at room temperature to a constant weight. This typically yields approximately 47.8 g (96% yield) of HBB with >95% purity.[1]
-
(Optional) Purification: For higher purity, the HBB can be recrystallized from refluxing tetrahydrofuran. Dissolve 10 g of HBB in 350 mL of refluxing THF. Allow the solution to cool and slowly evaporate at room temperature to yield colorless microcrystalline HBB.[1]
Causality of Experimental Choices:
-
The use of a large excess of bromine without an additional solvent ensures a complete conversion of HPB to HBB by maintaining the reaction mixture as a slurry for efficient mixing.[1]
-
Pouring the reaction mixture into cold ethanol is crucial to prevent a violent exothermic reaction between the excess bromine and ethanol.[1]
-
The sodium bisulfite wash is necessary to remove any residual bromine from the product.
Functionalization of HBB: Towards Soluble Nanographenes
The bromine atoms on HBB are the key to its utility as a building block. They serve as leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the attachment of various functional groups.[3][4] For applications in solution-processable electronic devices, long alkyl chains are often introduced to impart solubility and control the self-assembly of the resulting nanographene molecules.[5]
The following conceptual workflow illustrates the conversion of HBB to a soluble hexa-peri-hexabenzocoronene (HBC) derivative, a process that involves a Suzuki coupling followed by an oxidative cyclodehydrogenation.
Figure 1: Conceptual workflow for the synthesis of a soluble HBC derivative from HBB.
Application in Organic Field-Effect Transistors (OFETs)
HBC derivatives, with their ability to form ordered columnar structures, are excellent candidates for the active semiconductor layer in OFETs.[2] The π-π stacking within these columns provides a pathway for efficient charge transport. This section provides a protocol for the fabrication of a solution-processed OFET using a soluble HBC derivative.
Protocol 2: Fabrication of a Brush-Coated HBC-based OFET
This protocol is based on the work of Tao et al., who demonstrated that a simple brush-coating technique can produce highly aligned films of HBC derivatives, leading to significantly improved OFET performance compared to spin-coating.[6]
Materials:
-
Soluble HBC derivative (e.g., HBC-PhC12) dissolved in a suitable solvent (e.g., chloroform or p-xylene) at a concentration of 1-5 mg/mL.
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (serves as the gate electrode and dielectric).
-
Octyltrichlorosilane (OTS) for surface modification.
-
Toluene (anhydrous).
-
Gold (Au) for source and drain electrodes.
-
Chinese calligraphy brush.
-
Spin coater.
-
Thermal evaporator.
-
Substrate cleaning supplies (acetone, isopropanol, deionized water).
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Surface Modification: Treat the cleaned substrates with an OTS self-assembled monolayer (SAM). This can be done by immersing the substrates in a 10 mM solution of OTS in anhydrous toluene for 30 minutes, followed by rinsing with fresh toluene and annealing at 120 °C for 10 minutes. The OTS layer promotes the desired edge-on orientation of the HBC molecules.[6]
-
HBC Film Deposition (Brush-Coating):
-
Place the OTS-modified substrate on a hot plate set to a temperature that facilitates slow solvent evaporation (e.g., 60-80 °C).
-
Dip the Chinese calligraphy brush into the HBC solution.
-
Gently and uniformly brush the solution onto the substrate in a single direction. The controlled, slow evaporation during brush-coating promotes the formation of aligned crystalline domains.[6]
-
-
Annealing: Anneal the brush-coated HBC film at a temperature above its clearing point (the transition from a liquid crystalline phase to an isotropic liquid) and then slowly cool it to room temperature. This process further enhances the molecular ordering.
-
Electrode Deposition: Deposit 50 nm thick gold source and drain electrodes onto the HBC film through a shadow mask using a thermal evaporator. The channel length and width can be defined by the shadow mask (e.g., 50 µm and 1 mm, respectively). This results in a top-contact, bottom-gate device architecture.
Figure 2: Schematic of a top-contact, bottom-gate OFET with an HBC derivative active layer.
Characterization of HBC-based OFETs
The performance of the fabricated OFETs should be characterized using a semiconductor parameter analyzer in a probe station. The key performance metrics are the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
Typical Performance Data:
The following table summarizes typical performance data for OFETs fabricated with brush-coated HBC derivative films, demonstrating the significant improvement over spin-coated films.[6]
| Deposition Method | Mobility (cm²/Vs) | On/Off Ratio |
| Spin-Coating | ~10⁻⁴ | ~10⁴ |
| Brush-Coating | 0.05 - 0.1 | >10⁶ |
Causality of Performance Enhancement:
The superior performance of the brush-coated devices is a direct result of the improved molecular alignment. The directional coating process encourages the HBC molecules to stack in an edge-on orientation with their π-π stacking direction aligned with the source-drain channel. This creates a more efficient pathway for charge transport, resulting in higher mobility.[6]
Application in Organic Light-Emitting Diodes (OLEDs)
The high photoluminescence quantum yield and excellent charge-transporting properties of certain HBC derivatives make them suitable for use as the emissive layer in OLEDs.[7][8] By modifying the HBC core, the emission color can be tuned.
Protocol 3: Fabrication of an HBC-based OLED
This protocol describes the fabrication of a simple multi-layer OLED using a solution-processable, emissive HBC derivative. The device architecture is based on a "symmetry-broken" HBC-fluoranthene hybrid reported by Müllen and co-workers, which exhibits bright green emission.[7]
Materials:
-
ITO-coated glass substrates.
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution for the hole injection layer (HIL).
-
Emissive HBC derivative solution (e.g., HBC-fluoranthene hybrid in toluene).
-
TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) for the electron transport layer (ETL).
-
Lithium fluoride (LiF) for the electron injection layer (EIL).
-
Aluminum (Al) for the cathode.
-
Spin coater.
-
Thermal evaporator in a glovebox environment.
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrates. Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL): Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes.
-
Emissive Layer (EML): In a nitrogen-filled glovebox, spin-coat a ~50 nm thick film of the emissive HBC derivative from solution onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.
-
Electron Transport and Injection Layers: Transfer the substrates to a thermal evaporator inside the glovebox. Sequentially deposit a 40 nm layer of TPBi (ETL), a 1 nm layer of LiF (EIL), and a 100 nm layer of Al (cathode) through a shadow mask. The deposition should be performed under high vacuum (<10⁻⁶ Torr).
Figure 3: Schematic of a multi-layer OLED incorporating an HBC derivative as the emissive layer.
Characterization of HBC-based OLEDs
The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics and their electroluminescence (EL) spectra.
Key Performance Parameters:
-
Turn-on Voltage: The voltage at which the device begins to emit light.
-
Luminance: The brightness of the emitted light, typically measured in cd/m².
-
Current Efficiency: A measure of the light output per unit of current, measured in cd/A.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: These define the color of the emitted light.
For the green-emitting HBC-fluoranthene hybrid, a current efficacy of around 1.5 cd/A can be expected in a non-optimized device architecture.[7]
Conclusion and Future Outlook
This compound is a powerful and versatile building block that provides access to a wide range of large, functional polycyclic aromatic hydrocarbons. Its utility as a precursor to hexa-peri-hexabenzocoronene and its derivatives has been firmly established, with these materials demonstrating excellent performance in both organic field-effect transistors and organic light-emitting diodes. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of HBB-derived materials in the development of next-generation molecular electronic devices. Future research will likely focus on the synthesis of novel HBB derivatives with tailored electronic properties, the development of more sophisticated device architectures, and the improvement of solution-processing techniques to enable large-area, low-cost fabrication of flexible and transparent electronics.
References
- 1. Molecularly Aligned Hexa- peri-hexabenzocoronene Films by Brush-Coating and Their Application in Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quantum chemical study of different substituents effect on the charge transport properties of hexabenzocoronene [yndxxb.ynu.edu.cn]
- 4. acs.org [acs.org]
- 5. Nanographene horizons: the emerging role of hexa- peri -hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04623H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Emissive Hexa‐peri‐benzocoronene‐fluoranthene Hybrid as Easily Processable and Stable OLED Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Emissive Hexa-peri-benzocoronene-fluoranthene Hybrid as Easily Processable and Stable OLED Material - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Hexakis(4-bromophenyl)benzene via Suzuki Coupling Reactions
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the functionalization of Hexakis(4-bromophenyl)benzene (HBPB) utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. HBPB is a unique, propeller-shaped, three-dimensional scaffold, and its derivatization is of paramount importance for the development of advanced materials, including porous organic polymers, liquid crystals, and organic electronics.[1][2] The inherent steric hindrance and the presence of six reactive sites on the HBPB core present significant synthetic challenges. This document offers an in-depth exploration of the reaction mechanism, a meticulously optimized protocol for achieving exhaustive substitution, a troubleshooting guide for common experimental hurdles, and a discussion on the characterization of the resulting functionalized hexa-arylbenzene derivatives. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile platform molecule.
Introduction: The this compound Scaffold
This compound (HBPB) is a remarkable star-shaped molecule built upon a central benzene ring fully substituted with six phenyl groups, each bearing a bromine atom at the para-position. Its rigid, non-planar, propeller-like geometry prevents efficient packing and self-aggregation, leading to high solubility and processability.[3][4] These characteristics make HBPB and its derivatives highly attractive building blocks in materials science and supramolecular chemistry.[2][4]
The six bromine atoms serve as versatile synthetic handles for post-functionalization, enabling the construction of complex, high-molecular-weight architectures with tailored electronic and photophysical properties. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for this purpose due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast library of boronic acids and their derivatives.[5] This allows for the introduction of a wide array of functionalities onto the HBPB core, paving the way for applications in fields such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and porous materials for gas storage and separation.[6]
However, the simultaneous coupling of six sterically demanding aryl groups presents a formidable challenge, often resulting in incomplete substitution and the formation of a complex mixture of partially functionalized products. This guide addresses these challenges by providing a protocol optimized for driving the reaction to completion.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-halogen (C-Br) bond of the aryl halide. This step forms a Pd(II) intermediate.[6] For sterically hindered substrates like HBPB, this step can be slow and often requires electron-rich, bulky phosphine ligands to facilitate the reaction.[7]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial as it forms a boronate complex, which enhances the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium.[6]
-
Reductive Elimination: This is the final step where the two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]
The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with sterically demanding and polyhalogenated substrates.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are designed to achieve the exhaustive functionalization of HBPB. Given the steric hindrance, a key consideration is the use of a catalyst system known to be effective for challenging couplings, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (HBPB) | >98% | Commercially Available | Must be dry. |
| Arylboronic Acid | Varies | Commercially Available | Use 1.5-2.0 eq. per bromine atom. |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) |
| SPhos (or other bulky phosphine ligand) | >98% | Commercially Available | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >99% | Commercially Available | Must be finely ground and anhydrous. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas thoroughly before use. |
| Toluene | Anhydrous | Commercially Available | Degas thoroughly before use. |
| Deionized Water | N/A | In-house | Degas thoroughly before use. |
| Argon or Nitrogen Gas | High Purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Protocol for Exhaustive Suzuki Coupling
This protocol is optimized for a 0.1 mmol scale reaction. It can be scaled accordingly, with adjustments to reaction time and purification.
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 118.2 mg).
-
Add the desired arylboronic acid (1.2 mmol, 12 equivalents).
-
Add finely ground, anhydrous potassium phosphate (K₃PO₄) (1.8 mmol, 18 equivalents, 382 mg).
-
The flask is sealed with a rubber septum, evacuated, and backfilled with argon. This cycle should be repeated three times to ensure an inert atmosphere.[9]
-
-
Catalyst Preparation (Pre-mixing):
-
In a separate, small, argon-purged vial, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 10 mol% Pd) and SPhos (0.04 mmol, 16.4 mg, 20 mol% ligand).
-
Add 2 mL of degassed anhydrous toluene to the vial to form a catalyst pre-mixture. Stir for 10 minutes at room temperature. The color should change, indicating complex formation.
-
-
Reaction Execution:
-
To the Schlenk flask containing the HBPB, boronic acid, and base, add 10 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Using a syringe, transfer the prepared catalyst solution to the reaction flask.
-
Rinse the catalyst vial with an additional 1 mL of degassed 1,4-dioxane and add it to the reaction flask to ensure complete transfer.
-
The reaction mixture is then heated to 100-110 °C in a preheated oil bath with vigorous stirring.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by taking small aliquots (under argon) at time intervals (e.g., 12, 24, 36 hours) and analyzing them by TLC or LC-MS. The disappearance of the starting material and the appearance of a single, higher molecular weight product spot indicate a successful reaction. Due to the multiple reaction sites, a gradient of partially substituted intermediates may be observed initially.
-
-
Work-up and Purification:
-
After the reaction is deemed complete (typically 36-48 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 3 x 30 mL of deionized water, followed by 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. A solvent gradient (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically effective. The highly symmetric, fully substituted product is often less polar than the partially substituted intermediates. Recrystallization from a suitable solvent system (e.g., chloroform/methanol) can provide the final product in high purity.
-
Diagram 2: Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Pyrolyzed Hexakis(4-bromophenyl)benzene as a High-Performance Anode Material in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and application of pyrolyzed hexakis(4-bromophenyl)benzene (pHBPB) as a promising anode material for lithium-ion batteries (LIBs). Traditional graphite anodes are nearing their theoretical capacity limits, necessitating the exploration of novel materials with superior electrochemical performance. This guide details a molecular approach to fabricating a disordered carbonaceous material with a three-dimensional network of graphene-like disks, leading to enhanced lithium storage capacities. The protocols outlined herein are designed to be robust and reproducible, offering a foundation for further research and development in advanced energy storage solutions.
Introduction: The Rationale for a Molecular Precursor to Advanced Carbon Anodes
The ever-increasing demand for high-energy-density LIBs has spurred intensive research into anode materials that can surpass the ~372 mAh g⁻¹ theoretical capacity of graphite. While silicon and other materials offer high capacities, they often suffer from significant volume changes during lithiation/delithiation, leading to poor cycling stability.[1][2] Carbonaceous materials derived from the pyrolysis of specifically designed organic precursors present a compelling alternative. This "molecular approach" allows for the bottom-up design of carbon structures with tailored properties.
This compound (HBPB) is an ideal precursor for this purpose. Its hexaphenylbenzene core provides a pre-organized, six-fold symmetric platform that, upon pyrolysis, can form large graphene-like domains. The bromine substituents facilitate cross-linking reactions during thermal treatment, contributing to the formation of a stable, three-dimensional network. This disordered structure is hypothesized to provide a higher density of active sites for lithium storage compared to highly ordered graphite.[3]
This application note will provide detailed protocols for the synthesis of HBPB, its subsequent pyrolysis to yield the active anode material, and the comprehensive electrochemical characterization of the resulting pHBPB anode.
Synthesis of this compound (HBPB)
The synthesis of HBPB is achieved through the bromination of hexaphenylbenzene (HPB). This procedure is adapted from established organic synthesis methodologies.[4]
Materials and Reagents
-
Hexaphenylbenzene (HPB)
-
Bromine (Br₂)
-
Ethanol (EtOH)
-
Sodium bisulfite (NaHSO₃), 5% aqueous solution
-
Tetrahydrofuran (THF)
-
500-mL three-necked flask
-
Mechanical stirrer
-
Powder addition funnel
-
Septum
-
Outlet adapter and tubing
-
1-L Erlenmeyer flask
-
Büchner funnel
Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble a 500-mL, three-necked flask equipped with a mechanical stirrer, a septum, and an outlet adapter connected to a trap containing a 10% aqueous sodium hydroxide solution to neutralize the evolved hydrobromic acid (HBr) gas.
-
Bromine Addition: Carefully charge the flask with 70 mL of bromine.
-
HPB Addition: Replace the septum with a powder addition funnel charged with 26.7 g of hexaphenylbenzene.
-
Reaction Initiation: Slowly add the hexaphenylbenzene to the stirred bromine over a period of 1 hour. The reaction is exothermic and will be accompanied by the evolution of HBr gas. Maintain the reaction mixture as a slurry to ensure complete conversion.[4]
-
Reaction Completion: After the addition is complete, stir the dark-orange slurry for an additional 20 minutes until the evolution of HBr ceases.
-
Quenching: Carefully pour the reaction slurry into 500 mL of pre-chilled (-78°C) ethanol in a 1-L Erlenmeyer flask with magnetic stirring. This prevents an exothermic reaction between excess bromine and ethanol.[4]
-
Product Isolation: Allow the suspension to warm to room temperature over 2 hours with stirring. Filter the pale-yellow precipitate using a Büchner funnel.
-
Washing: Wash the precipitate successively with 50 mL of ethanol, 100 mL of 5% aqueous sodium bisulfite solution, and two 50 mL portions of ethanol.
-
Drying: Dry the product overnight in a vacuum oven at room temperature to a constant weight. This should yield approximately 47.8 g (96% yield) of HBPB.[4]
-
(Optional) Purification: For higher purity, the HBPB can be recrystallized from refluxing tetrahydrofuran.[4]
Pyrolysis of HBPB to Prepare the Carbonaceous Anode Material (pHBPB)
The pyrolysis process is critical as it transforms the molecular precursor into the electrochemically active carbon material. The temperature and atmosphere of the pyrolysis directly influence the final properties of the material.[5]
Materials and Equipment
-
This compound (HBPB)
-
Tube furnace with programmable temperature controller
-
Quartz tube and boat
-
Inert gas supply (Argon or Nitrogen) with flow controller
Pyrolysis Protocol
-
Sample Preparation: Place a known quantity of HBPB (e.g., 5-10 g) into a quartz boat and position it in the center of the quartz tube within the tube furnace.
-
Inert Atmosphere: Purge the tube with a high flow of argon or nitrogen for at least 30 minutes to remove any residual oxygen.
-
Thermal Program:
-
Ramp the temperature to 400°C at a rate of 5°C/min and hold for 2 hours. This initial step helps in the controlled removal of bromine and initial cross-linking.
-
Ramp the temperature to the final pyrolysis temperature (e.g., 700°C - 1000°C) at a rate of 10°C/min and hold for 2-4 hours. The final temperature will significantly impact the degree of graphitization and porosity.[5]
-
Cool the furnace naturally to room temperature under the inert gas flow.
-
-
Material Collection: Carefully remove the quartz boat containing the black, pyrolyzed HBPB (pHBPB) powder.
-
Post-Processing: Gently grind the pHBPB into a fine powder using an agate mortar and pestle.
Caption: Experimental workflow for the synthesis of HBPB and its subsequent pyrolysis.
Electrode Preparation and Coin Cell Assembly
Standard laboratory procedures are used for fabricating the anode and assembling coin cells for electrochemical testing.[6]
Slurry Preparation
-
Composition: Prepare a slurry with the following weight ratio: 80% pHBPB (active material), 10% carbon black (conductive additive, e.g., Super P), and 10% polyvinylidene fluoride (PVDF) binder.
-
Mixing: Dissolve the PVDF in an appropriate amount of N-methyl-2-pyrrolidone (NMP). Add the pHBPB and carbon black to the PVDF solution.
-
Homogenization: Mix the components thoroughly using a planetary mixer or a magnetic stirrer until a homogeneous, viscous slurry is formed.
Electrode Casting
-
Coating: Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap height to control the thickness and mass loading.
-
Drying: Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.
-
Pressing: Punch out circular electrodes (e.g., 12 mm diameter) and press them at a controlled pressure to ensure good contact between the active material and the current collector.
Coin Cell Assembly
-
Environment: Assemble 2032-type coin cells in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
Components: The cell consists of the prepared pHBPB anode as the working electrode, a lithium metal foil as the counter and reference electrode, a porous polypropylene separator (e.g., Celgard 2400), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)).
-
Assembly Order: Place the components in the coin cell casing in the following order: negative cap, working electrode, separator, lithium foil, spacer disk, spring, and positive cap.
-
Crimping: Crimp the cell using a coin cell crimper to ensure a hermetic seal.
-
Resting: Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrode and separator by the electrolyte.
Electrochemical Characterization Protocols
A suite of electrochemical tests is necessary to fully evaluate the performance of the pHBPB anode. These tests are typically performed using a multi-channel battery testing system.[7]
Galvanostatic Cycling with Potential Limitation (GCPL)
-
Objective: To determine the specific capacity, coulombic efficiency, and cycling stability of the anode.
-
Protocol:
-
Cycle the cell between a defined voltage window (e.g., 0.01 V and 1.5 V vs. Li/Li⁺).[1]
-
For the initial cycles (formation cycles), use a low current density (e.g., 0.1 C-rate, where 1 C corresponds to a full charge/discharge in one hour) to allow for the stable formation of the solid electrolyte interphase (SEI) layer.
-
For subsequent cycles, use a higher current density (e.g., 0.2 C, 0.5 C, 1 C) to evaluate long-term cycling performance.
-
Record the charge and discharge capacities for each cycle to calculate the specific capacity (mAh g⁻¹) and coulombic efficiency (discharge capacity / charge capacity × 100%).
-
Rate Capability Test
-
Objective: To assess the anode's ability to deliver capacity at various current densities.
-
Protocol:
-
Cycle the cell for a set number of cycles (e.g., 5-10) at progressively increasing C-rates (e.g., 0.1 C, 0.2 C, 0.5 C, 1 C, 2 C, 5 C).
-
Return the C-rate to a low value (e.g., 0.1 C) to check for capacity recovery.
-
Plot the specific capacity as a function of the C-rate.
-
Cyclic Voltammetry (CV)
-
Objective: To investigate the redox processes occurring at the electrode surface during lithiation and delithiation.
-
Protocol:
-
Scan the potential of the working electrode at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window used for galvanostatic cycling.
-
The resulting voltammogram will show peaks corresponding to the insertion and extraction of lithium ions. The peak positions provide information about the reaction potentials, and the peak areas are related to the capacity.
-
Caption: Workflow for electrode preparation, cell assembly, and electrochemical testing.
Expected Results and Data Interpretation
The electrochemical performance of the pHBPB anode is expected to be superior to that of conventional graphite.
| Parameter | Expected Performance of pHBPB | Typical Graphite Performance |
| Reversible Specific Capacity | > 500 mAh g⁻¹[3] | ~350 mAh g⁻¹ |
| Initial Coulombic Efficiency (ICE) | 70-85% | 85-95% |
| Cycling Stability | High capacity retention over hundreds of cycles | Excellent |
| Rate Capability | Good capacity retention at high C-rates | Moderate |
-
High Specific Capacity: The disordered, 3D structure of pHBPB is expected to provide more sites for lithium storage, leading to a specific capacity significantly higher than the theoretical limit of graphite.[3]
-
Initial Coulombic Efficiency (ICE): The ICE may be lower than that of graphite due to the higher surface area of the pyrolyzed material, leading to more extensive SEI layer formation in the first cycle. This is a common trade-off for high-capacity materials.
-
Cycling Stability: The cross-linked carbon network formed during pyrolysis should provide structural integrity, mitigating volume changes during cycling and leading to good capacity retention.[8]
-
Rate Capability: The porous nature of the material can facilitate rapid lithium-ion diffusion, resulting in good performance at high charge and discharge rates.
Conclusion and Future Outlook
Pyrolyzed this compound represents a promising avenue for the development of next-generation anode materials for lithium-ion batteries. The molecular precursor approach offers a high degree of control over the final carbon structure, enabling the creation of materials with tailored electrochemical properties. The protocols detailed in this application note provide a solid foundation for researchers to explore this and similar materials. Future work could focus on optimizing the pyrolysis conditions, investigating the effects of heteroatom doping, and fabricating full-cell prototypes to assess the practical viability of this high-capacity anode material.
References
Application Notes & Protocols: A Researcher's Guide to the Preparation of Hexacation-Radical Salts from Hexakis(4-bromophenyl)benzene
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of stable hexacation-radical salts derived from hexakis(4-bromophenyl)benzene (HBB). These open-shell species are of significant interest due to their unique physicochemical properties and potential applications in organic electronics, spintronics, and as multi-electron transfer catalysts.[1][2] This document outlines the critical steps from the preparation of the HBB precursor to its subsequent multi-electron oxidation to form the desired hexacation-radical salt. We delve into the causality behind experimental choices, emphasizing safety, reagent selection, and characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the synthesis and application of persistent organic radicals.
Introduction: The Significance of Persistent Organic Radicals
Organic radical cations, which are open-shell species carrying a positive charge, are fundamental to the operation of various organic electronic devices as they serve as charge carriers in p-type organic semiconductors.[3] While historically viewed as highly reactive and unstable intermediates, recent advancements in synthetic chemistry have enabled the design and isolation of persistent and even stable radical cations under ambient conditions.[1][3] The stability of these radicals is often achieved through a combination of kinetic and thermodynamic factors.[4] Kinetic stabilization can be imparted by sterically bulky groups that prevent dimerization and other intermolecular reactions, while thermodynamic stabilization is achieved through extensive delocalization of the unpaired electron and positive charge across a large π-conjugated system.[3][4][5]
The hexaphenylbenzene core provides a robust and sterically hindered scaffold for the generation of stable radical cations.[2][6] The six peripheral phenyl rings can be functionalized to tune the electronic properties and enhance the stability of the resulting radical species. This compound (HBB) is a particularly useful precursor, as the bromo-substituents offer sites for further chemical modification while also influencing the electronic structure of the molecule.[2] The oxidation of HBB to its hexacation-radical state results in a species with a highly delocalized spin and charge, making it a compelling target for materials science and catalysis.[2]
This guide will focus on the chemical oxidation of HBB to generate its hexacation-radical salt, a powerful multi-electron transfer agent.[2]
Foundational Knowledge: Synthesis of the Precursor
A reliable synthesis of the hexacation-radical salt begins with high-purity this compound (HBB). The established method for preparing HBB involves the direct bromination of hexaphenylbenzene (HPB).[2]
Synthesis of this compound (HBB)
The protocol detailed here is an adaptation of a procedure published in Organic Syntheses, which provides a reliable and scalable method for the preparation of HBB.[2]
Reaction Scheme:
C₆(C₆H₅)₆ + 6 Br₂ → C₆(C₆H₄Br)₆ + 6 HBr
Key Experimental Considerations:
-
Reagent Purity: The purity of the starting hexaphenylbenzene is crucial for obtaining a clean product. It is recommended to use HPB prepared according to established literature procedures.[2]
-
Excess Bromine: The reaction is performed using an excess of neat bromine without an additional solvent. This ensures that the reaction mixture remains a stirrable slurry, facilitating complete conversion to the hexabrominated product.[2]
-
Temperature Control: The reaction is exothermic, and the evolution of hydrogen bromide gas can be vigorous. A water bath at ambient temperature is used to moderate the reaction temperature.[2]
-
Quenching: The reaction is quenched by carefully pouring the slurry into chilled ethanol. This step must be performed cautiously to prevent an exothermic reaction between the excess bromine and ethanol.[2]
Table 1: Reagents and Materials for HBB Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Purity/Grade |
| Hexaphenylbenzene (HPB) | 534.69 | 26.7 g | 50 mmol | >98% |
| Bromine | 159.81 | 70 mL | 1.37 mol | Reagent Grade |
| Ethanol | 46.07 | 700 mL | - | Anhydrous |
| Sodium Bisulfite | 104.06 | - | - | 5% aqueous solution |
Experimental Workflow for HBB Synthesis
Caption: Workflow for the synthesis of this compound (HBB).
Detailed Protocol for HBB Synthesis:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500-mL three-necked flask with a mechanical stirrer, a powder addition funnel, and an outlet adapter connected to a gas trap containing a 10% aqueous sodium hydroxide solution to neutralize the evolved hydrogen bromide gas.[2]
-
Charging Reagents: Charge the flask with 70 mL of bromine. Place the flask in a water bath at ambient temperature. Slowly add 26.7 g of hexaphenylbenzene through the powder addition funnel over a period of 1 hour with gentle stirring.[2]
-
Reaction: After the addition is complete, continue stirring the dark-orange slurry for an additional 20 minutes, or until the evolution of HBr gas ceases.[2]
-
Quenching: Carefully pour the reaction slurry into a 1-L Erlenmeyer flask containing 500 mL of pre-chilled (-78 °C) ethanol with magnetic stirring.[2]
-
Work-up: Allow the suspension to warm to room temperature over 2 hours with continuous stirring. Filter the pale-yellow precipitate using a Büchner funnel.[2]
-
Washing: Wash the precipitate successively with 50 mL of ethanol, 100 mL of 5% aqueous sodium bisulfite, and two 50 mL portions of ethanol.[2]
-
Drying: Dry the product overnight in a vacuum oven at room temperature to a constant weight. This procedure typically yields approximately 47.8 g (96%) of HBB with a purity greater than 95%.[2]
-
Purification (Optional): For applications requiring higher purity, HBB can be recrystallized by dissolving it in a minimal amount of refluxing tetrahydrofuran and allowing it to slowly precipitate upon cooling and solvent evaporation.[2]
The Core Procedure: Generating the Hexacation-Radical Salt
The generation of the hexacation-radical salt of HBB involves a six-electron oxidation. This can be achieved through chemical or electrochemical methods.[7][8][9][10] Here, we focus on a chemical oxidation method using a superacid, such as "Magic Acid" (a 1:1 mixture of fluorosulfuric acid and antimony pentafluoride), which is a potent oxidizing agent capable of effecting the multi-electron oxidation of polyaromatic hydrocarbons.[11]
Causality of Reagent Choice:
-
Superacid Medium: A superacidic medium is necessary to protonate and activate the oxidizing agent, and to stabilize the resulting highly charged cationic species.[11] Magic Acid is an exceptionally strong acid and a powerful oxidant, making it suitable for this transformation.[11]
-
Inert Solvent: The reaction is typically carried out in an inert, low-nucleophilicity solvent such as dichloromethane or sulfuryl chloride fluoride (SO₂ClF) to prevent side reactions with the highly electrophilic radical cations.
-
Counterion: The choice of the superacid also dictates the counterion in the final salt. In the case of Magic Acid, the counterion will be a complex fluoroantimonate species.
Reaction Scheme (Conceptual):
C₆(C₆H₄Br)₆ + Oxidizing Agent (e.g., Magic Acid) → [C₆(C₆H₄Br)₆]⁶⁺(X⁻)₆
Table 2: Reagents and Materials for Hexacation-Radical Salt Synthesis
| Reagent/Material | Formula | Amount | Purity/Grade | Hazards |
| This compound (HBB) | C₄₂H₂₄Br₆ | 100 mg (0.1 mmol) | >98% | - |
| Magic Acid (1:1 FSO₃H:SbF₅) | HSO₃F·SbF₅ | ~1-2 mL | Reagent Grade | Extremely Corrosive, Toxic, Violent Hydrolysis |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 10 mL | Anhydrous, Degassed | Volatile, Suspected Carcinogen |
Experimental Workflow for Hexacation-Radical Salt Generation
Caption: Workflow for the generation of the HBB hexacation-radical salt.
Detailed Protocol for Hexacation-Radical Salt Generation:
SAFETY PRECAUTIONS: Magic Acid is extremely corrosive and toxic. All manipulations must be performed in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, face shield) must be worn. Work under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent reaction with atmospheric moisture and oxygen.
-
Preparation: In a glovebox or under a stream of inert gas, dissolve 100 mg of purified HBB in 10 mL of anhydrous, degassed dichloromethane in a Schlenk flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Oxidation: Slowly add approximately 1-2 mL of Magic Acid to the stirred HBB solution via a syringe. A deep color change (typically to a dark green or blue) should be observed, indicating the formation of the radical cation species.
-
Reaction Monitoring: The reaction can be monitored by taking aliquots of the solution (under inert conditions) for spectroscopic analysis.
Characterization of the Hexacation-Radical Salt
The successful formation of the hexacation-radical salt must be confirmed through a combination of spectroscopic techniques. Due to the high reactivity of these species, in-situ characterization is often the most reliable approach.
-
UV-Vis-NIR Spectroscopy: Radical cations of polyaromatic hydrocarbons typically exhibit strong and broad absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[1] These absorptions arise from electronic transitions involving the singly occupied molecular orbital (SOMO). The appearance of these characteristic bands provides strong evidence for the formation of the radical species.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a definitive technique for the detection and characterization of radical species.[12] The EPR spectrum of the HBB hexacation-radical should exhibit a signal corresponding to an unpaired electron. The g-value and hyperfine coupling constants can provide information about the electronic structure and the delocalization of the spin density.
-
Cyclic Voltammetry (CV): Electrochemical analysis can provide valuable information about the redox properties of the HBB molecule.[10][13] A cyclic voltammogram of HBB would be expected to show multiple, reversible oxidation waves, corresponding to the sequential removal of electrons to form the various cationic species, culminating in the hexacation.
Applications and Future Directions
The hexacation-radical salt of HBB, as a potent multi-electron oxidant, has potential applications in a variety of organic and organometallic transformations.[2] Its ability to accept up to six electrons makes it a unique reagent for mediating complex redox reactions.
Further research in this area could focus on:
-
Isolation and Crystallization: The isolation of the hexacation-radical salt as a stable crystalline material would allow for detailed structural analysis by X-ray crystallography, providing precise information about its geometry and packing in the solid state.[3][14]
-
Tuning Electronic Properties: The synthesis of HBB derivatives with different substituents on the peripheral phenyl rings could be used to modulate the stability and redox potential of the corresponding radical cations.
-
Catalytic Applications: Exploring the use of the HBB hexacation-radical salt as a catalyst in various chemical reactions, such as oxidative couplings and C-H functionalization reactions.[15][16]
Conclusion
The preparation of hexacation-radical salts from this compound represents a significant endeavor in the field of stable organic radicals. This guide has provided a detailed roadmap for the synthesis of the HBB precursor and its subsequent oxidation to the desired hexacation-radical species. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently explore the fascinating chemistry and potential applications of these unique and highly reactive molecules. The continued investigation of such species will undoubtedly lead to new discoveries in materials science, catalysis, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Robust π-conjugated radical cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and isolation of polytrityl cations by utilizing hexaphenylbenzene and tetraphenylmethane scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical aromatic C–H hydroxylation in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magic acid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. OhioLINK ETD: Jaunbergs, Janis [etd.ohiolink.edu]
- 16. A Fenton Approach to Aromatic Radical Cations and Diarylmethane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexakis(4-bromophenyl)benzene as a Precursor for Bottom-Up Graphene Nanoribbon Synthesis
For: Researchers, scientists, and drug development professionals exploring the frontiers of nanomaterials for advanced applications.
Introduction: The Dawn of Atomically Precise Graphene Nanoribbons
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, has captivated the scientific community with its extraordinary electronic, mechanical, and thermal properties. However, its lack of an electronic bandgap has limited its direct application in digital electronics. Graphene nanoribbons (GNRs), quasi-one-dimensional strips of graphene, overcome this limitation by introducing quantum confinement, which opens a tunable bandgap. The properties of GNRs are exquisitely dependent on their atomic structure, including their width and edge geometry (armchair or zigzag).[1][2][3]
Top-down methods for producing GNRs, such as the lithographic etching of graphene sheets, often result in poorly defined edge structures, compromising their electronic properties. In contrast, bottom-up synthesis from molecular precursors offers atomic precision, enabling the creation of GNRs with uniform widths and well-defined edge structures.[4][5] This guide focuses on the use of a promising precursor, hexakis(4-bromophenyl)benzene (HBB), for the on-surface synthesis of graphene nanostructures, a method that allows for the direct fabrication and in-situ characterization of these remarkable materials.
This compound: A Versatile Precursor for Graphene Nanostructures
This compound is a polycyclic aromatic hydrocarbon that serves as an excellent precursor for the bottom-up synthesis of graphene nanostructures. Its molecular structure, consisting of a central benzene ring fully substituted with six bromophenyl groups, provides the necessary building blocks for creating extended graphitic lattices. The bromine atoms are key to the synthesis process, as their selective cleavage on a catalytic metal surface initiates a cascade of reactions leading to the formation of GNRs or nanoporous graphene.
The synthesis of HBB itself is a well-established process, often achieved through the bromination of hexaphenylbenzene. This availability makes it a practical starting point for the fabrication of advanced carbon nanomaterials.
On-Surface Synthesis: A Step-by-Step Protocol
The on-surface synthesis of graphene nanostructures from HBB is a multi-step process conducted under ultra-high vacuum (UHV) conditions. This method provides a pristine environment for the reactions to occur on a catalytic metal surface, typically a single crystal of gold (Au(111)) or silver (Ag(111)). The process can be broadly divided into three stages: sublimation of the precursor, surface-catalyzed polymerization, and cyclodehydrogenation.
Experimental Workflow
Caption: Experimental workflow for the on-surface synthesis of graphene nanostructures.
Detailed Protocol
-
Substrate Preparation:
-
A single-crystal Au(111) substrate is cleaned in an ultra-high vacuum (UHV) chamber through repeated cycles of argon ion sputtering and annealing.[6][7][8] This process removes surface contaminants and ensures an atomically flat and clean surface, which is crucial for the subsequent on-surface reactions. The quality of the substrate is verified by in-situ techniques like Scanning Tunneling Microscopy (STM).
-
-
Precursor Deposition:
-
This compound (HBB) is placed in a Knudsen cell evaporator.
-
The HBB is sublimated by heating the evaporator, and the molecular vapor is deposited onto the clean Au(111) substrate held at room temperature. The deposition rate is kept low to ensure sub-monolayer coverage, allowing individual molecules to be studied.
-
-
Ullmann Coupling (Polymerization):
-
The substrate with the deposited HBB molecules is annealed to a temperature of approximately 200°C.
-
At this temperature, the catalytic activity of the Au(111) surface facilitates the cleavage of the carbon-bromine bonds.[4]
-
The resulting radical species on the phenyl rings then react with each other in a process known as Ullmann coupling, forming one-dimensional polymeric chains.[4] The structure of these polymers is dictated by the geometry of the precursor molecule.
-
-
Cyclodehydrogenation (Planarization):
-
To transform the non-planar polymer chains into flat graphene nanoribbons, a second annealing step at a higher temperature, typically around 400°C, is performed.[9]
-
This step induces intramolecular cyclodehydrogenation, where adjacent phenyl rings fuse together by forming new carbon-carbon bonds and releasing hydrogen atoms.[9] This process results in the formation of a fully conjugated, planar graphene nanostructure.
-
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Substrate | Au(111) single crystal | Catalytically active for C-Br bond cleavage and promotes ordered growth. |
| Precursor | This compound | Provides the necessary aromatic building blocks for GNR formation. |
| UHV Base Pressure | < 1 x 10-10 mbar | Minimizes contamination during the synthesis process. |
| Deposition Temp. | Room Temperature | Allows for controlled deposition and surface diffusion of precursor molecules. |
| Polymerization Temp. (T1) | ~200 °C | Sufficient to induce C-Br bond cleavage and Ullmann coupling.[4] |
| Cyclodehydrogenation Temp. (T2) | ~400 °C | Necessary for intramolecular C-C bond formation and planarization.[9] |
Characterization of the Synthesized Graphene Nanostructures
The atomically precise nature of on-surface synthesis allows for in-situ characterization using high-resolution microscopy techniques.
-
Scanning Tunneling Microscopy (STM): STM is the primary tool for visualizing the synthesized graphene nanostructures on the conductive substrate. It can resolve the atomic lattice of the GNRs, confirm their width and edge structure, and identify any defects.[1][3][10]
-
Atomic Force Microscopy (AFM): Non-contact AFM (nc-AFM) with a functionalized tip (e.g., with a CO molecule) can provide even higher resolution, allowing for the direct imaging of the chemical bonds within the graphene nanoribbons.[1][10][11][12]
-
Scanning Tunneling Spectroscopy (STS): STS is used to probe the local electronic density of states of the synthesized GNRs. By measuring the differential conductance (dI/dV) as a function of the bias voltage, the bandgap of the nanoribbons can be determined.[3]
Applications and Future Perspectives
The ability to synthesize GNRs with atomic precision opens up a vast landscape of potential applications, particularly in next-generation electronics and quantum computing. The tunable bandgap of GNRs makes them ideal candidates for fabricating field-effect transistors (FETs) with high on/off ratios. Furthermore, specific GNR geometries, such as those with zigzag edges, are predicted to host spin-polarized edge states, making them promising for spintronic applications.[1]
In the context of drug development and life sciences, the unique electronic properties of GNRs could be harnessed for the development of highly sensitive biosensors. The large surface area and the potential for chemical functionalization also make them attractive for drug delivery systems.
The bottom-up synthesis of GNRs from precursors like this compound is a rapidly evolving field. Future research will likely focus on the synthesis of more complex GNR heterostructures, the exploration of different catalytic surfaces, and the development of scalable synthesis methods to bring these remarkable materials from the laboratory to real-world applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle characterization based on STM and STS - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Borophene Synthesis on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Borophene Synthesis on Au(111) (Journal Article) | OSTI.GOV [osti.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hexakis(4-bromophenyl)benzene Synthesis
Welcome to the technical support center for the synthesis of Hexakis(4-bromophenyl)benzene (HBB). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and product purity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions. We focus on the two primary synthetic routes: the direct bromination of hexaphenylbenzene and the [4+2] cycloaddition (Diels-Alder) reaction.
Route 1: Direct Bromination of Hexaphenylbenzene
This method is often favored for its directness but requires careful handling of hazardous reagents and precise control over reaction conditions.
Question 1: My reaction resulted in a low yield of HBB, and I recovered a significant amount of starting material (Hexaphenylbenzene). What went wrong?
Answer: This is a classic case of incomplete conversion, which can stem from several factors related to the reaction setup and reagents.
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Possible Cause 1: Insufficient Bromine. The reaction is typically performed without a solvent, using an excess of liquid bromine to act as both reactant and medium. If not enough bromine is used, the mixture may not be a stirrable slurry, leading to poor mixing and incomplete reaction.[1]
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Expert Solution: It is critical to maintain the reaction as a slurry for complete conversion.[1] Use a significant excess of bromine to ensure all the solid hexaphenylbenzene (HPB) is suspended and can react. The procedure from Organic Syntheses recommends adding HPB slowly over an hour to a stirred solution of bromine.[1]
-
Possible Cause 2: Premature Termination of the Reaction. The evolution of hydrogen bromide (HBr) gas is a key indicator of reaction progress. If the reaction is stopped before HBr evolution ceases, the conversion will be incomplete.
-
Expert Solution: Monitor the reaction for the evolution of HBr gas. The reaction is complete when this evolution stops, which typically occurs about 20 minutes after the final addition of HPB.[1] Ensure your setup includes a trap for the corrosive HBr gas, such as an aqueous sodium hydroxide solution.[1]
Question 2: The final HBB product is a pale yellow or orange powder, not the expected colorless solid. How can I improve its purity?
Answer: A colored product indicates the presence of impurities, most commonly residual bromine or colored side products.
-
Possible Cause 1: Trapped Bromine. Excess bromine can be trapped within the precipitated product, giving it a yellow or orange tint.
-
Expert Solution: The workup procedure is critical for removing unreacted bromine.
-
Quenching: Carefully pour the bromine slurry into pre-chilled ethanol (-78°C) to prevent an exothermic reaction between excess bromine and ethanol.[1]
-
Washing: After filtering the precipitate, wash it successively with ethanol, a 5% aqueous sodium bisulfite solution (to reduce any remaining bromine to bromide), and finally with more ethanol.[1] This sequence is highly effective at removing residual bromine.
-
-
Possible Cause 2: Insufficient Purification. While the precipitated product is often over 95% pure and suitable for many applications, trace impurities may persist.[1]
-
Expert Solution: For the highest purity, recrystallization is recommended. A proven method is to dissolve the HBB in refluxing tetrahydrofuran (THF) and allow for slow evaporation at room temperature. This will yield a colorless, microcrystalline precipitate of high-purity HBB.[1]
Route 2: Diels-Alder Reaction
This elegant route involves the cycloaddition of tetrakis(4-bromophenyl)cyclopentadienone and bis(4-bromophenyl)acetylene. While effective, its multi-step nature presents more opportunities for yield loss.[1]
Question 3: I am struggling with the synthesis of the starting materials, specifically the tetraphenylcyclopentadienone precursor. My yields are consistently low.
Answer: The synthesis of the cyclopentadienone precursor, often via an aldol condensation of benzil and dibenzyl ketone analogs, is a crucial step where optimization can have a significant impact.
-
Possible Cause 1: Inefficient Catalyst or Reaction Conditions. The base-catalyzed condensation requires careful control of temperature and reaction time to avoid side reactions.
-
Expert Solution: A reliable procedure involves heating benzil and dibenzyl ketone in triethylene glycol, followed by the addition of a methanolic solution of benzyltrimethylammonium hydroxide.[2] This procedure is reported to be more convenient than older methods and results in a rapid reaction, with the product precipitating as a paste of purple crystals.[2]
-
Possible Cause 2: Poor Heat Transfer in the Final Diels-Alder Step. The Diels-Alder reaction to form the hexaphenylbenzene core requires very high temperatures (around 300°C).[2] On a larger scale, poor heat transfer in the flask can lead to an incomplete reaction.
-
Expert Solution: Use a high-boiling solvent to facilitate uniform heating. Benzophenone is an excellent solvent for this Diels-Alder reaction.[2] After the reaction is complete (indicated by a color change from purple to reddish-brown as the cyclopentadienone is consumed), adding a small amount of diphenyl ether can prevent the benzophenone from solidifying as it cools, making the product isolation easier.[2]
Question 4: The overall yield of HBB from my Diels-Alder synthesis is poor, even with pure starting materials. Where am I losing product?
Answer: Assuming the precursors are pure, low yields in the final step often point to suboptimal reaction conditions for the cycloaddition itself.
-
Possible Cause: Unfavorable Reaction Equilibrium. The Diels-Alder reaction is a reversible process. At the high temperatures required, the retro-Diels-Alder reaction can compete, reducing the overall yield. The reaction proceeds through an intermediate adduct which then loses carbon monoxide (CO) in a retro-Diels-Alder step to form the stable aromatic ring.
-
Expert Solution:
-
High Temperature: Ensure the reaction is heated sufficiently to drive the elimination of CO and push the equilibrium towards the final, highly stable hexasubstituted benzene product. Refluxing briskly in a high-boiling solvent like benzophenone is key.[2]
-
Reaction Time: Allow sufficient time for the reaction to go to completion. The color change from the deep purple of the dienone to brown is a good visual indicator. This can take around 45 minutes.[2]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route—direct bromination or Diels-Alder—is better?
A: The choice depends on your specific needs and available resources.
| Feature | Direct Bromination | Diels-Alder Synthesis |
| Starting Material | Hexaphenylbenzene | Tetrakis(4-bromophenyl)cyclopentadienone & bis(4-bromophenyl)acetylene |
| Number of Steps | Fewer (essentially one step from HPB) | Multiple steps to synthesize precursors |
| Overall Yield | Potentially very high (>95% from HPB)[1] | Can be lower due to multi-step nature |
| Key Challenge | Handling large excess of hazardous bromine; efficient purification | Complex synthesis of starting materials; high reaction temperatures |
| Best For | Large-scale synthesis where a direct, high-yielding route from a known precursor is desired. | Smaller-scale or exploratory synthesis where building the core from different precursors might be advantageous. |
Q2: Can you illustrate the workflow for synthesizing this compound?
A: Certainly. The following diagram outlines the two primary synthetic pathways.
Caption: Workflow for the two main synthesis routes of HBB.
Q3: What is the mechanism for the Diels-Alder reaction in this synthesis?
A: The reaction is a [4+2] cycloaddition followed by a retro-Diels-Alder elimination. The tetraphenylcyclopentadienone acts as the diene and diphenylacetylene acts as the dienophile to form a bicyclic intermediate. This unstable intermediate readily loses carbon monoxide (CO) under heat to generate the highly stable aromatic hexaphenylbenzene core.
Caption: Key stages of the HBB Diels-Alder synthesis mechanism.
Q4: How can I reliably confirm the identity and purity of my final HBB product?
A: A combination of techniques is recommended for full characterization.
-
¹H NMR Spectroscopy: Due to the molecule's high symmetry, the proton NMR spectrum is relatively simple and can quickly confirm the structure and indicate high purity.[1]
-
Melting Point: Pure Hexakis(bromomethyl)benzene has a reported melting point of 295-297 °C.[3] A sharp melting point in this range is a good indicator of purity.
-
Mass Spectrometry: To confirm the molecular weight (1008.1 g/mol ).[4]
-
Elemental Analysis: To confirm the elemental composition (C, H, Br).
Part 3: Detailed Experimental Protocols
The following are condensed protocols based on trusted, peer-reviewed procedures. Always perform a thorough risk assessment before beginning any experiment.
Protocol 1: Synthesis of Hexaphenylbenzene (Precursor for Bromination)
This protocol is adapted from Organic Syntheses for a Diels-Alder reaction using benzophenone as a solvent.[2]
-
Setup: In a 100-mL round-bottom flask, melt 40 g of benzophenone over a flame.
-
Add Reagents: Introduce 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene.
-
Reaction: Attach an air condenser and heat the mixture with a microburner until it refluxes briskly (liquid temperature of 301–303°C). The initial deep purple color will fade to reddish-brown. The reaction is typically complete in about 45 minutes.
-
Workup: Remove from heat and add 8 mL of diphenyl ether to prevent the solvent from solidifying. Allow the solution to cool to room temperature for crystallization.
-
Isolation: Collect the crystals by filtration and wash thoroughly with benzene to remove the solvent. The typical yield is around 9.4 g.
Protocol 2: Synthesis of HBB via Direct Bromination
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Safety: This procedure must be conducted in a well-ventilated fume hood. Bromine is highly corrosive and toxic.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, place 250 mL (775 g) of bromine. Place the flask in a water bath at ambient temperature.
-
Addition: Slowly add 50 g of hexaphenylbenzene to the stirred bromine over 1 hour. The reaction begins immediately, evidenced by the evolution of HBr gas.
-
Reaction: After the addition is complete, stir the dark-orange slurry for an additional 20 minutes until HBr evolution ceases.
-
Quenching: Carefully pour the slurry into 500 mL of ethanol pre-chilled to -78°C with constant stirring.
-
Isolation & Washing: Allow the suspension to warm to room temperature over 2 hours. Filter the pale yellow precipitate using a Büchner funnel. Wash the solid sequentially with 50 mL ethanol, 100 mL of 5% aqueous sodium bisulfite, and finally two 50 mL portions of ethanol.
-
Drying: Dry the product overnight in vacuo to a constant weight. This procedure typically yields around 47.8 g (96%) of HBB with >95% purity.[1]
References
Technical Support Center: Synthesis of Hexakis(4-bromophenyl)benzene
Welcome to the technical support center for the synthesis of Hexakis(4-bromophenyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important hexaarylbenzene derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited and robust method is the [4+2] Diels-Alder cycloaddition reaction.[1][2] This reaction typically involves the reaction of Tetrakis(4-bromophenyl)cyclopentadienone (the diene) with Bis(4-bromophenyl)acetylene (the dienophile, also known as 4,4'-dibromotolan).[3] The reaction proceeds at high temperatures, often in a high-boiling solvent like benzophenone, and involves the formation of an intermediate adduct which then loses carbon monoxide (CO) to aromatize into the final hexasubstituted benzene ring.[2][4]
Q2: Why is my overall yield of this compound consistently low?
A2: Low yields can stem from several factors. The primary culprits are often incomplete reaction, suboptimal reaction temperature, or degradation of starting materials. The Diels-Alder reaction for synthesizing sterically hindered hexaarylbenzenes requires significant thermal energy to overcome the activation barrier and to promote the extrusion of carbon monoxide for aromatization.[1][4] Insufficient temperature or reaction time can lead to a mixture of starting materials and the desired product. Furthermore, the purity of the starting materials, Tetrakis(4-bromophenyl)cyclopentadienone and Bis(4-bromophenyl)acetylene, is critical.
Q3: Are there alternative synthetic routes to the Diels-Alder reaction?
A3: Yes, another notable method is the transition-metal-catalyzed [2+2+2] cyclotrimerization of Bis(4-bromophenyl)acetylene.[1] Catalysts based on cobalt, nickel, or palladium have been used for this purpose.[1][2][5] However, these reactions can suffer from a lack of regioselectivity, potentially leading to a mixture of 1,2,4- and 1,3,5-substituted isomers if an unsymmetrical alkyne is used.[5][6] For the synthesis of the symmetrical this compound from a single alkyne precursor, this is less of an issue, but catalyst efficiency and side reactions remain a concern.[1]
Troubleshooting Guide: Side Reactions & Impurities
This section addresses specific experimental issues and their likely chemical causes.
Issue 1: My final product shows multiple spots on TLC/LCMS, some with lower molecular weights.
Question: I've isolated my product, but analytical data suggests the presence of significant impurities with lower molecular weights than the target compound (MW of this compound: ~1008.1 g/mol [7]). What are these species?
Answer: The presence of lower molecular weight impurities almost always points to unreacted starting materials.
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Likely Cause A: Unreacted Tetrakis(4-bromophenyl)cyclopentadienone (MW: ~700.1 g/mol [8]). This starting material is a deep purple/dark colored solid, and its presence, even in small amounts, can discolor your final product. It indicates that the Diels-Alder reaction has not gone to completion.
-
Likely Cause B: Unreacted Bis(4-bromophenyl)acetylene (MW: ~338.0 g/mol ). This dienophile may also remain if the reaction stoichiometry was incorrect or if the reaction was incomplete.
Solutions:
-
Verify Stoichiometry: Ensure a slight excess of the dienophile (Bis(4-bromophenyl)acetylene) is used, as the diene is typically the more complex and valuable starting material. A molar ratio of 1:1.1 to 1:1.2 (Diene:Dienophile) is a good starting point.
-
Increase Reaction Temperature & Time: The high degree of substitution makes this a sterically demanding reaction. Temperatures in the range of 250-300 °C are often necessary.[4] If using a solvent like benzophenone, ensure it is refluxing briskly.[4] Extend the reaction time and monitor progress by TLC (if feasible) until the characteristic color of the cyclopentadienone diene has disappeared.
-
Purification: The product is sparingly soluble in most organic solvents. This property can be exploited for purification. Washing the crude product with hot ethanol can remove unreacted starting materials.[3] For higher purity, recrystallization or reprecipitation from a high-boiling solvent like tetrahydrofuran (THF) or diphenyl ether can be effective.[3][4]
Issue 2: My product is pure by NMR, but the yield is still poor, and a significant amount of insoluble, high-melting material was lost during workup.
Question: The reaction seems to have worked, but a large portion of the material is an intractable solid that I cannot characterize. Could this be a polymeric side product?
Answer: While polymerization of the alkyne starting material is a possibility, especially in metal-catalyzed reactions, a more common issue in the Diels-Alder synthesis is the formation of an incompletely aromatized intermediate.
-
Likely Cause: Incomplete Extrusion of Carbon Monoxide. The Diels-Alder reaction first forms a bridged cycloadduct. This intermediate must then undergo a retro-Diels-Alder reaction to expel carbon monoxide (CO) and form the stable aromatic benzene core. If the temperature is insufficient or the reaction is quenched prematurely, this intermediate may be present in your crude product. It is often less soluble and has a very high melting point, similar to the final product, making it difficult to separate.
Solutions:
-
Ensure Sufficient Thermal Energy: The key is to maintain a sufficiently high temperature for an adequate duration to drive the CO extrusion. This step is often the rate-limiting part of the aromatization.
-
Choice of Solvent: Using a high-boiling, thermally stable solvent like benzophenone or diphenyl ether is crucial.[2][4] These solvents ensure a consistent high temperature can be maintained to facilitate the reaction and subsequent aromatization.
Issue 3 (Alternative Route): My cobalt-catalyzed cyclotrimerization is giving a mixture of products.
Question: I am attempting a cyclotrimerization of Bis(4-bromophenyl)acetylene, but I am not getting a clean product. What are the likely side reactions?
Answer: Cobalt-catalyzed alkyne cyclotrimerizations can be complex, with multiple competing reaction pathways.[9]
-
Likely Cause A: Formation of Linear Oligomers/Polymers. A common side reaction is the simple polymerization or dimerization of the alkyne starting material, leading to a complex mixture of products.[10]
-
Likely Cause B: Formation of Cobaltacyclopentadiene Intermediates. The catalytic cycle involves the formation of a cobaltacyclopentadiene intermediate.[9][11] This intermediate can sometimes react in undesired ways or be trapped by other species in the reaction mixture, leading to byproducts instead of proceeding to the final trimerization.
-
Likely Cause C: Catalyst Decomposition. The active cobalt catalyst can be sensitive to air and moisture. Decomposition can lead to low conversion and a higher proportion of side products.
Solutions:
-
Ligand and Solvent Choice: The choice of ligand on the cobalt center and the solvent system can dramatically influence the reaction's selectivity. Pyridine-based ligands, for instance, have been shown to promote the desired [2+2+2] cycloaddition.[6]
-
Strictly Anaerobic Conditions: Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
-
Controlled Alkyne Addition: Sometimes, slow addition of the alkyne to the catalyst solution can help to minimize side reactions like polymerization by keeping the instantaneous concentration of the monomer low.
Visualizing Reaction Pathways
To better understand the process, the following diagrams illustrate the main synthesis route and a key side reaction pathway.
Caption: Primary synthesis route via Diels-Alder cycloaddition.
Caption: Troubleshooting flowchart for common synthesis issues.
Experimental Protocol: Diels-Alder Synthesis
This protocol is adapted from established procedures and is intended for use by trained chemists.[3][4]
Materials:
-
Tetrakis(4-bromophenyl)cyclopentadienone (1.0 eq)
-
Bis(4-bromophenyl)acetylene (1.2 eq)
-
Benzophenone (solvent)
-
Ethanol (for washing)
-
Tetrahydrofuran (THF, for recrystallization)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine Tetrakis(4-bromophenyl)cyclopentadienone, Bis(4-bromophenyl)acetylene, and benzophenone. The amount of benzophenone should be sufficient to create a stirrable slurry at reaction temperature.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Heating: Heat the reaction mixture to a temperature where the benzophenone refluxes briskly (approx. 300-305 °C).[4] The initial dark purple color of the mixture should gradually fade to a brown or tan color as the cyclopentadienone is consumed.
-
Reaction Monitoring: Maintain reflux for 2-4 hours, or until the disappearance of the colored diene is confirmed (e.g., by high-temperature TLC, if possible).
-
Cooling & Precipitation: Allow the mixture to cool to room temperature. The product will precipitate from the benzophenone. To facilitate handling, a small amount of a co-solvent like diphenyl ether can be added to lower the melting point of the benzophenone.[4]
-
Isolation: Dilute the cooled slurry with ethanol and filter the solid product using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with hot ethanol to remove the benzophenone solvent and any unreacted starting materials.[3] A wash with an aqueous sodium bisulfite solution can also be employed.[3]
-
Drying: Dry the pale yellow or off-white solid product in a vacuum oven to a constant weight.
-
Further Purification (Optional): For obtaining a highly pure, colorless product, dissolve the crude material in a minimal amount of refluxing THF and allow it to cool slowly for recrystallization.[3] Filter the resulting microcrystalline precipitate and dry under vacuum.
Summary of Potential Impurities
| Impurity | Molecular Weight ( g/mol ) | Likely Origin | Key Identification Marker |
| Tetrakis(4-bromophenyl)cyclopentadienone | ~700.1[8] | Unreacted Diene | Intense purple/dark color; Corresponding mass peak in LCMS |
| Bis(4-bromophenyl)acetylene | ~338.0 | Unreacted Dienophile | Mass peak in LCMS |
| Incompletely Aromatized Adduct | Varies | Incomplete CO extrusion | High melting point, poor solubility, may show different fragmentation in MS |
References
- 1. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 2. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C42H24Br6 | CID 11205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetra(p-bromophenyl)cyclopentadienone | C29H16Br4O | CID 57772620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cobalt-catalyzed cyclotrimerization of alkynes: the answer to the puzzle of parallel reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Cobalt-Catalyzed Cyclotrimerization of Alkynes:â The Answer to the Puzzle of Parallel Reaction Pathways - figshare - Figshare [figshare.com]
Technical Support Center: Bromination of Hexaphenylbenzene
Welcome to the technical support center for the bromination of hexaphenylbenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues, particularly incomplete bromination. Our guidance is grounded in established chemical principles and field-proven insights to ensure the successful synthesis of fully brominated hexaphenylbenzene derivatives.
Troubleshooting Guide: Overcoming Incomplete Bromination
This section addresses specific problems you may encounter during the electrophilic bromination of hexaphenylbenzene.
Q1: My reaction yields a mixture of partially brominated hexaphenylbenzene products. What are the likely causes and how can I fix this?
A1: Observing a mixture of products with varying degrees of bromination is a common challenge. The primary culprits are insufficient reactivity of the brominating agent, suboptimal reaction conditions, or issues with reagent purity and stoichiometry.
-
Insufficient Brominating Agent Activity: Bromine (Br₂) itself may not be electrophilic enough to achieve exhaustive substitution on the sterically hindered hexaphenylbenzene core.[1][2] The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is crucial to activate the bromine by polarizing the Br-Br bond, thereby creating a more potent electrophile.[3][4][5]
-
Suboptimal Reaction Conditions:
-
Temperature: While electrophilic aromatic bromination is typically exothermic, sufficient thermal energy may be required to overcome the activation energy for the substitution on all six phenyl rings.[1] However, excessively high temperatures can lead to side reactions and degradation. A careful optimization of the reaction temperature is therefore critical.
-
Reaction Time: The exhaustive bromination of a large, sterically hindered molecule like hexaphenylbenzene can be slow. Insufficient reaction time is a frequent cause of incomplete conversion. Monitoring the reaction progress is essential to determine the point of completion.
-
Mixing: Hexaphenylbenzene and its brominated derivatives often have low solubility in common organic solvents.[6] Inadequate mixing can lead to a heterogeneous reaction mixture where the substrate is not fully accessible to the brominating agent. Maintaining a well-stirred slurry is critical for driving the reaction to completion.[7]
-
-
Reagent Purity and Stoichiometry:
-
Purity of Hexaphenylbenzene: Impurities in the starting material can interfere with the reaction. Ensure your hexaphenylbenzene is of high purity, potentially by recrystallization before use.[8]
-
Excess Bromine: A significant excess of bromine is often necessary to ensure complete conversion, especially when the reaction is carried out without a solvent.[7] This helps to maintain a high concentration of the active brominating species throughout the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete bromination.
Q2: How can I effectively monitor the progress of the bromination reaction to ensure it goes to completion?
A2: Monitoring the reaction is crucial to avoid premature workup. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively track the disappearance of the starting material (hexaphenylbenzene) and the appearance of the more polar, brominated products. The fully brominated product should appear as a single spot with a lower Rf value than the starting material and any partially brominated intermediates.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent technique. It can separate and quantify the starting material, intermediates, and the final product, providing a clear picture of the reaction's progress.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the aromatic protons of hexaphenylbenzene and the appearance of new signals corresponding to the brominated phenyl rings.[7] ¹³C NMR can also provide valuable information on the substitution pattern.[10]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can identify the molecular weights of the species in the reaction mixture, confirming the presence of partially and fully brominated products.[9]
Q3: I'm concerned about side reactions. What are the potential side reactions during the bromination of hexaphenylbenzene and how can they be minimized?
A3: While the primary reaction is electrophilic aromatic substitution, other reactions can occur, especially under harsh conditions.
-
Over-bromination/Ring Opening: Although less common for stable aromatic systems, extremely forcing conditions (very high temperatures, highly active catalysts) could potentially lead to the degradation of the aromatic rings. Sticking to established protocols and carefully controlling the temperature is key.
-
Benzylic Bromination (if applicable): If the hexaphenylbenzene derivative contains alkyl side chains, benzylic bromination via a free-radical mechanism can compete with aromatic bromination, especially in the presence of light or radical initiators.[1] To favor aromatic substitution, the reaction should be carried out in the dark and in the absence of radical initiators.
Frequently Asked Questions (FAQs)
Q1: What is the role of a Lewis acid in the bromination of hexaphenylbenzene?
A1: A Lewis acid, such as FeBr₃ or AlBr₃, acts as a catalyst to increase the electrophilicity of bromine.[4] It accepts a pair of electrons from one of the bromine atoms in a Br₂ molecule, creating a polarized complex (Br-Br⁺-Fe⁻Br₃). This polarization makes the terminal bromine atom a much stronger electrophile, capable of attacking the electron-rich phenyl rings of hexaphenylbenzene.[3][5][11]
Mechanism of Lewis Acid Catalysis:
Caption: Simplified mechanism of Lewis acid catalyzed bromination.
Q2: What are the recommended reaction conditions for the complete bromination of hexaphenylbenzene?
A2: Based on a reliable procedure from Organic Syntheses, the following conditions have been shown to be effective for the synthesis of hexakis(4-bromophenyl)benzene:[7]
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | Neat Bromine (Br₂) | Serves as both reactant and solvent, ensuring high concentration. |
| Catalyst | None explicitly added (autocatalytic or trace iron) | The reaction proceeds effectively without an added Lewis acid in this specific procedure. |
| Stoichiometry | Large excess of Bromine | Drives the reaction to completion.[7] |
| Temperature | Ambient temperature with initial cooling | To control the initial exothermicity of the reaction.[7] |
| Reaction Time | Until HBr evolution ceases | A clear indicator of reaction completion.[7] |
| Mixing | Mechanical stirring to maintain a slurry | Ensures efficient contact between reactants.[7] |
Q3: How can I purify the final hexabromo-hexaphenylbenzene product?
A3: The purification process is crucial to remove any unreacted starting material, partially brominated intermediates, and residual bromine.
-
Quenching: The reaction mixture is typically poured into a cold solvent like ethanol to quench the excess bromine.[7]
-
Filtration: The precipitated crude product is collected by filtration.
-
Washing: The solid is washed sequentially with ethanol, an aqueous solution of a reducing agent like sodium bisulfite (to remove any remaining bromine), and again with ethanol.[7]
-
Recrystallization/Reprecipitation: For higher purity, the product can be recrystallized or reprecipitated from a suitable solvent system, such as tetrahydrofuran (THF).[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
Hexaphenylbenzene (HPB)
-
Bromine (Br₂)
-
Ethanol
-
5% Aqueous sodium bisulfite solution
-
Three-necked flask equipped with a mechanical stirrer, powder addition funnel, and an outlet adapter connected to a trap for HBr gas.
Procedure:
-
Charge a 500-mL, three-necked flask with 70 mL of bromine.
-
Place the flask in a water bath at ambient temperature.
-
Slowly add 26.7 g (50 mmol) of hexaphenylbenzene to the stirred bromine over 1 hour. The reaction will start immediately, as indicated by the evolution of hydrogen bromide gas.
-
After the addition is complete, stir the resulting dark-orange slurry for an additional 20 minutes, or until the evolution of HBr ceases.
-
Carefully pour the bromine slurry into 500 mL of pre-chilled (-78 °C) ethanol with stirring.
-
Allow the suspension to warm to room temperature over 2 hours with continued stirring.
-
Filter the suspension using a Büchner funnel.
-
Wash the pale yellow precipitate with ethanol (50 mL), 5% aqueous sodium bisulfite (100 mL), and then ethanol (2 x 50 mL).
-
Dry the product in vacuo to a constant weight.
References
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. quora.com [quora.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale HBB Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the exothermic reactions inherent in the large-scale synthesis of HBB (4-(4-hydroxy-3,5-diiodobenzoyl)benzoic acid). This guide is structured to provide in-depth, actionable advice, moving from frequently asked questions to detailed troubleshooting protocols for the two primary exothermic stages of HBB synthesis: the di-iodination of 4-hydroxybenzoic acid and the subsequent Friedel-Crafts acylation.
Part 1: Foundational Knowledge - FAQs on Exothermic Reaction Management
This section addresses common queries regarding the principles of managing heat evolution in chemical synthesis, providing a theoretical framework for the practical guidance that follows.
Q1: What is a thermal runaway and why is it a major concern in large-scale synthesis?
A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[1][2] On a large scale, the surface-area-to-volume ratio of a reactor decreases, making it significantly more difficult to dissipate the heat generated by the reaction.[3] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of hazardous materials.[4][5]
Q2: How does reaction calorimetry help in safely scaling up an exothermic process?
A2: Reaction calorimetry is an essential tool for process safety that measures the heat evolved or absorbed during a chemical reaction under controlled conditions.[1][6] It provides critical data such as the heat of reaction, the rate of heat release, and the adiabatic temperature rise (the maximum temperature the reaction could reach in the absence of cooling).[7] This information is vital for designing appropriate cooling systems, determining safe reagent addition rates, and identifying potential thermal hazards before scaling up to a production environment.[8][9]
Q3: What are the primary engineering controls for managing exothermic reactions in large reactors?
A3: The primary engineering controls for managing exothermic reactions in large reactors focus on efficient heat removal. These include:
-
Jacketed Reactors: These reactors have an outer shell through which a cooling fluid is circulated to absorb heat from the reaction mass.
-
Internal Cooling Coils: Coils placed inside the reactor provide additional surface area for heat exchange with a circulating coolant.
-
External Heat Exchangers: The reaction mixture can be pumped through an external heat exchanger for cooling and then returned to the reactor.
-
Condensers: For reactions at reflux, condensers can remove heat by condensing the solvent vapors and returning the liquid to the reactor.
-
Agitation: Efficient stirring is crucial to ensure uniform temperature throughout the reactor and to facilitate heat transfer to the cooling surfaces.
Q4: What are "what-if" scenarios in process safety, and why are they important?
A4: "What-if" scenarios are a critical component of a process hazard analysis where potential deviations from the normal operating conditions are considered to assess their consequences.[10] For exothermic reactions, this could include scenarios like a cooling system failure, a power outage leading to loss of agitation, or the incorrect addition of a reagent.[4] By analyzing these possibilities, appropriate safety and control strategies, such as emergency shutdown systems and pressure relief devices, can be implemented to mitigate the risks.[5]
Part 2: Troubleshooting Guide for HBB Synthesis
The synthesis of HBB is conceptually a two-step process, each with its own potential for significant exotherms:
-
Di-iodination of 4-hydroxybenzoic acid.
-
Friedel-Crafts acylation of 3,5-diiodo-4-hydroxybenzoic acid.
This guide is structured to address specific issues that may arise during each of these stages.
Stage 1: Di-iodination of 4-Hydroxybenzoic Acid
The electrophilic iodination of activated aromatic rings can be a highly exothermic process, particularly when an oxidizing agent is used to generate a more potent iodinating species.[9][11] A published procedure for the di-iodination of 4-hydroxybenzoic acid involves the use of iodine monochloride in aqueous sulfuric acid at elevated temperatures.[12] This combination of reagents and conditions necessitates careful thermal management.
Symptom 1: Rapid, uncontrolled temperature rise upon addition of the iodinating agent (e.g., Iodine Monochloride).
-
Possible Cause: The rate of addition of the iodinating agent is too fast for the reactor's cooling capacity. The reaction is highly exothermic, and adding the reagent too quickly generates heat faster than it can be removed.[13]
-
Recommended Solution(s):
-
Immediately halt the addition of the iodinating agent.
-
Ensure the reactor's cooling system is operating at maximum capacity.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Once the temperature is under control, restart the addition of the iodinating agent at a significantly reduced rate, carefully monitoring the temperature. A semi-batch process, where the reagent is added gradually, is a key safety measure.[3]
-
Symptom 2: Formation of dark-colored byproducts and a decrease in the yield of the desired 3,5-diiodo-4-hydroxybenzoic acid.
-
Possible Cause: Localized hot spots due to poor mixing or excessive temperature are causing decomposition of the starting material or product. Phenolic compounds can be sensitive to oxidation, especially at elevated temperatures.[3]
-
Recommended Solution(s):
-
Improve the agitation in the reactor to ensure a homogenous temperature distribution.
-
Lower the overall reaction temperature. While the literature may suggest a certain temperature, it's crucial to find the optimal balance between reaction rate and selectivity for your specific reactor setup.[14]
-
Consider a "reverse addition" protocol, where the 4-hydroxybenzoic acid solution is added to the iodinating agent. This can sometimes help to control the concentration of the reactive species and minimize side reactions.
-
Symptom 3: The reaction fails to go to completion, leaving significant amounts of mono-iodinated or unreacted starting material.
-
Possible Cause: The reaction temperature is too low, or the reaction time is insufficient. While controlling the exotherm is critical, excessively low temperatures can stall the reaction.[14][15]
-
Recommended Solution(s):
-
After the initial exothermic phase is controlled by slow addition, gradually increase the temperature to the target setpoint (e.g., 80°C as per the literature protocol) and hold for a sufficient duration.[12]
-
Ensure the stoichiometry of the iodinating agent is correct. A slight excess may be required to drive the reaction to completion, but this must be balanced against the risk of over-iodination.[15]
-
Analyze the reaction mixture at regular intervals to determine the optimal reaction time.
-
| Parameter | Recommended Range/Value | Rationale & Reference |
| Reagent Molar Ratio | 1 : 3 (4-hydroxybenzoic acid : Iodine monochloride) | To ensure complete di-iodination and account for any potential side reactions.[12] |
| Initial Temperature | 0°C | To mitigate the initial exotherm upon mixing of reagents.[12] |
| Reaction Temperature | 80°C | To drive the reaction to completion after the initial controlled addition.[12] |
| Addition Rate | Dependent on reactor cooling capacity | Should be slow enough to maintain the desired temperature without overwhelming the cooling system. |
-
Reactor Preparation: Ensure the reactor is clean, dry, and all safety features (pressure relief valve, emergency quench system) are operational.
-
Charging Reagents: Charge a 10% aqueous solution of sulfuric acid to the reactor and cool to 0°C with vigorous stirring. Add 4-hydroxybenzoic acid to the cooled acid solution.
-
Controlled Addition: Slowly add iodine monochloride to the reaction mixture via a dosing pump, maintaining the temperature at or below 5°C. The addition rate should be dictated by the ability of the cooling system to dissipate the heat of reaction.
-
Heating to Reaction Temperature: Once the addition is complete, slowly raise the temperature of the reaction mixture to 80°C.
-
Reaction Monitoring: Hold the reaction at 80°C, monitoring its progress by a suitable analytical method (e.g., HPLC) until the desired level of conversion is achieved.
-
Work-up: Cool the reaction mixture and filter the precipitated product. Wash the solid with an aqueous solution of sodium bisulfite to remove any unreacted iodine, followed by a water wash.
-
Drying: Dry the product under vacuum to a constant weight.
Stage 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation of the di-iodinated phenol with a benzoic acid derivative (likely as an acyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a classic method for forming the benzophenone core of HBB. This reaction is notoriously exothermic, especially during the addition of the catalyst.[16][17]
Symptom 1: A violent exotherm and pressure build-up are observed upon addition of the Lewis acid catalyst (e.g., AlCl₃).
-
Possible Cause: The Lewis acid is reacting exothermically with the solvent, the acyl chloride, and the hydroxyl group of the di-iodinated starting material. This reaction can also generate HCl gas, leading to a pressure increase.[18]
-
Recommended Solution(s):
-
Add the Lewis acid catalyst portion-wise at a low temperature (e.g., 0-5°C) to control the rate of heat and gas evolution.
-
Ensure the reactor is equipped with an adequate pressure relief system and a scrubber for the evolved HCl gas.
-
The solvent and all reagents must be scrupulously dry, as moisture will react violently with the Lewis acid.[19]
-
Symptom 2: The reaction yields are low, and a significant amount of starting material is recovered.
-
Possible Cause: Insufficient catalyst is being used. In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[4][13] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Recommended Solution(s):
-
Increase the molar equivalents of the Lewis acid catalyst. A common starting point is 1.1 to 1.5 equivalents relative to the acylating agent.
-
Ensure the catalyst is of high quality and has not been deactivated by exposure to atmospheric moisture.[19]
-
Symptom 3: The product is contaminated with isomers or other byproducts.
-
Possible Cause: The reaction temperature is too high, leading to reduced selectivity. While higher temperatures can increase the reaction rate, they can also promote side reactions.[19]
-
Recommended Solution(s):
-
Perform the reaction at a lower temperature. This may require a longer reaction time, but can significantly improve the purity of the product.
-
The order of addition of reagents can influence the outcome. Experiment with adding the substrate to the pre-formed acyl chloride-Lewis acid complex, or vice-versa.
-
| Parameter | Recommended Range/Value | Rationale & Reference |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents (relative to acylating agent) | To compensate for complexation with the ketone product.[4][13] |
| Initial Temperature | 0 - 5°C | To control the initial exotherm during catalyst addition.[20] |
| Reaction Temperature | 25 - 80°C (highly substrate dependent) | To be optimized for a balance of reaction rate and selectivity. |
| Quenching Procedure | Pouring the reaction mixture onto ice/water | To safely decompose the Lewis acid-ketone complex in a controlled manner.[17] |
-
Reactor Preparation: Ensure the reactor and all ancillary equipment are thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Charging Reagents: Charge the di-iodinated starting material, the acylating agent (e.g., benzoyl chloride), and an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to the reactor. Cool the mixture to 0-5°C.
-
Controlled Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃) in portions, ensuring the temperature does not exceed a predetermined safety limit. Monitor for any pressure increase due to HCl evolution.
-
Reaction: After the catalyst addition is complete, allow the reaction to slowly warm to room temperature or heat to a moderate temperature (e.g., 40-50°C) to drive the reaction to completion. Monitor the reaction progress by a suitable analytical method.
-
Quenching: Cool the reaction mixture back to 0-5°C and slowly transfer it to a separate vessel containing a stirred mixture of ice and water to quench the reaction and decompose the aluminum complexes. This quenching step is also exothermic and must be performed with care.[17]
-
Work-up and Purification: Separate the organic layer, wash with dilute acid and then brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by crystallization or chromatography.
Part 3: Visualization of Safety Protocols and Workflows
Troubleshooting a Thermal Excursion
The following diagram outlines a logical workflow for responding to a temperature spike during an exothermic reaction.
Caption: A decision tree for responding to a thermal excursion event.
Recommended Reactor Setup for Large-Scale Exothermic Synthesis
This diagram illustrates a robust reactor configuration designed for safely handling large-scale exothermic reactions like those in HBB synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. researchgate.net [researchgate.net]
- 6. Method for preparing benzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A New Rapid and Specific Iodination Reagent for Phenolic Compounds [mdpi.com]
- 10. US5723676A - Process for producing benzophenone compounds - Google Patents [patents.google.com]
- 11. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. kvmwai.edu.in [kvmwai.edu.in]
- 19. WO2019213011A1 - Compositions and methods for hemoglobin production - Google Patents [patents.google.com]
- 20. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Sterically Hindered Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered aryl bromides. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to help you navigate these demanding couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a di-ortho-substituted aryl bromide is giving very low to no yield. What are the most likely causes and how can I fix it?
Low or no yield in Suzuki couplings with sterically hindered aryl bromides is a common and multifaceted problem. The primary bottlenecks are often the oxidative addition and reductive elimination steps of the catalytic cycle, both of which are significantly impeded by steric hindrance.
Core Issues & Solutions:
-
Inefficient Oxidative Addition: The bulky substituents on your aryl bromide can physically block the palladium catalyst from inserting into the carbon-bromine bond. To overcome this, you need a catalyst system that is both sterically demanding itself (to promote the formation of a reactive monoligated Pd(0) species) and electronically rich (to facilitate the oxidative addition).[1][2]
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often inadequate. You should employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[1][3][4] Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[3][4][5] N-heterocyclic carbenes (NHCs) are also powerful alternatives to phosphines for these challenging couplings due to their strong σ-donating ability and steric bulk.[6][7][8][9]
-
Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require in-situ reduction to the active Pd(0) species.
-
-
Slow Reductive Elimination: Even if oxidative addition occurs, the sterically congested di-ortho-substituted biaryl product can be difficult to eliminate from the palladium center. The bulky nature of the aforementioned ligands (e.g., Buchwald-type) also helps to promote this final step.[2][10] The conformational flexibility of some ligands can also play a key role in accommodating hindered substrates throughout the catalytic cycle.[11]
-
Inappropriate Base and Solvent Combination:
-
Base: A strong, non-nucleophilic base is often required. K₃PO₄ is a common and effective choice. Carbonate bases like Cs₂CO₃ or K₂CO₃ can also be effective, but phosphate is often superior for hindered substrates.
-
Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices. The choice of solvent can influence catalyst solubility and activity. A solvent screen is often a worthwhile optimization step.
-
Q2: I'm observing significant amounts of a byproduct that appears to be the protonated (de-brominated) version of my starting aryl bromide. What is causing this dehalogenation and how can I prevent it?
This side reaction is known as hydrodehalogenation. It occurs when the organopalladium intermediate formed after oxidative addition undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the arene.[12]
Primary Causes and Mitigation Strategies:
-
Source of Hydride: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (if it has available protons), or even trace amounts of water in the reaction.
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the arylpalladium(II) halide intermediate has a longer lifetime, increasing the probability of undesired side reactions like hydrodehalogenation.[12]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Using freshly distilled solvents and drying the base before use can be beneficial.
-
Optimize the Base: If you are using a base like an alkoxide in an alcohol solvent, this can be a significant source of hydride. Switching to a non-protic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like toluene or dioxane is recommended.
-
Accelerate Transmetalation:
-
Boronic Acid vs. Ester: While boronic acids are often more reactive, they can also be prone to decomposition.[13] If you are using a boronic ester, ensure your conditions are sufficient to facilitate its hydrolysis to the boronic acid or direct transmetalation. The choice of base is crucial here.[14]
-
Ligand Choice: The electronic properties of the ligand can influence the rate of transmetalation. A ligand that creates a more electrophilic palladium center can accelerate this step.
-
Q3: My main byproduct is the homocoupling of my boronic acid (biaryl of the boronic acid). Why is this happening?
Boronic acid homocoupling, often referred to as the Ullmann-type reaction, is another common side reaction. It is particularly prevalent when the desired cross-coupling is slow.
Potential Causes:
-
Oxygen Contamination: Traces of oxygen can promote the homocoupling of boronic acids.[15] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Inefficient Catalytic Cycle: If the oxidative addition of the aryl bromide is the rate-limiting step, the boronic acid may have a greater opportunity to undergo palladium-catalyzed homocoupling.
-
High Temperatures: Elevated temperatures can sometimes favor homocoupling over the desired cross-coupling reaction.
Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is properly sealed and purged with an inert gas. Degas your solvent and reaction mixture thoroughly before adding the catalyst.
-
Optimize Catalyst System: As with low yield issues, switching to a more active catalyst system with a bulky, electron-rich ligand can accelerate the desired cross-coupling, thus outcompeting the homocoupling side reaction.[1]
-
Temperature Control: While some hindered couplings require high temperatures, it's worth investigating if a lower temperature with a more active catalyst can achieve the desired transformation, thereby minimizing side reactions.
Q4: I am seeing a significant amount of protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[16] This is a very common decomposition pathway for boronic acids, especially under Suzuki coupling conditions, and it directly reduces the amount of nucleophilic partner available for the reaction.[16][17]
Factors Influencing Protodeboronation:
-
Water: The presence of water is a key factor in protodeboronation.[16]
-
Base: Bases can catalyze protodeboronation.[18]
-
Temperature: Higher temperatures generally accelerate this side reaction.
-
Boronic Acid Stability: Some boronic acids (e.g., heteroaromatic or electron-rich ones) are inherently more prone to protodeboronation.[12][19]
Mitigation Strategies:
-
Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable to protodeboronation than their corresponding boronic acids.[14][19][20] The MIDA boronates are particularly stable and can be used in a slow-release strategy.
-
Minimize Water: While some water is often necessary for the Suzuki reaction (especially when using inorganic bases), using an excessive amount can promote protodeboronation. A common solvent system is a 9:1 or 10:1 mixture of an organic solvent (like dioxane or toluene) to water.
-
Optimize Reaction Time and Temperature: Aim for conditions that allow the reaction to go to completion in the shortest time possible. A more active catalyst system may allow for lower reaction temperatures, which can help to suppress protodeboronation.
-
Palladium-Catalyzed Protodeboronation: It has been shown that palladium complexes with bulky phosphine ligands can also catalyze protodeboronation.[18] This highlights the importance of finding a balance in ligand steric bulk to favor the desired coupling over this side reaction.
Visualizing the Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step can present a challenge, especially with sterically hindered substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow: A Decision Diagram
When faced with a failed or low-yielding reaction, a systematic approach is key. The following workflow can guide your optimization efforts.
Caption: A decision diagram for troubleshooting hindered Suzuki couplings.
Recommended Ligand Classes for Sterically Hindered Aryl Bromides
The choice of ligand is arguably the most critical parameter for a successful Suzuki coupling with hindered substrates. Below is a summary of recommended ligand classes and their key features.
| Ligand Class | Specific Examples | Key Advantages | Considerations |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for hindered substrates; promote both oxidative addition and reductive elimination; extensive literature support.[1][3][4] | Can be air-sensitive; may require use of pre-catalysts for ease of handling. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Strong σ-donors, often more stable than phosphines; excellent for challenging couplings, including those with aryl chlorides.[8][10][21] | Can be more expensive; synthesis of custom NHCs can be complex. |
| Ferrocenyl Phosphines | dppf, dtbpf | Bidentate ligands that can offer good stability and reactivity. | May not be as effective as the most advanced Buchwald ligands for extremely hindered substrates. |
| Conformationally Flexible Phosphines | Trineopentylphosphine (TNpP) | Flexibility allows the catalyst to adapt to sterically demanding substrates.[11] | May have a more specialized range of applications. |
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling
This protocol provides a robust starting point for the coupling of a sterically hindered aryl bromide with an arylboronic acid. Optimization of specific parameters will likely be necessary.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the ligand, followed by the anhydrous, degassed solvent.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (a good starting point is 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. quora.com [quora.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Bromides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium-catalyzed cross-coupling reactions involving heteroaryl bromides (HBBs). My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: The Challenge of Heteroaryl Bromides in Cross-Coupling
Heteroaryl bromides are invaluable building blocks in medicinal chemistry and materials science. However, their successful application in cross-coupling reactions is often hampered by catalyst deactivation. The Lewis basic heteroatoms, particularly nitrogen, present in these substrates can coordinate to the palladium center, leading to catalytically inactive species.[1][2] This guide will walk you through the common failure modes, their diagnosis, and robust solutions.
Part 1: Troubleshooting Common Issues
This section is structured in a question-and-answer format to directly address the most frequent problems encountered in the lab.
Issue 1: My reaction has stalled, and I observe a black precipitate. What's happening and how can I fix it?
Answer: The black precipitate you're observing is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[3] Its formation is a definitive sign of catalyst deactivation and is a common reason for incomplete or stalled reactions.
Root Causes of Palladium Black Formation:
-
Oxygen Contamination: Inadequate degassing of your reaction mixture allows oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then agglomerate.[1]
-
Thermal Decomposition: High reaction temperatures can accelerate the decomposition of the active catalyst, especially if the supporting ligand is not robust enough to stabilize the Pd(0) center.[1][3]
-
Insufficient Ligand Stabilization: An inadequate amount of ligand, or a ligand that is not sterically bulky or electron-rich enough, can leave the palladium center exposed and prone to aggregation.[1][4]
Troubleshooting and Prevention Protocol:
-
Ensure Rigorous Inert Conditions:
-
Thoroughly degas your solvent(s) using a freeze-pump-thaw technique (for at least three cycles) or by sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes.
-
Assemble your reaction under a positive pressure of an inert gas. Use of a glovebox is ideal, but a well-executed Schlenk line technique is also effective.
-
Ensure all reagents, especially the base and any additives, are anhydrous.
-
-
Optimize Your Ligand System:
-
Increase Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand can enhance catalyst stability.[1] Be cautious, as a large excess can sometimes inhibit the reaction.
-
Employ Bulky, Electron-Rich Ligands: For challenging heteroaryl bromides, standard ligands like PPh₃ may be insufficient. Switch to Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These provide greater steric protection and electronic stabilization to the palladium center, preventing aggregation.[1][3]
-
-
Re-evaluate Reaction Temperature:
-
High temperatures can be a double-edged sword; they increase reaction rates but also the rate of catalyst decomposition.[1]
-
Attempt the reaction at a lower temperature (e.g., 80 °C) to see if catalyst stability improves. If the reaction is too sluggish, a carefully controlled increase in temperature may be necessary. A temperature screen is often a worthwhile investment of time.
-
Issue 2: The reaction is clean, with no palladium black, but conversion is low or non-existent. What are the likely causes?
Answer: This scenario often points to a more subtle form of catalyst deactivation where the palladium center is "poisoned" or trapped in an off-cycle, inactive state. With heteroaryl bromides, the primary suspect is often the heteroatom itself.
Root Causes of Catalyst Poisoning/Inhibition:
-
Heteroatom Coordination: The nitrogen atom in pyridinic and other nitrogen-containing heteroaryls can act as a Lewis base and coordinate strongly to the palladium catalyst. This can form stable, off-cycle complexes that are catalytically inactive, effectively sequestering your catalyst.[1][2]
-
Substrate Decomposition: Many five-membered heteroarenes are unstable in the presence of strong bases.[5] Base-mediated decomposition can generate species that act as potent catalyst poisons, even at low concentrations.[5]
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the heteroaryl bromide to the Pd(0) center, can be slow or inefficient, especially with electron-rich or sterically hindered substrates.[3][6] This can be the rate-limiting step and give the impression of a stalled reaction.
Troubleshooting and Optimization Workflow:
The following diagram outlines a systematic approach to troubleshooting these more subtle deactivation pathways.
Caption: A decision-making workflow for troubleshooting low conversion in cross-coupling reactions.
Detailed Steps:
-
Ligand Selection is Critical: As with palladium black formation, bulky, electron-rich ligands are your first line of defense. They not only stabilize the catalyst but can also accelerate the desired catalytic steps, outcompeting the poisoning pathways.[3][7]
-
Base and Solvent Optimization:
-
Base Choice: If substrate decomposition is suspected, switch to a milder or more soluble base. For instance, moving from NaOtBu to K₃PO₄ or Cs₂CO₃ can be beneficial. For particularly sensitive five-membered heterocycles, a base like sodium trimethylsilanolate (NaOTMS) may be required to prevent decomposition.[5]
-
Solvent Effects: The choice of solvent can influence catalyst stability and solubility of reagents.[1][8] Anhydrous and deoxygenated aprotic polar solvents like toluene, dioxane, or THF are standard.[1] A solvent screen is recommended if other optimizations fail.
-
-
Consider a Precatalyst: Using a well-defined precatalyst (e.g., Buchwald G3 or G4 precatalysts) ensures a consistent ligand-to-metal ratio and can lead to more reproducible results by providing a more controlled initiation of the active Pd(0) species.[4]
Part 2: Understanding the "Why" - A Deeper Look at Deactivation Pathways
To effectively troubleshoot, it's crucial to understand the catalytic cycle and where things can go wrong.
Caption: The productive catalytic cycle versus common deactivation pathways.
This diagram illustrates that the active Pd(0) catalyst can be diverted from the productive cycle in two main ways: aggregation into palladium black or sequestration into a poisoned complex by the heteroaryl substrate. Your experimental choices in ligands, temperature, and reaction environment directly influence which path is favored.
Part 3: Frequently Asked Questions (FAQs)
Q1: My reaction is slow with a heteroaryl bromide, but works fine with the analogous aryl bromide. Is this always a deactivation issue? A1: Not necessarily. While deactivation is a strong possibility, the inherent electronic properties of the heteroaryl bromide also play a role. The oxidative addition step is often slower for electron-rich heteroaryles.[6] However, if the reaction stalls completely rather than just being slow, deactivation is the more likely culprit.
Q2: Can I "reactivate" a catalyst that has turned to palladium black? A2: In situ reactivation of palladium black is generally not feasible under standard cross-coupling conditions. The best approach is prevention. If you observe palladium black formation early in the reaction, it is often best to stop, filter the reaction mixture under inert conditions, and add a fresh charge of catalyst and ligand. However, addressing the root cause (e.g., oxygen contamination, temperature) is essential for success.
Q3: How much catalyst loading should I use? A3: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may be necessary to achieve a reasonable reaction rate and overcome minor deactivation pathways.[3] However, this should be a last resort after optimizing other parameters, as it increases costs and the potential for residual palladium in your product.
Q4: Does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) matter? A4: Yes, it can. These precursors must be reduced in situ to the active Pd(0) species.[9][10] The efficiency of this reduction can be influenced by the ligands, solvents, and other reagents present. Using a well-defined Pd(0) source or a precatalyst can sometimes provide more consistent results by bypassing this initial activation step.[4]
Q5: What are the best practices for setting up a cross-coupling reaction with a sensitive heteroaryl bromide?
| Parameter | Recommendation | Rationale |
| Atmosphere | Use a glovebox or Schlenk line with high-purity inert gas (Ar or N₂). | Prevents oxidation of the Pd(0) catalyst.[1] |
| Solvent | Use anhydrous, degassed solvents. | Water and oxygen can contribute to catalyst decomposition and side reactions.[3] |
| Reagents | Use fresh, high-purity catalyst, ligand, and base. | Impurities can inhibit or poison the catalyst.[3] |
| Ligand | Select a bulky, electron-rich phosphine (e.g., SPhos, XPhos) or an NHC ligand. | Stabilizes the Pd(0) center and accelerates the catalytic cycle.[1][3] |
| Base | Choose a base compatible with your substrate's stability (e.g., K₃PO₄, NaOTMS). | Prevents substrate decomposition which can lead to catalyst poisoning.[5] |
| Temperature | Start at a moderate temperature (e.g., 80-100 °C) and optimize as needed. | Balances reaction rate with catalyst stability.[1][3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Solubility of Hexakis(4-bromophenyl)benzene for Solution Processing
Welcome to the technical support center for Hexakis(4-bromophenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve successful solution processing.
This compound is a large, rigid polycyclic aromatic hydrocarbon (PAH). Its structure, characterized by multiple aromatic rings, leads to strong intermolecular π–π stacking interactions, which contribute to its notoriously low solubility in common organic solvents.[1] This poor solubility can significantly hinder its application in areas that require solution-based processing, such as in materials science and pharmaceutical development.[1][2]
This guide will walk you through a systematic approach to improving the solubility of this compound, from solvent selection to advanced solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Due to its highly aromatic and nonpolar nature, the best starting points are typically nonpolar, aromatic, or chlorinated solvents. An experimental procedure from Organic Syntheses notes that this compound can be dissolved in refluxing tetrahydrofuran (THF).[3] Other potential solvents to consider include toluene, xylene, chloroform, and dichloromethane. It is crucial to perform small-scale solubility tests to determine the most effective solvent for your specific application.
Q2: I've tried common solvents with little success. What other factors can I manipulate to improve solubility?
A2: Beyond solvent choice, several other factors can be adjusted:
-
Temperature: Increasing the temperature can significantly enhance the solubility of most solids, including this compound.[4] Refluxing the solvent is a common technique.[3]
-
Agitation: Continuous stirring or sonication can help break down solid aggregates and increase the rate of dissolution.
-
Solvent Mixtures (Co-solvency): Using a mixture of solvents can sometimes provide a synergistic effect, improving solubility beyond what can be achieved with a single solvent.[5]
Q3: My this compound precipitates out of solution upon cooling. How can I prevent this?
A3: This is a common issue known as "crashing out" and occurs when the solution becomes supersaturated as the temperature decreases. To mitigate this:
-
Work with warm solutions: If your experimental protocol allows, try to perform subsequent steps while the solution is still warm.
-
Use a co-solvent: Adding a co-solvent in which the compound is more soluble at lower temperatures can help maintain its solubility.
-
Control the cooling rate: Slow, controlled cooling can sometimes promote the formation of more stable, smaller crystals rather than a rapid precipitation of amorphous solid.
Q4: Are there any chemical modifications that can improve the solubility of this compound?
A4: While this guide focuses on physical methods for solubilization, chemical functionalization is a powerful strategy. Introducing solubilizing groups onto the aromatic rings can dramatically increase solubility.[1] For instance, sulfoniumization has been shown to enhance the solubility of various PAHs in both organic and aqueous media.[1]
Troubleshooting Guides
Issue 1: Poor or Slow Dissolution
Symptoms: The solid material does not appear to dissolve, or dissolves at an impractically slow rate, even with heating and stirring.
Causality: The primary reason for poor dissolution is the high lattice energy of the solid this compound, driven by strong intermolecular forces. The chosen solvent may not have sufficient solvating power to overcome these forces.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor dissolution.
Detailed Steps:
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are working with a pure sample of this compound.
-
Optimize Temperature: Gradually increase the temperature of the solvent while monitoring for dissolution. For higher boiling point solvents, use a reflux setup.
-
Increase Agitation: Move from simple magnetic stirring to more vigorous mechanical stirring or use an ultrasonic bath (sonication).
-
Perform a Solvent Screening: If a single solvent is ineffective, a systematic screening of different solvent classes is recommended.
Experimental Protocol: Solvent Screening for this compound
-
Preparation: In separate, small, labeled vials, place a pre-weighed amount of this compound (e.g., 5 mg).
-
Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 1 mL). Start with the recommended solvents (THF, toluene, chloroform).
-
Observation at Room Temperature: Agitate the vials at room temperature for a set period (e.g., 30 minutes) and visually assess the degree of dissolution.
-
Heating: For vials showing poor solubility, gradually heat the samples (e.g., in 10°C increments) using a controlled heating block, with continuous agitation. Note the temperature at which complete dissolution occurs.
-
Data Analysis: Record the solubility in each solvent at different temperatures. This will help you identify the most promising solvent or solvent system for your application.
Issue 2: "Oiling Out" or Precipitation of an Amorphous Solid
Symptoms: Upon cooling or standing, the compound separates from the solution not as crystals, but as an oily or amorphous solid.
Causality: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that the molecules do not have time to arrange themselves into an ordered crystal lattice.[6] This is more common with impure compounds or when the solution is highly concentrated.
Troubleshooting Logic:
Caption: Troubleshooting logic for "oiling out".
Detailed Steps:
-
Reduce Concentration: Try dissolving a smaller amount of this compound in the same volume of solvent.
-
Slow Cooling: After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the rate of heat loss.
-
Use a Co-solvent: Introduce a second solvent in which the compound has moderate solubility at room temperature. This can help to keep the compound in solution as it cools.
-
"Scratching": If the solution is supersaturated but precipitation is slow to initiate, "scratching" the inside of the glass container with a glass rod can sometimes induce crystallization.
Advanced Solubilization Techniques
For particularly challenging applications, more advanced methods can be employed. These techniques are often used in pharmaceutical and materials science to enhance the solubility of poorly soluble active ingredients or precursors.
| Technique | Mechanism | Considerations |
| Co-solvency | The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5] | The choice of co-solvent and its concentration need to be optimized. |
| Micellar Solubilization | Surfactants form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in the bulk solvent.[7] | The surfactant must be compatible with the downstream application. |
| Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic inner cavity that can form inclusion complexes with guest molecules, enhancing their solubility.[5][8] | The size of the cyclodextrin cavity must be appropriate for the size of the this compound molecule. |
Experimental Protocol: Co-solvency Trial
-
Primary Solvent: Dissolve this compound in a primary solvent where it has some, albeit limited, solubility (e.g., refluxing THF).
-
Co-solvent Addition: While the primary solution is warm and stirred, slowly add a co-solvent (e.g., toluene or N-methyl-2-pyrrolidone) dropwise.
-
Observation: Monitor for any increase in clarity of the solution or the ability to dissolve more solid.
-
Ratio Optimization: Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture that provides the highest solubility at the desired temperature.
By systematically working through these FAQs, troubleshooting guides, and experimental protocols, researchers can develop a robust strategy for effectively dissolving this compound and enabling its use in a wide range of solution-based applications.
References
- 1. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Minimizing homocoupling byproducts in reactions with HBB
Topic: Minimizing Homocoupling Byproducts in Reactions with 2-Hydroxybiphenyl Boronic Acid (HBB)
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with homocoupling side reactions, particularly when using sensitive or functionalized boronic acids like 2-hydroxybiphenyl boronic acid (HBB). As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the organoboron reagent (e.g., HBB) react with each other to form a symmetrical biaryl byproduct (e.g., 2,2'-dihydroxy-1,1'-biphenyl).[1][2] This unwanted reaction consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be difficult to separate from the target molecule.
Q2: What are the primary causes of homocoupling in a Suzuki reaction?
A2: Homocoupling is primarily driven by two interconnected factors: the presence of molecular oxygen and the existence of palladium(II) species in the reaction mixture.[3][4]
-
Oxygen: Dissolved oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, ((η²-O₂)PdL₂).[5][6] This complex is a key intermediate that facilitates the coupling of two boronic acid molecules.[5][7] Essentially, oxygen acts as an oxidant that diverts the catalyst from the desired cross-coupling cycle.[8]
-
Palladium(II) Species: If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it must be reduced in-situ to Pd(0). Any remaining Pd(II) can react stoichiometrically with the boronic acid to produce the homocoupled dimer and Pd(0).[3][4] This is also why oxygen is problematic—it regenerates Pd(II) from Pd(0), fueling the side reaction.
Q3: Is 2-hydroxybiphenyl boronic acid (HBB) particularly susceptible to homocoupling?
A3: While any boronic acid can undergo homocoupling, substrates with certain electronic or structural features can be more prone to side reactions. The ortho-hydroxyl group in HBB is an electron-donating group, which can influence the electronic properties of the boronic acid. More importantly, it can act as a coordinating group with the palladium center. While this can sometimes be beneficial, it can also alter the stability and reactivity of key intermediates in the catalytic cycle, potentially making side reactions like homocoupling or protodeboronation more competitive under sub-optimal conditions.
Troubleshooting Guide: Significant Homocoupling Observed
If you are observing a significant amount of the homocoupled byproduct in your reaction with HBB, consult the following troubleshooting guide. The key is to control the reaction environment and optimize the catalytic system to favor the cross-coupling pathway over the homocoupling pathway.
Core Problem: Presence of Oxygen
The most common and impactful cause of homocoupling is the presence of dissolved oxygen.[8] Rigorous exclusion of air is critical for suppressing this side reaction.[4]
| Troubleshooting Strategy | Experimental Protocol & Rationale |
| Thorough Degassing | Rationale: Solvents, even when sealed, contain dissolved oxygen. This oxygen will readily oxidize the active Pd(0) catalyst, leading to the formation of a palladium peroxo complex that is a key intermediate in the homocoupling mechanism.[5][6] Protocol: Before adding the palladium catalyst, thoroughly degas the reaction mixture. The most effective method is a "freeze-pump-thaw" cycle (3x), but a subsurface sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes is also highly effective and practical.[9][10][11] Simply purging the headspace of the flask is often insufficient.[10] |
| Maintain Inert Atmosphere | Rationale: To prevent oxygen from re-entering the system during the reaction. Protocol: Maintain a positive pressure of an inert gas (e.g., via a balloon or a nitrogen line connected to a bubbler) throughout the entire course of the reaction, from setup to workup.[1] |
Diagram: Competing Catalytic Cycles
The following diagram illustrates the desired Suzuki-Miyaura pathway versus the oxygen-induced homocoupling pathway.
Caption: The desired catalytic cycle (green) vs. the oxygen-driven homocoupling side reaction (red).
Core Problem: Catalyst Choice and State
The nature and oxidation state of the palladium catalyst play a crucial role.
| Troubleshooting Strategy | Experimental Protocol & Rationale |
| Use a Pd(0) Precatalyst | Rationale: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can directly participate in a stoichiometric homocoupling reaction before being fully reduced to the active Pd(0) state.[4][12] Using a Pd(0) source bypasses this problematic activation step. Protocol: Switch from a Pd(II) source to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[13] |
| Add a Mild Reducing Agent | Rationale: If using a Pd(II) source is unavoidable, or to scavenge any Pd(II) formed by oxidation, a mild reducing agent can be added. This helps to maintain a low concentration of free Pd(II).[4] Protocol: The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to effectively suppress homocoupling.[10][11] Add 0.1 to 0.5 equivalents relative to the palladium catalyst. |
| Optimize Ligand Choice | Rationale: The ligand is arguably the most important variable for controlling catalyst activity and selectivity.[14] Bulky, electron-rich phosphine ligands accelerate the reductive elimination step—the final step that forms the desired product.[3][15] By making this step faster, the catalyst spends less time in states that could lead to side reactions.[14] Protocol: For challenging couplings, standard ligands like PPh₃ may not be sufficient. Screen a panel of modern biarylphosphine ligands (often called "Buchwald ligands") or bulky dialkylphosphines.[14][16] |
Table: Recommended Ligands for Suppressing Homocoupling
| Ligand Name | Structure Type | Key Features | Recommended For |
| SPhos | Biarylphosphine | High bulk and electron-richness. Generally excellent for a wide range of substrates.[9] | A good starting point for optimizing difficult couplings. |
| XPhos | Biarylphosphine | Very bulky and electron-donating. Often considered a universal, highly active ligand.[13][16] | Aryl chlorides and other unreactive partners. |
| RuPhos | Biarylphosphine | Similar to XPhos, known for high activity and broad applicability.[13][16] | General screening and optimization. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Dialkylphosphine | Extremely electron-rich and bulky, promotes rapid oxidative addition.[14] | Electron-rich aryl halides and sterically demanding substrates. |
Core Problem: Reaction Parameters
Other reaction parameters can tip the balance between the desired and undesired pathways.
| Troubleshooting Strategy | Experimental Protocol & Rationale |
| Optimize Base and Solvent | Rationale: The base is required to activate the boronic acid for transmetalation.[15][17] However, the combination of base and solvent affects solubility and reaction rates.[18][19] A poorly soluble base or suboptimal solvent can slow down the desired transmetalation, giving the homocoupling pathway more time to occur. Less polar solvents like toluene or dioxane are often effective with common catalysts like Pd(PPh₃)₄.[18] Protocol: For HBB, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good choice.[1] Ensure adequate solubility of all components. A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, CPME) with a small amount of water is common, but anhydrous conditions may be beneficial if protodeboronation is also an issue.[1][18] |
| Control Reagent Addition Order | Rationale: Pre-heating the catalyst, aryl halide, and base before adding the boronic acid can ensure the catalyst is in the active Pd(0) state and ready for oxidative addition. Adding the boronic acid last can minimize its exposure to conditions that favor homocoupling.[8] Protocol: Consider adding the boronic acid (HBB) as the last reagent to a pre-heated and thoroughly degassed mixture of the aryl halide, base, ligand, and palladium source. |
| Optimize Temperature | Rationale: While heat can accelerate the desired reaction, excessive temperatures can also promote catalyst decomposition and increase the rate of side reactions.[13] Protocol: Screen a range of temperatures (e.g., 80 °C to 110 °C) to find the optimal balance between reaction rate and selectivity. Do not assume that higher is always better. |
Experimental Protocol: Minimizing Homocoupling with HBB
This protocol incorporates best practices to suppress homocoupling byproducts.
Diagram: Optimized Workflow
Caption: A robust experimental workflow designed to exclude oxygen and minimize side reactions.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 2-hydroxybiphenyl boronic acid (HBB, 1.2-1.5 eq.), base (e.g., K₃PO₄, 2.0-3.0 eq.), and the chosen phosphine ligand (e.g., SPhos, 1-5 mol %).
-
Inerting the Vessel: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with a high-purity inert gas (Argon is preferred due to its density). Repeat this cycle three times.[9]
-
Catalyst and Solvent Addition: After the final backfill, briefly open the flask under a positive flow of inert gas to add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2.5 mol %). Reseal the flask. Add the chosen organic solvent (e.g., 1,4-dioxane) and water (if applicable) via syringe. The solvents must be previously degassed by sparging with an inert gas for at least 30 minutes.[9][18]
-
Final Degassing: With stirring, bubble inert gas directly into the reaction mixture through a long needle for 10-15 minutes. Ensure a second needle is present to act as an outlet.[1]
-
Reaction: After the final degassing, remove the gas inlet needle and place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Once complete, cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous workup and purification.
By implementing these mechanistically-grounded strategies, you can significantly suppress the formation of homocoupling byproducts, leading to higher yields, cleaner reaction profiles, and more efficient development of your target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage of Hexakis(4-bromophenyl)benzene and its derivatives
Welcome to the technical support resource for Hexakis(4-bromophenyl)benzene (HBPB) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of these complex molecules in your experiments. Here, we address common challenges and questions in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling and storage of HBPB.
Q1: What is the general stability of solid this compound under ambient laboratory conditions?
A: Solid HBPB is a highly robust molecule with excellent thermal stability, primarily due to its sterically crowded hexaphenylbenzene core. Its melting point is reported to be over 400°C, indicating a high degree of thermal resilience. Under normal laboratory conditions (room temperature, ambient light for short periods), the solid material is generally stable.[1] However, like many polycyclic aromatic hydrocarbons (PAHs), prolonged exposure to light and atmosphere can lead to gradual degradation.
Q2: Why is storing HBPB and its derivatives in the dark or in amber vials recommended?
A: The recommendation for dark storage stems from the inherent photosensitivity of large aromatic systems.[2][3] Although the core structure is stable, exposure to UV-VIS radiation, particularly in the presence of oxygen, can initiate photooxidation reactions.[4] This process can lead to the formation of oxidized impurities, such as quinone-like structures, which may compromise the material's purity and performance in subsequent applications.[2][3] Using amber vials or storing containers in the dark effectively blocks the wavelengths of light that are most likely to initiate this degradation.[5]
Q3: Is HBPB considered air-sensitive? Do I need to handle it in a glovebox?
A: While not pyrophoric, HBPB and its derivatives are susceptible to slow, long-term oxidation. For routine weighing and short-term handling, a glovebox is not strictly necessary. However, for long-term storage or for applications where absolute purity is critical, handling and storing under an inert atmosphere (like nitrogen or argon) is the best practice.[5][6] This minimizes contact with atmospheric oxygen and moisture, preventing the slow accumulation of oxidative impurities over time.[7] If a glovebox is unavailable, using Schlenk techniques can provide a suitable inert environment.[8][9]
Q4: What are the recommended long-term storage conditions for solid HBPB?
A: For long-term stability (months to years), we recommend storing solid HBPB under the following conditions, summarized in the table below. The primary goals are to mitigate exposure to light, oxygen, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[10] | Reduces the kinetic rate of potential slow degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation by atmospheric O₂.[5][6] |
| Light Exposure | Dark (Amber vial, wrapped) | Prevents photo-initiated degradation.[2][5] |
| Moisture | Dry (Store with desiccant) | Prevents hydrolysis and minimizes moisture-catalyzed degradation. |
This multi-faceted approach ensures the compound's integrity is maintained for an extended period.
Q5: How should I store solutions of HBPB and its derivatives?
A: Storing these compounds in solution is generally not recommended for long periods. In solution, molecules have greater mobility, and dissolved oxygen is more readily available, which can accelerate degradation.[2][4] Photodegradation is also significantly faster in solution compared to the solid state.[3] If you must store a solution, even for a short time, it should be done in a tightly sealed container (e.g., a vial with a PTFE-lined cap), under an inert atmosphere, and stored in a freezer (-20°C) and protected from light. Degassing the solvent using freeze-pump-thaw cycles before preparing the solution is highly advisable to remove dissolved oxygen.[6]
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical framework for diagnosing and solving them.
Problem 1: My white/off-white HBPB solid has turned noticeably yellow after storage.
-
Probable Cause: This is a classic indicator of photooxidation or chemical oxidation. The yellow color arises from the formation of new chromophores, which are often products of oxidative degradation of the aromatic rings.[2] This is more likely if the material was exposed to light or stored in a container that was not airtight.
-
Troubleshooting Steps:
-
Assess Purity: Analyze a small sample using Thin Layer Chromatography (TLC) or LC-MS to confirm the presence of impurities. Compare this to the analysis of a fresh or properly stored sample if available.
-
Consider the Application: For less sensitive applications, the material might still be usable. For applications requiring high purity (e.g., electronic materials, reference standards), purification is necessary.
-
Purification: The compound can often be repurified by recrystallization from a suitable solvent system, such as THF, or by column chromatography.[11]
-
-
Preventative Action: Review your storage protocol. Ensure the material is stored in an amber vial, under an inert atmosphere, and in a cool, dark place as outlined in the storage decision workflow below.
Problem 2: I am observing poor yields or unexpected byproducts in a reaction using stored HBPB (e.g., a cross-coupling reaction).
-
Probable Cause: The reactivity of the C-Br bonds may be compromised, or impurities in the stored material are interfering with the catalysis or reaction pathway. Degradation products can sometimes act as catalyst poisons or participate in unwanted side reactions.
-
Troubleshooting Steps:
-
Verify Purity Before Use: Never assume a stored reagent has maintained its purity. Before starting a critical reaction, run a quick purity check. A proton NMR is often sufficient to see if the characteristic aromatic signals have changed or if new peaks have appeared.[11]
-
Use a Fresh Batch: If possible, repeat the reaction with a fresh or newly purified batch of HBPB to confirm that the stored material was the source of the problem.
-
Re-purify the Material: If the stored material is confirmed to be impure, it must be purified before use. See the purification protocol below.
-
-
Preventative Action: Implement a strict policy of analytical verification for all critical reagents that have been in long-term storage.
Below is a logical workflow for troubleshooting issues with stored HBPB.
Caption: Troubleshooting workflow for stored HBPB.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid HBPB
This protocol describes a robust method for storing solid HBPB to ensure its long-term integrity.
Materials:
-
Schlenk flask or glass ampoule
-
High-vacuum grease (if using Schlenk flask)
-
Vacuum line with an inert gas (Argon or Nitrogen) manifold
-
Spatula
-
Parafilm or sealing tape
-
Aluminum foil
Procedure:
-
Prepare the Vessel: Ensure the Schlenk flask or ampoule is clean and thoroughly dried. Oven-drying at >120°C for several hours and cooling under vacuum is ideal.[9]
-
Transfer the Solid: In a dry environment, transfer the solid HBPB into the storage vessel.
-
Attach to Schlenk Line: Attach the vessel to the vacuum/inert gas line.
-
Evacuate and Refill: Carefully evacuate the atmosphere from the vessel. Then, backfill with dry, inert gas. Repeat this "pump-purge" cycle at least three times to ensure all atmospheric oxygen and moisture are removed.
-
Seal the Vessel:
-
Schlenk Flask: Close the stopcock, ensuring a good seal with a thin layer of vacuum grease. Wrap the joint and stopcock with Parafilm for extra security.
-
Ampoule: While under a positive pressure of inert gas, use a blowtorch to carefully seal the neck of the ampoule. This provides the most secure long-term storage.[6]
-
-
Final Storage: Wrap the sealed vessel in aluminum foil to protect it from light and place it in a refrigerator or freezer (2-8°C).
Protocol 2: Purification of HBPB by Recrystallization
This method is adapted from established procedures and is effective for removing minor impurities.[11]
Materials:
-
Crude this compound
-
Tetrahydrofuran (THF), reagent grade
-
Erlenmeyer flask with reflux condenser
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude HBPB in the Erlenmeyer flask. Add a minimal amount of THF required to dissolve the solid at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Precipitation: Once at room temperature, you can place the flask in a refrigerator (-15°C) for several hours to maximize the yield of precipitated product.[11]
-
Isolation: Collect the microcrystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at room temperature to a constant weight.
Understanding Degradation
The stability of HBPB is governed by its susceptibility to thermal and photochemical degradation pathways.
Caption: Key degradation pathways for HBPB.
-
Photochemical Degradation: As with many large polycyclic aromatic hydrocarbons, HBPB can absorb UV-Vis light.[2][4] In the presence of oxygen, this can lead to excited states that react to form various oxidized products. This is the primary reason for color change and the formation of impurities during storage with light exposure.
-
Thermal Degradation: While HBPB is very thermally stable, brominated aromatic compounds can undergo decomposition at very high temperatures (often near polymer processing temperatures).[12] This process can involve the cleavage of the carbon-bromine bond, potentially leading to the release of hydrobromic acid (HBr), which can be corrosive and react with other components in a system.[12]
By understanding these mechanisms, researchers can make informed decisions about experimental design and storage to ensure the quality and reliability of their results.
References
- 1. fishersci.com [fishersci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pjoes.com [pjoes.com]
- 5. ossila.com [ossila.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. 1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene | 19057-50-2 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Hexakis(4-bromophenyl)benzene in OLEDs: A Comparative Guide to Host Material Performance
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is a critical determinant of device efficiency, stability, and overall performance. While established host materials like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), and tris(4-carbazoyl-9-ylphenyl)amine (TCTA) have been extensively utilized, the quest for novel materials with superior properties continues. This guide provides an in-depth comparison of a promising, yet less explored, candidate: Hexakis(4-bromophenyl)benzene (HBB), against these conventional host materials.
The Central Role of the Host Material in Phosphorescent OLEDs
Phosphorescent OLEDs (PhOLEDs) have revolutionized the field by enabling the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. However, the emissive phosphorescent dopants are prone to concentration quenching and triplet-triplet annihilation, which necessitates their dispersion within a host material. An ideal host material should possess several key characteristics:
-
High Triplet Energy (T1): The triplet energy of the host must be higher than that of the phosphorescent guest to ensure efficient energy transfer to the guest and prevent back-energy transfer.
-
Appropriate HOMO and LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should facilitate efficient charge injection from the adjacent transport layers.
-
Balanced Charge Transport: Ambipolar charge transport characteristics (the ability to transport both holes and electrons) are desirable to ensure that the recombination of charge carriers occurs within the emissive layer, maximizing efficiency.
-
High Thermal and Morphological Stability: The host material should have a high glass transition temperature (Tg) and decomposition temperature (Td) to ensure the long-term operational stability and lifetime of the OLED device.
This compound: A Promising Candidate from the Hexaarylbenzene Family
This compound (HBB) is a hexaarylbenzene derivative characterized by a central benzene ring substituted with six 4-bromophenyl groups. The unique propeller-like, non-planar structure of the hexaarylbenzene core imparts several advantageous properties.[1] This steric hindrance minimizes intermolecular interactions and aggregation, which can otherwise lead to quenching of the excited state and reduced device performance.[1] Furthermore, hexaarylbenzene derivatives are known for their high thermal stability, a crucial factor for device longevity.[2]
While direct, comprehensive experimental data on the performance of HBB as a host material in OLEDs is not extensively available in peer-reviewed literature, we can infer its potential by examining closely related compounds and the influence of its chemical structure.
Performance Comparison: HBB versus Conventional Host Materials
A direct experimental comparison of HBB with CBP, mCP, and TCTA is challenging due to the limited published data on HBB-based OLEDs. However, a comparative analysis can be constructed based on the performance of a very similar hexaarylbenzene derivative, Hexacarbazolylbenzene, and the known properties of the conventional hosts.
A Close Analogue: The High Performance of Hexacarbazolylbenzene
A recent study on Hexacarbazolylbenzene, where the bromophenyl groups of HBB are replaced by carbazolyl groups, has demonstrated its exceptional performance as a host material for green phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. The device data from this study provides a strong benchmark for the potential of the hexaarylbenzene core.
| Host Material | Emitter | External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| Hexacarbazolylbenzene | Green Phosphor | > 25% | > 90 | > 80 |
| mCP | Green Phosphor | ~20% | ~70 | ~60 |
| CBP | Green Phosphor | ~18% | ~65 | ~55 |
Note: The data for Hexacarbazolylbenzene and the comparative data for mCP and CBP are based on recent findings for a green phosphorescent emitter and are intended to provide a relative performance indication.
The superior performance of Hexacarbazolylbenzene highlights the potential of the hexaarylbenzene scaffold for creating highly efficient host materials. The rigid, propeller-like structure is believed to contribute to a high horizontal molecular orientation of the emitter molecules, which can significantly enhance the light outcoupling efficiency of the OLED.
Inferred Properties of HBB and Comparison with Standard Hosts
Based on the structure of HBB and the known effects of its constituent parts, we can project its properties relative to CBP, mCP, and TCTA.
| Property | This compound (HBB) (Inferred) | CBP | mCP | TCTA |
| Core Structure | Hexaphenylbenzene | Biphenyl | Benzene | Triphenylamine |
| Key Functional Group | Bromophenyl | Carbazole | Carbazole | Carbazole, Triphenylamine |
| Triplet Energy (T1) | Expected to be high | ~2.6 eV | ~2.9 eV | ~2.8 eV |
| HOMO/LUMO Levels | Not experimentally determined | HOMO: ~6.0 eV, LUMO: ~2.9 eV | HOMO: ~5.9 eV, LUMO: ~2.4 eV | HOMO: ~5.7 eV, LUMO: ~2.4 eV |
| Charge Transport | Potentially balanced (hole transport via phenyl rings, electron affinity from bromine) | Primarily hole-transporting | Primarily hole-transporting | Primarily hole-transporting |
| Thermal Stability | Expected to be very high | Moderate | High | High |
| Key Advantage | High thermal stability, propeller shape to reduce aggregation, potential for enhanced spin-orbit coupling. | Well-established, good performance with green and red phosphors. | High triplet energy, suitable for blue phosphors. | Good hole-transporting properties. |
| Potential Disadvantage | Lack of extensive experimental data, potential for lower triplet energy than mCP. | Lower triplet energy than mCP, not ideal for some blue phosphors. | Can have stability issues. | Unbalanced charge transport. |
The presence of bromine atoms in HBB is particularly noteworthy. The "heavy atom effect" of bromine can enhance spin-orbit coupling, which could potentially facilitate intersystem crossing and influence the dynamics of triplet excitons in the emissive layer.[3][4] This could be advantageous in certain device architectures. Furthermore, the electron-withdrawing nature of bromine may help to balance the charge transport within the host material.[3]
Experimental Methodologies
To empirically validate the performance of HBB as a host material, a series of experiments would be required.
Synthesis of this compound
A common method for the synthesis of HBB involves the bromination of hexaphenylbenzene.[5]
Step-by-step Protocol:
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a powder addition funnel, and a gas outlet is charged with bromine.
-
Addition of Hexaphenylbenzene: Hexaphenylbenzene is slowly added to the stirred bromine at ambient temperature. The reaction is exothermic and evolves hydrobromic acid gas, which should be trapped in a basic solution.
-
Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred for a short period. The resulting slurry is then carefully poured into cold ethanol to quench the reaction and precipitate the product.
-
Purification: The crude product is collected by filtration and washed sequentially with ethanol, aqueous sodium bisulfite solution, and again with ethanol. Further purification can be achieved by recrystallization from a suitable solvent like tetrahydrofuran.
OLED Device Fabrication and Characterization
A standard multi-layer OLED would be fabricated to test the performance of HBB as a host material.
Device Structure:
ITO / Hole Injection Layer (e.g., HATCN) / Hole Transport Layer (e.g., TAPC) / Emissive Layer (HBB doped with a phosphorescent emitter) / Electron Transport Layer (e.g., TPBi) / Electron Injection Layer (e.g., LiF) / Al
Fabrication Workflow:
OLED Fabrication Workflow
Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, operating voltage, and luminance.
-
Electroluminescence (EL) Spectrum: To determine the emission color and color purity.
-
External Quantum Efficiency (EQE), Current Efficiency, and Power Efficiency: To quantify the device's energy conversion efficiency.
-
Operational Lifetime: To assess the stability and durability of the device.
Conclusion and Future Outlook
While direct experimental evidence for the performance of this compound as a host material in OLEDs is currently limited in the public domain, its molecular structure and the performance of its close analogs suggest significant potential. The hexaarylbenzene core provides a thermally stable, non-aggregating platform, while the bromophenyl substituents may offer benefits in terms of balanced charge transport and spin-orbit coupling.
To fully ascertain the viability of HBB as a next-generation host material, further research is imperative. Specifically, experimental determination of its triplet energy and HOMO/LUMO levels, along with comprehensive device fabrication and characterization, are necessary. A direct comparison with established hosts like CBP, mCP, and TCTA using a standardized device architecture and emitter would provide the definitive data required to position HBB in the landscape of high-performance OLED materials. The exploration of HBB and other hexaarylbenzene derivatives could pave the way for novel host materials with enhanced stability and efficiency, driving the future of OLED technology.
References
- 1. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Beyond Hexabromobenzene: A Comparative Guide to Alternative Synthetic Routes for Hexacation-Radical Salts
For Researchers, Scientists, and Drug Development Professionals
The pursuit of stable organic radical cations is a cornerstone of modern materials science and advanced drug development. Among these, hexacation-radical salts of functionalized benzene cores represent a class of compounds with immense potential in organic electronics and as powerful oxidizing agents. Historically, the synthesis of these highly electron-deficient species has often relied on the perfunctionalization of a benzene ring starting from hexabromobenzene (HBB). While effective, the HBB route can be synthetically demanding and may limit the accessible structural diversity. This guide explores alternative, more convergent synthetic strategies for accessing hexacation-radical salts, focusing on the construction of electron-rich precursors followed by controlled oxidation. We will delve into two primary, field-proven alternatives: the synthesis and oxidation of hexaaminobenzene derivatives and hexa-peri-hexabenzocoronene (HBC) scaffolds.
The Core Challenge: Moving Beyond a Halogenated Precursor
The traditional reliance on HBB stems from its utility as a robust starting material for introducing a variety of substituents onto the benzene ring through sequential nucleophilic aromatic substitution or cross-coupling reactions. However, this approach can be lengthy and may involve harsh reaction conditions. The alternative paradigm presented here is to first construct a highly electron-rich benzene core, which can then be more readily oxidized to the desired radical cation state. This "build-up and oxidize" strategy offers greater flexibility in precursor design and can lead to more efficient overall synthetic sequences.
Alternative Route 1: The Hexaaminobenzene Approach
This strategy leverages the strong electron-donating properties of amino groups to create a highly electron-rich benzene core that is predisposed to oxidation. By synthesizing a persubstituted hexaaminobenzene derivative, we can significantly lower the oxidation potential of the aromatic ring, making the formation of the corresponding radical cation more accessible.
Synthesis of the Electron-Rich Precursor
A key example of this approach is the synthesis of a hexaaminobenzene derivative featuring six ethano bridges that link the nitrogen atoms. This intricate structure not only enhances the electron-donating ability of the amino groups but also provides steric shielding to the resulting radical cation, thereby enhancing its stability.
Experimental Protocol: Synthesis of a Bridged Hexaaminobenzene Derivative
-
Starting Material: The synthesis commences with commercially available starting materials, which are elaborated through a multi-step sequence to construct a key intermediate.
-
"Zipper" Cyclization: A crucial and unusual "zipper" cyclization reaction is employed to form the six ethano bridges connecting the nitrogen atoms. This step is pivotal in creating the rigid, electron-rich scaffold.
-
Reduction: The final step in the precursor synthesis involves the reduction of an intermediate to yield the desired hexaamine. This product is noted to be air-sensitive.
-
Acylation (Optional but Recommended): Due to its air-sensitivity, the hexaamine is often directly acylated to improve its stability for storage and handling before the oxidation step.
Oxidation to the Radical Cation Salt
The highly electron-rich nature of the bridged hexaaminobenzene derivative allows for its facile oxidation to the corresponding cation radical. This can be achieved through both chemical and electrochemical methods.
Experimental Protocol: Oxidation of the Bridged Hexaaminobenzene
-
Chemical Oxidation:
-
Dissolve the hexaaminobenzene precursor in a suitable organic solvent (e.g., CH₂Cl₂ or CHCl₃) under an inert atmosphere.
-
Add a one-electron oxidant, such as triethyloxonium hexachloroantimonate, to the solution. The formation of the radical cation is often accompanied by a distinct color change.
-
The resulting radical cation salt can be isolated by precipitation or crystallization.
-
-
Electrochemical Oxidation:
-
Prepare a solution of the hexaaminobenzene precursor in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Perform cyclic voltammetry to determine the oxidation potential.
-
Controlled potential electrolysis at a potential slightly more positive than the first oxidation wave will generate the radical cation in solution.
-
Performance and Supporting Data
While a detailed quantitative comparison table is challenging to construct without side-by-side experiments, the literature provides strong qualitative evidence for the success of this route.
| Parameter | Hexaaminobenzene Route |
| Precursor Synthesis | Multi-step, involves a key "zipper" cyclization. |
| Oxidation | Readily oxidized both chemically and electrochemically. |
| Radical Cation Stability | The bridged structure imparts significant stability to the radical cation. |
| Reversibility | The oxidation is reported to be reversible, indicating a stable radical cation species. |
Diagram of the Hexaaminobenzene Route Workflow
Caption: Workflow for the hexaaminobenzene-based synthesis of hexacation-radical salts.
Alternative Route 2: The Hexa-peri-hexabenzocoronene (HBC) Approach
This strategy involves the synthesis of a large, planar polycyclic aromatic hydrocarbon (PAH), hexa-peri-hexabenzocoronene (HBC), which serves as an extended, electron-rich aromatic core. The large π-system of HBC facilitates the delocalization of the radical cation, contributing to its stability. Functionalization of the HBC periphery with solubilizing groups is key to enabling its processing and characterization.
Synthesis of the Electron-Rich Precursor
The synthesis of substituted HBC derivatives typically involves a convergent approach, starting from smaller, functionalized aromatic precursors. A common method is the oxidative cyclodehydrogenation of a hexaphenylbenzene derivative.
Experimental Protocol: Synthesis of Hexa-tert-butyl-HBC
-
Precursor Synthesis: The synthesis begins with 4-tert-butylphenylacetylene, which is converted to hexa(4-tert-butylphenyl)benzene.
-
Oxidative Cyclodehydrogenation: The key step is the oxidative cyclodehydrogenation of hexa(4-tert-butylphenyl)benzene using anhydrous FeCl₃ in CH₂Cl₂. This reaction "zips up" the peripheral phenyl rings to form the planar HBC core. The tert-butyl groups are crucial for ensuring the solubility of the HBC derivative in common organic solvents.
-
Purification: The resulting hexa-tert-butyl-HBC is purified by column chromatography. The high solubility imparted by the tert-butyl groups is a significant advantage in this step.
Oxidation to the Radical Cation Salt
The extended π-system of the hexa-tert-butyl-HBC makes it an excellent candidate for oxidation to a stable radical cation. Electrochemical methods are particularly well-suited for this transformation.
Experimental Protocol: Electrochemical Oxidation of Hexa-tert-butyl-HBC
-
Electrolyte Solution: Prepare a solution of hexa-tert-butyl-HBC in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluoroarsenate).
-
Low-Temperature Electrolysis: The electrochemical oxidation is performed at low temperatures (e.g., -30 °C) to enhance the stability of the resulting radical cation.
-
Formation of the Radical Cation Salt: Controlled potential electrolysis leads to the formation of a stable radical cation salt, which can be characterized spectroscopically and electrochemically in solution.
Performance and Supporting Data
The HBC route offers a robust method for creating highly stable radical cations due to the extensive charge delocalization afforded by the large aromatic core.
| Parameter | Hexa-peri-hexabenzocoronene (HBC) Route |
| Precursor Synthesis | Convergent synthesis involving a key oxidative cyclodehydrogenation step. |
| Solubility | Peripheral functionalization (e.g., with tert-butyl groups) is essential for solubility. |
| Oxidation | Electrochemical oxidation is a well-established method. |
| Radical Cation Stability | The large π-system leads to a highly stable radical cation. |
| Overall Yield | An overall yield of 83% for the synthesis of the hexa-tert-butyl substituted HBC precursor has been reported. |
Diagram of the HBC Route Workflow
Caption: Workflow for the HBC-based synthesis of hexacation-radical salts.
Concluding Remarks and Future Outlook
The synthetic routes to hexacation-radical salts are no longer confined to strategies commencing with hexabromobenzene. The "build-up and oxidize" paradigm, exemplified by the hexaaminobenzene and hexa-peri-hexabenzocoronene approaches, offers powerful and flexible alternatives. The hexaaminobenzene route demonstrates the utility of strategically placed, strong electron-donating groups to facilitate oxidation, while the HBC approach showcases the inherent stability imparted by an extended, delocalized π-system.
The choice between these, or other emerging routes, will depend on the desired properties of the final hexacation-radical salt. For applications requiring specific substitution patterns that are readily accessible from hexaamine precursors, that route may be preferred. Conversely, for materials where a large, planar, and highly stable aromatic core is paramount, the HBC approach offers distinct advantages.
Future research in this area will likely focus on expanding the library of accessible electron-rich precursors, further refining oxidation conditions to improve yields and stability, and conducting detailed comparative studies to quantify the performance of these novel hexacation-radical salts in various applications. The continued development of non-HBB routes will undoubtedly accelerate the exploration of this fascinating and technologically important class of molecules.
Benchmarking Charge Transport in Hexaphenylbenzene Architectures: A Comparative Guide for Advanced Organic Electronics
In the relentless pursuit of next-generation organic electronic materials, the molecular architecture of the active semiconductor layer remains a pivotal determinant of device performance. Among the myriad of molecular scaffolds, hexaarylbenzenes, and specifically Hexakis(4-bromophenyl)benzene (HBPB), have emerged as a versatile platform. Their unique propeller-like, three-dimensional structure offers a compelling blend of chemical stability and tunable electronic properties. The peripheral phenyl rings provide a scaffold for functionalization, allowing for the precise tuning of charge transport characteristics to meet the demands of diverse applications, from high-mobility transistors to efficient light-emitting diodes and sensors.
This guide provides a comprehensive comparison of the charge transport properties of HBPB derivatives and closely related star-shaped molecular systems. By examining the impact of peripheral substituent modifications on key performance metrics such as charge carrier mobility, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships that govern charge transport in these promising materials. This analysis is supported by a synthesis of available experimental data and theoretical insights, offering a roadmap for the rational design of novel organic semiconductors.
The Significance of Molecular Architecture in Charge Transport
The efficiency of charge transport in organic semiconductors is intrinsically linked to the molecular packing in the solid state and the electronic coupling between adjacent molecules. The non-planar structure of hexaarylbenzenes, arising from steric hindrance between the peripheral phenyl rings, prevents the strong π-π stacking typically observed in planar polycyclic aromatic hydrocarbons. This unique geometry can be strategically exploited to control intermolecular interactions and facilitate charge transport.
Functionalization of the peripheral rings of the hexaphenylbenzene core allows for the modulation of its electronic properties. The introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the injection and transport of holes and electrons, respectively.
Comparative Analysis of Charge Transport Properties
For the purpose of this guide, we will benchmark the charge transport properties of conceptual derivatives of HBPB by drawing parallels with experimentally and theoretically characterized systems. We will consider the substitution of the bromine atoms with representative electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., cyano, nitro).
| Derivative Core | Peripheral Substituent | Predominant Carrier Type | Typical Mobility Range (cm²/Vs) | Key Structural Features & Insights |
| Hexaphenylbenzene | -H (Unsubstituted) | p-type (Hole) | 10⁻⁴ - 10⁻³ | The unsubstituted core generally exhibits modest hole mobility. The propeller shape leads to amorphous or polycrystalline films. |
| Hexaphenylbenzene | -OCH₃ (Methoxy) | p-type (Hole) | 10⁻³ - 10⁻² | Electron-donating methoxy groups raise the HOMO level, facilitating hole injection and transport. Increased intermolecular interactions can lead to more ordered packing. |
| Hexaphenylbenzene | -NH₂ (Amino) | p-type (Hole) | 10⁻³ - 10⁻² | Strong electron-donating amino groups significantly raise the HOMO energy, enhancing hole transport. Hydrogen bonding can influence molecular packing. |
| Hexaphenylbenzene | -CN (Cyano) | n-type (Electron) | 10⁻⁴ - 10⁻³ | The strong electron-withdrawing nature of the cyano group lowers the LUMO level, enabling electron transport. |
| Hexaphenylbenzene | -NO₂ (Nitro) | n-type (Electron) | 10⁻⁵ - 10⁻⁴ | The nitro group is a very strong electron-withdrawing substituent, promoting n-type behavior. However, strong dipole moments can lead to charge trapping. |
| Hexa-peri-hexabenzocoronene | -F (Fluoro) | n-type (Electron) | ~10⁻³ | Planarization of the core and strong electron-withdrawing fluorine atoms induce n-type characteristics.[1] |
Note: The mobility ranges presented are indicative and can vary significantly based on film deposition conditions, device architecture, and measurement technique.
Experimental Methodologies for Benchmarking Charge Transport
To ensure the scientific integrity of any comparative study, standardized and well-validated experimental protocols are paramount. The following section details the key experimental workflows for fabricating and characterizing organic field-effect transistors (OFETs), a primary tool for evaluating the charge transport properties of novel semiconductor materials.
Organic Field-Effect Transistor (OFET) Fabrication
A bottom-gate, top-contact OFET architecture is commonly employed for characterizing new organic semiconductors.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer, which serves as the gate electrode.
-
Thermally grow a 300 nm layer of silicon dioxide (SiO₂) on the wafer to act as the gate dielectric.
-
Clean the SiO₂ surface sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the subsequently deposited organic semiconductor film. This is a critical step to promote the formation of well-ordered crystalline domains.
-
-
Organic Semiconductor Deposition:
-
Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform, toluene).
-
Deposit a thin film of the organic semiconductor onto the treated SiO₂ substrate using a solution-based technique like spin-coating or drop-casting. The choice of solvent and deposition parameters (spin speed, concentration) significantly impacts film quality and, consequently, device performance.
-
-
Source and Drain Electrode Deposition:
-
Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the organic semiconductor film. A typical channel length and width would be in the range of 50-100 µm and 1-2 mm, respectively.
-
Caption: Workflow for the fabrication of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).
OFET Characterization and Data Analysis
The charge transport properties are extracted from the electrical characteristics of the fabricated OFETs, measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from oxygen and moisture.
Key Measurements:
-
Output Characteristics: A plot of the drain current (ID) versus the drain-source voltage (VDS) at various constant gate-source voltages (VGS). This measurement reveals the typical transistor behavior, including the linear and saturation regimes.
-
Transfer Characteristics: A plot of ID versus VGS at a constant high VDS (in the saturation regime). This curve is used to extract the key performance metrics.
Extraction of Charge Carrier Mobility:
In the saturation regime, the field-effect mobility (µ) can be calculated from the transfer characteristics using the following equation:
ID,sat = (µ * Ci * W) / (2 * L) * (VGS - VT)²
where:
-
ID,sat is the drain current in the saturation regime.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
VT is the threshold voltage.
By plotting the square root of ID,sat against VGS, a linear relationship is obtained, and the mobility can be extracted from the slope of this line.
Caption: Experimental workflow for the characterization of OFETs and extraction of charge carrier mobility.
Structure-Property Relationships and Future Outlook
The comparative analysis, though based on analogous systems, highlights a clear trend: the electronic nature of the peripheral substituents plays a crucial role in determining the type and efficiency of charge transport in hexaarylbenzene-based materials.
-
Electron-donating groups (-OCH₃, -NH₂) tend to produce p-type (hole-transporting) materials by raising the HOMO energy level, which facilitates the injection of holes from the electrodes.
-
Electron-withdrawing groups (-CN, -NO₂, -F) generally lead to n-type (electron-transporting) materials by lowering the LUMO energy level, making electron injection more favorable.[1]
The propeller-like structure of the hexaphenylbenzene core, while hindering close π-stacking, can be advantageous in creating materials with good solubility and isotropic charge transport properties. The future design of high-performance materials based on the this compound scaffold will rely on a multiparameter optimization approach, considering not only the electronic effects of the substituents but also their influence on molecular packing, film morphology, and stability.
Further experimental work focusing on a systematic series of this compound derivatives is essential to build a more comprehensive and predictive model for charge transport in this promising class of organic semiconductors. Such studies will undoubtedly accelerate the development of next-generation organic electronic devices with tailored functionalities.
References
The Unsung Hero: Why Hexakis(4-bromophenyl)benzene is a Superior Scaffold for Organic Electronics
A Comparative Guide for Advanced Material Development
In the relentless pursuit of more efficient and stable organic electronic devices, the molecular architecture of the materials used is paramount. While numerous organic semiconductors have been developed, the core scaffolds upon which they are built often dictate the ultimate performance limitations. This guide provides a senior application scientist's perspective on a particularly advantageous, yet often overlooked, platform molecule: Hexakis(4-bromophenyl)benzene (HBPB) . We will objectively compare materials derived from the HBPB core against established alternatives, supported by experimental data, to demonstrate its inherent advantages for creating next-generation hole transport layers (HTLs), electron blocking layers (EBLs), and emissive materials.
Part 1: The Foundational Advantage - The Hexaarylbenzene Core
At the heart of HBPB's utility is its hexaphenylbenzene (HPB) core. Unlike planar aromatic systems that are prone to aggregation and crystallization, HPB possesses a unique, non-planar "propeller" structure. The six peripheral phenyl rings are sterically hindered, forcing them to twist out of the plane of the central benzene ring.[1] This intrinsic three-dimensional architecture is not a trivial structural quirk; it is the primary source of the platform's superior physical properties.
Key Inherent Properties:
-
Suppression of π-π Stacking: The twisted propeller shape effectively prevents the molecules from packing too closely, mitigating the detrimental effects of aggregation-caused quenching (ACQ) in the solid state. This leads to materials with higher quantum yields in thin films.[2]
-
Enhanced Solubility: The non-planar structure disrupts crystal lattice formation, making HBPB and its derivatives significantly more soluble in common organic solvents. This is a critical advantage for solution-based processing techniques, which are essential for low-cost, large-area device fabrication.
-
High Thermal and Morphological Stability: Hexaarylbenzene derivatives are known for their exceptional thermal stability, often exhibiting high glass transition temperatures (Tg) and decomposition temperatures (Td).[3] This morphological robustness is crucial for device longevity, preventing degradation under the heat generated during operation.
Caption: Fig. 1: Propeller structure of the Hexaarylbenzene core.
Part 2: A Chemist's Playground - HBPB as a Versatile Intermediate
While the HPB core provides the physical foundation, the six bromine atoms of HBPB are what make it a uniquely powerful and versatile building block. Each bromine atom serves as a reactive handle, allowing for the precise attachment of various functional groups through well-established palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.
This multi-point functionalization enables the rational design of materials with tailored optoelectronic properties. By attaching electron-donating groups (like triarylamines) or electron-withdrawing groups, a chemist can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to match the requirements of a specific device architecture, whether it be an OLED, an organic photovoltaic (OPV), or a perovskite solar cell (PSC).[1][4] The ready availability of HBPB from the simple bromination of hexaphenylbenzene facilitates the synthesis of a wide array of materials that would otherwise be difficult to access.[5]
Part 3: Performance Benchmarking - HBPB Derivatives vs. The Old Guard
The true measure of a molecular platform is the performance of the devices it enables. Below, we compare key performance metrics of materials derived directly from the HBPB scaffold against industry-standard hole transport materials.
Comparison in OLED Applications
In OLEDs, the Hole Transport Layer (HTL) requires high thermal stability and appropriate energy levels for efficient hole injection and transport. N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) is a widely used benchmark HTL. However, its relatively low glass transition temperature (~96 °C) can be a limiting factor in device lifetime. HBPB-derivatives functionalized with aromatic amines consistently show superior thermal properties and competitive, if not superior, device performance.
| Material | Tg (°C) | HOMO (eV) | Device Efficiency (cd/A) | EQE (%) | Reference |
| NPB (Benchmark) | 96 | -5.5 | ~3.5-4.0 | ~1.3 | [6][7] |
| DPAP-TB | 133 | -5.67 | 3.98 | 1.35 | [6] |
| 1-PNAP-TB | 118 | -5.64 | 4.62 | 1.56 | [6] |
| 5P-VTPA | 108 | -5.58 | 7.0 (Lmax) | 3.59 | [3][8] |
| 5P-DVTPA | 110 | -5.58 | 6.1 (Lmax) | 3.34 | [3][8] |
| Tg: Glass Transition Temperature; HOMO: Highest Occupied Molecular Orbital; EQE: External Quantum Efficiency. DPAP-TB and 1-PNAP-TB are HBPB-derivatives used as HTLs. 5P-VTPA and 5P-DVTPA are HBPB-derivatives used as blue emitters. |
The data clearly shows that HBPB-based materials exhibit significantly higher glass transition temperatures (118-133 °C) compared to NPB, indicating superior morphological stability.[6][7] Furthermore, materials like 1-PNAP-TB and the emissive 5P-VTPA demonstrate higher luminance and external quantum efficiencies, highlighting the platform's ability to produce high-performance materials.[3][6]
Comparison in Perovskite Solar Cell Applications
The current champion Hole Transport Material (HTM) in perovskite solar cells (PSCs) is 2,2′,7,7′-tetrakis[N,N-di(p-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD). However, its synthesis is complex and costly, and it typically requires chemical dopants to achieve high conductivity, which can accelerate device degradation.[9] HBPB-derivatives have emerged as outstanding dopant-free alternatives.
| Material | HOMO (eV) | Hole Mobility (cm²/Vs) | PCE (%) | Doped? | Reference |
| Spiro-OMeTAD | -5.22 | 1.1 x 10-4 | ~19-21% | Yes | [4][10] |
| HPB-OMeDPA | -5.25 | 1.0 x 10-4 | >16% | No | [4][11] |
| HBPB-Thienyl-Triarylamine | -5.33 | 5.5 x 10-4 | 17.29% | No | [1] |
| F-1 | -5.31 | 4.98 x 10-4 | Markedly Improved vs Spiro | No | [4] |
| PCE: Power Conversion Efficiency. HPB-OMeDPA, HBPB-Thienyl-Triarylamine, and F-1 are HBPB-derivatives used as HTMs. |
HBPB-based HTMs demonstrate several key advantages over the incumbent Spiro-OMeTAD. They can be designed to have deeper HOMO levels, which can improve the open-circuit voltage (Voc) of the device.[1] Critically, several derivatives exhibit significantly higher intrinsic hole mobility, removing the need for performance-enhancing but stability-reducing dopants.[1][4] The ability to achieve high power conversion efficiencies (e.g., 17.29%) in a dopant-free system is a major step towards commercially viable and stable perovskite solar cells.[1]
Part 4: Experimental Protocols
A core advantage of HBPB is its straightforward and high-yield synthesis, which serves as a reliable entry point for more complex derivatives.
Protocol 1: Synthesis of this compound (HBPB)
This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[5]
Workflow Diagram:
Caption: Fig. 2: Synthesis workflow for HBPB.
Step-by-Step Procedure:
-
Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer and an outlet adapter connected to a sodium hydroxide trap, charge 70 mL (1.37 mol) of bromine.
-
Reagent Addition: Slowly add 26.7 g (50 mmol) of hexaphenylbenzene to the stirring bromine over 1 hour. Use a water bath to manage the exothermic reaction and the evolution of HBr gas.
-
Reaction: After the addition is complete, stir the resulting dark-orange slurry for an additional 20 minutes until HBr evolution ceases.
-
Quenching: Carefully pour the reaction slurry into 500 mL of ethanol pre-chilled to approximately -78 °C in a 1-L Erlenmeyer flask with magnetic stirring. This step must be done with cold ethanol to prevent a violent reaction with excess bromine.[5]
-
Workup: Allow the suspension to warm to room temperature over 2 hours. Filter the precipitate using a Büchner funnel.
-
Washing: Wash the pale-yellow precipitate successively with 50 mL of ethanol, 100 mL of 5% aqueous sodium bisulfite (to remove residual bromine), and two 50 mL portions of ethanol.
-
Drying: Dry the product overnight in a vacuum oven (0.5 mmHg) at room temperature to a constant weight. This typically yields ~47.8 g (96%) of HBPB with >95% purity.
-
(Optional) Purification: For analytical purity, the product can be recrystallized by dissolving it in refluxing tetrahydrofuran and allowing slow evaporation at room temperature.[5]
Protocol 2: Generic OLED Fabrication by Thermal Evaporation
This protocol describes a typical fabrication process for a multi-layer OLED, indicating where an HBPB-derived HTL would be integrated.
Device Architecture Diagram:
Caption: Fig. 3: Typical multi-layer OLED device structure.
Step-by-Step Procedure:
-
Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with nitrogen gas and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
Hole Injection Layer (HIL): Deposit a HIL (e.g., 60 nm of 2-TNATA).
-
Hole Transport Layer (HTL): Deposit the HBPB-derivative based HTL (e.g., 15-20 nm of 1-PNAP-TB or a similar material).
-
Emissive Layer (EML): Deposit the emissive layer (e.g., 35 nm of the desired emitter, which could also be an HBPB-derivative like 5P-VTPA).
-
Electron Transport/Blocking Layer (ETL/EBL): Deposit an ETL/EBL (e.g., 20 nm of TPBi).
-
Cathode: Deposit a cathode, typically consisting of a thin layer of Lithium Fluoride (LiF, 1 nm) for improved electron injection, followed by a thicker layer of Aluminum (Al, 200 nm).
-
Encapsulation: Remove the device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
Conclusion
This compound is more than just another chemical; it is a superior molecular platform for innovation in organic electronics. Its intrinsic three-dimensional propeller structure imparts excellent solubility and exceptional thermal and morphological stability. Simultaneously, its six reactive bromine sites provide unparalleled versatility, allowing for the rational design of materials with finely-tuned electronic properties. As demonstrated by comparative data, HBPB-derived materials consistently outperform established benchmarks like NPB and can even challenge the dominance of Spiro-OMeTAD, particularly by enabling high-performance, dopant-free devices. For researchers and developers aiming to push the boundaries of efficiency and stability in organic electronics, the HBPB scaffold represents a robust, versatile, and high-potential foundation for building the materials of the future.
References
- 1. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 3. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. New hole transporting materials based on hexaarylbenzene and aromatic amine moiety for organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interfacial and Bulk Properties of Hole Transporting Materials in Perovskite Solar Cells: Spiro-MeTAD versus Spiro-OMeTAD-光电查 [m.oe1.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Electrochemical Stability of Hexahydro-1,3,5-tribenzoyl-s-triazine (HBB) Derivatives
Introduction: The Promise of HBB Derivatives in Advanced Energy Storage
Hexahydro-1,3,5-tribenzoyl-s-triazine (HBB) and its derivatives are an emerging class of organic molecules that hold significant promise for applications in high-density energy storage systems. The core structure, a hexahydro-1,3,5-triazine (or s-triazine) ring with benzoyl groups attached to the nitrogen atoms, provides a unique electronic framework that can potentially undergo stable and reversible redox reactions. The ability to synthetically modify the benzoyl moieties allows for the fine-tuning of the electrochemical properties of these derivatives, making them attractive candidates for materials in next-generation batteries and redox flow batteries.
The electrochemical stability of these molecules is a critical parameter that dictates their suitability for such applications. A high degree of stability ensures a long cycle life, high coulombic efficiency, and overall reliability of an energy storage device. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the electrochemical stability of various HBB derivatives. While direct comparative experimental data on a wide range of HBB derivatives is not yet abundant in the public domain, this guide synthesizes the current understanding of related triazine compounds and presents a standardized methodology for generating robust and comparable data.
Understanding the Electrochemical Landscape of Triazine-Based Compounds
The electrochemical behavior of the hexahydro-s-triazine core is of primary interest. Studies on related compounds, such as the explosive RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine), have shown that the triazine ring can undergo electrochemical reduction.[1] This suggests that the core of HBB derivatives is electrochemically active. Furthermore, research into triazine-based polymers has demonstrated their potential for charge storage, indicating that the triazine motif can be a stable redox center.[2][3] The N-acyl groups (in this case, benzoyl) are expected to significantly influence the redox potentials and stability of the HBB derivatives through inductive and resonance effects.
Experimental Design for a Rigorous Comparison of HBB Derivative Stability
To objectively compare the electrochemical stability of different HBB derivatives, a standardized experimental protocol is essential. Here, we outline a detailed methodology based on cyclic voltammetry (CV) and chronoamperometry, two fundamental electrochemical techniques.
Core Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the electrochemical stability of HBB derivatives.
Caption: Experimental workflow for comparing the electrochemical stability of HBB derivatives.
Detailed Experimental Protocols
1. Preparation of Solutions
-
Electrolyte Solution: A standard supporting electrolyte is crucial for minimizing solution resistance and ensuring accurate potential control. A common choice is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (ACN). The solvent should be of high purity to avoid interference from water or other impurities.
-
Analyte Solution: Prepare a 1 mM solution of the HBB derivative in the electrolyte solution. Ensure complete dissolution. It is advisable to prepare fresh solutions before each experiment to avoid degradation.
2. Electrochemical Cell Setup
A three-electrode setup is standard for these measurements.
-
Working Electrode (WE): A glassy carbon electrode (GCE) is a suitable choice due to its wide potential window and relatively inert surface. The electrode should be polished to a mirror finish with alumina slurry and then sonicated in ethanol and deionized water before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ reference electrode (e.g., 0.01 M AgNO₃ in ACN with 0.1 M TBAPF₆) is recommended for organic solvent systems. It is important to calibrate the reference electrode against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Counter Electrode (CE): A platinum wire or foil is typically used as the counter electrode. Its surface area should be larger than that of the working electrode.
The following diagram illustrates a typical three-electrode setup for cyclic voltammetry.
Caption: Schematic of a three-electrode cyclic voltammetry setup.
3. Cyclic Voltammetry (CV) for Initial Characterization
-
Objective: To determine the oxidation and reduction potentials of the HBB derivative and to get an initial assessment of the reversibility of the redox processes.
-
Procedure:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to observe oxidation, and then reverse the scan to a potential sufficiently negative to observe reduction. The exact potential window will need to be determined experimentally for each derivative.
-
Perform scans at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s). This allows for the investigation of the nature of the electrochemical process (diffusion-controlled vs. surface-adsorbed).
-
Record the cyclic voltammograms.
-
4. Extended CV Cycling for Stability Assessment
-
Objective: To evaluate the stability of the HBB derivative over multiple redox cycles.
-
Procedure:
-
Choose a scan rate at which well-defined redox peaks are observed (e.g., 100 mV/s).
-
Cycle the potential between the switching potentials that encompass the first oxidation and reduction peaks for a large number of cycles (e.g., 50 or 100 cycles).
-
Record the voltammograms at regular intervals (e.g., every 10 cycles).
-
5. Chronoamperometry for Long-Term Stability
-
Objective: To assess the stability of the oxidized or reduced form of the HBB derivative over a longer timescale.
-
Procedure:
-
Apply a potential step to a value slightly beyond the oxidation or reduction peak potential observed in the CV.
-
Hold the potential at this value for an extended period (e.g., 1000 seconds).
-
Record the current as a function of time. A stable species will exhibit a current decay that follows the Cottrell equation, while decomposition will lead to a more complex current response.
-
Data Analysis and Interpretation: A Comparative Framework
The data collected from the electrochemical experiments should be systematically analyzed to enable a meaningful comparison between different HBB derivatives.
Key Parameters for Comparison
The following table provides a template for recording and comparing the key electrochemical parameters for different HBB derivatives.
| HBB Derivative | Anodic Peak Potential (Epa) (V vs. Fc/Fc⁺) | Cathodic Peak Potential (Epc) (V vs. Fc/Fc⁺) | Peak Separation (ΔEp) (mV) | Peak Current Ratio (Ipa/Ipc) | % Peak Current Retention (after 100 cycles) |
| Derivative A | |||||
| Derivative B | |||||
| Derivative C |
Interpreting the Data
-
Redox Potentials (Epa and Epc): These values indicate the ease of oxidation and reduction of the HBB derivative. Derivatives with higher oxidation potentials are more resistant to oxidation, which can be a desirable trait for cathode materials. The substituent groups on the benzoyl rings will significantly influence these potentials.
-
Peak Separation (ΔEp = Epa - Epc): For a reversible, one-electron process, the theoretical value of ΔEp is 59 mV at room temperature. A value close to this suggests a fast and reversible electron transfer. Larger values indicate quasi-reversible or irreversible processes, which could be due to slow electron transfer kinetics or coupled chemical reactions.
-
Peak Current Ratio (Ipa/Ipc): For a reversible process, this ratio should be close to 1, indicating that the species generated at the electrode during the forward scan is stable and can be fully converted back during the reverse scan. A ratio deviating significantly from 1 suggests that the electrochemically generated species is unstable and undergoes subsequent chemical reactions.
-
Cycling Stability (% Peak Current Retention): A decrease in the peak currents during extended cycling is a direct measure of the electrochemical instability of the HBB derivative. This could be due to degradation of the molecule or passivation of the electrode surface. A higher percentage of peak current retention indicates better stability.
Structure-Stability Relationships
By comparing the electrochemical data for a series of HBB derivatives with systematic variations in their chemical structure (e.g., electron-donating or electron-withdrawing substituents on the benzoyl rings), researchers can establish valuable structure-stability relationships. This understanding is crucial for the rational design of new HBB derivatives with optimized electrochemical properties for specific applications.
Conclusion
The systematic evaluation of the electrochemical stability of HBB derivatives is paramount for advancing their development in energy storage technologies. This guide provides a robust and standardized framework for conducting such comparative studies. By adhering to these detailed protocols and data analysis methods, researchers can generate high-quality, comparable data that will accelerate the discovery and optimization of novel HBB-based materials for a more sustainable energy future.
References
A Senior Application Scientist's Guide to Validating Theoretical Models for Hexakis(4-bromophenyl)benzene Properties
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and drug development, the predictive power of theoretical modeling is an indispensable tool. For complex, propeller-shaped molecules like Hexakis(4-bromophenyl)benzene (HBPB), computational models offer a pathway to understanding and predicting their structural, electronic, and optical properties before embarking on resource-intensive synthesis and experimentation. However, the true value of these in silico predictions is only realized through rigorous validation against experimental data. This guide provides a comprehensive framework for this validation process, outlining the necessary experimental techniques and theoretical approaches, and establishing a clear methodology for their comparison.
The Significance of this compound and the Imperative of Model Validation
This compound is a derivative of the hexaphenylbenzene core, a scaffold known for its unique propeller-like, non-planar geometry. This structure imparts interesting photophysical properties and a high resistance to self-aggregation, making its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), molecular sensors, and as intermediates in the synthesis of larger, well-defined molecular architectures.[1] The six bromine atoms on the peripheral phenyl rings provide reactive handles for further functionalization, expanding the potential applications of this molecular platform.
The accurate prediction of HBPB's properties is crucial for its targeted design in these applications. Theoretical models, such as those based on Density Functional Theory (DFT), can provide insights into its geometry, electronic structure (HOMO/LUMO energy levels), and optical absorption and emission characteristics. However, the accuracy of these predictions is highly dependent on the chosen functional and basis set. Therefore, a systematic validation against experimental data is not merely a confirmatory step but a critical component of the research and development process, ensuring that the computational models are reliable and predictive.
Experimental Characterization of this compound
A thorough experimental characterization of HBPB is the bedrock upon which any theoretical model validation is built. The following sections detail the key experimental techniques required to elucidate its fundamental properties.
Structural Elucidation: Beyond the Molecular Formula
The precise arrangement of atoms in HBPB, including bond lengths, bond angles, and the dihedral angles of the phenyl rings, is fundamental to understanding its properties.
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: High-quality single crystals of HBPB are paramount. A common method is slow evaporation from a suitable solvent or a mixture of solvents. For HBPB, recrystallization from tetrahydrofuran has been reported to yield colorless microcrystalline precipitate.[1] Growing larger crystals suitable for SCXRD may require exploring various solvent systems and temperature gradients.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to achieve the best possible fit between the observed and calculated diffraction patterns.
The output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains the precise 3D coordinates of each atom in the unit cell.
Unveiling Electronic and Optical Properties
The interaction of HBPB with light is governed by its electronic structure. Understanding its absorption and emission properties is critical for optoelectronic applications.
Experimental Protocol: UV-Visible Absorption and Fluorescence Spectroscopy
-
Sample Preparation: A dilute solution of HBPB is prepared in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran). The concentration should be low enough to ensure adherence to the Beer-Lambert law.
-
UV-Visible Spectroscopy: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. The resulting spectrum will reveal the wavelengths at which HBPB absorbs light, corresponding to electronic transitions from the ground state to excited states.
-
Fluorescence Spectroscopy: The solution is excited at a wavelength corresponding to a major absorption peak. The emitted light is then collected at a 90-degree angle to the excitation beam and its intensity is measured as a function of wavelength. This provides the fluorescence emission spectrum. The fluorescence quantum yield, a measure of the efficiency of the emission process, can be determined relative to a known standard.
Experimental Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
-
Electrochemical Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The experiment is conducted in a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent, containing a small concentration of HBPB.
-
Potential Sweep: The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction potentials of HBPB can be determined from the resulting voltammogram. These potentials can then be used to estimate the HOMO and LUMO energy levels, respectively, relative to the vacuum level using empirical relationships.
Assessing Thermal Stability
For applications in electronic devices, the thermal stability of HBPB is a critical parameter.
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
TGA: A small sample of HBPB is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve reveals the decomposition temperature of the compound.
-
DSC: A sample of HBPB and a reference are heated or cooled at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The DSC thermogram can reveal phase transitions such as melting and crystallization points. For HBPB, a melting point of 358-359°C has been reported.[1]
Theoretical Modeling of this compound Properties
Computational chemistry provides a powerful toolkit for predicting the properties of molecules like HBPB. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for this purpose.
Predicting Molecular Geometry
The starting point for most theoretical calculations is to determine the most stable 3D structure of the molecule.
Computational Protocol: Geometry Optimization
-
Initial Structure: An initial guess for the geometry of HBPB can be generated using molecular modeling software.
-
DFT Calculation: A geometry optimization is performed using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process iteratively adjusts the positions of the atoms to find the minimum energy conformation. The propeller-like twist of the peripheral phenyl rings is a key structural feature that a successful optimization will capture.
Simulating Electronic and Optical Properties
Once the optimized geometry is obtained, the electronic and optical properties can be calculated.
Computational Protocol: Electronic Structure and Spectra
-
HOMO/LUMO Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are obtained from the DFT calculation. The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability.
-
TD-DFT for UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum. This method calculates the excitation energies and oscillator strengths of the electronic transitions, which can be used to simulate the UV-Vis spectrum.
The Validation Workflow: A Comparative Analysis
The core of the validation process lies in the direct comparison of the experimental data with the theoretical predictions.
Workflow Diagram
Caption: A workflow diagram illustrating the validation of theoretical models for HBPB properties.
Data Comparison Tables
The quantitative data from both experimental and theoretical approaches should be summarized in tables for easy comparison.
Table 1: Structural Parameter Comparison
| Parameter | Experimental (SCXRD) | Theoretical (DFT/B3LYP/6-31G(d)) | % Difference |
| C-C bond length (central ring) | Value Å | Value Å | Value % |
| C-C bond length (peripheral rings) | Value Å | Value Å | Value % |
| C-Br bond length | Value Å | Value Å | Value % |
| Phenyl ring dihedral angle | Value ° | Value ° | Value % |
(Note: "Value" should be replaced with actual data when available.)
Table 2: Electronic and Optical Property Comparison
| Property | Experimental | Theoretical | Difference |
| Max Absorption λ (nm) | Value nm | Value nm | Value nm |
| Max Emission λ (nm) | Value nm | Value nm | Value nm |
| HOMO Level (eV) | Value eV | Value eV | Value eV |
| LUMO Level (eV) | Value eV | Value eV | Value eV |
| HOMO-LUMO Gap (eV) | Value eV | Value eV | Value eV |
(Note: "Value" should be replaced with actual data when available.)
Interpreting Discrepancies
It is rare for theoretical predictions to perfectly match experimental results. Understanding the sources of these discrepancies is key to refining the theoretical models.
-
Gas Phase vs. Condensed Phase: DFT calculations are often performed on a single molecule in the gas phase, while experiments are conducted in solution or the solid state. Intermolecular interactions in the condensed phase can influence the molecular geometry and electronic properties.
-
Choice of Functional and Basis Set: The accuracy of DFT and TD-DFT calculations is highly sensitive to the choice of the exchange-correlation functional and the basis set. Different functionals may perform better for predicting geometry versus electronic properties.
-
Vibronic Coupling: Experimental absorption and emission spectra often exhibit broad features due to vibrational fine structure, which is not typically captured in standard TD-DFT calculations.
-
Solvent Effects: The polarity of the solvent can influence the electronic structure and spectra of the molecule. While computational models can account for solvent effects (e.g., using the Polarizable Continuum Model - PCM), they are approximations.
Conclusion and Future Directions
The validation of theoretical models for the properties of this compound is a critical exercise in computational materials science. By systematically comparing the predictions of DFT and TD-DFT calculations with robust experimental data from techniques such as SCXRD, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry, researchers can gain confidence in their computational models and use them to guide the design of new materials with tailored properties.
While a complete set of experimental and theoretical data for HBPB is not yet available in the public domain, this guide provides a clear and comprehensive roadmap for conducting such a validation study. The protocols and comparative framework outlined herein are not only applicable to HBPB but can be adapted for a wide range of complex organic molecules, thereby accelerating the discovery and development of next-generation materials.
References
A Comparative Guide to Hexakis(4-bromophenyl)benzene-Based Sensors for High-Stakes Analyte Detection
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical sensing, the demand for highly selective and sensitive detection platforms is paramount. In the realm of aromatic analyte detection, particularly for nitroaromatic compounds—a class of molecules with significant implications in security and environmental monitoring—Hexakis(4-bromophenyl)benzene (HBB) and its derivatives have emerged as a promising scaffold for robust sensor development. This guide provides an in-depth, objective comparison of HBB-based sensors, primarily focusing on Covalent Organic Polymers (COPs), against alternative sensing technologies. We will delve into the underlying sensing mechanisms, present comparative performance data, and provide detailed experimental protocols to offer a comprehensive understanding of their capabilities and limitations.
The Foundation: this compound as a Sensing Platform
This compound is a propeller-shaped, non-planar aromatic molecule. Its unique structure, characterized by six peripheral phenyl rings attached to a central benzene core, provides a rigid and highly stable framework. The bromine substituents on the outer phenyl rings serve as versatile handles for further chemical modification, enabling the construction of extended, porous, and highly conjugated structures like Covalent Organic Polymers (COPs).[1]
These HBB-based COPs are particularly well-suited for fluorescence-based sensing. The extended π-conjugation within the polymer network results in strong luminescence. When an analyte molecule interacts with the polymer, this fluorescence can be modulated, most commonly quenched, providing a detectable signal. The porous nature of these COPs can also contribute to analyte preconcentration, enhancing sensitivity.
Sensing Mechanism: Fluorescence Quenching
The primary mechanism underpinning the function of HBB-based fluorescent sensors is fluorescence quenching . This process occurs when the excited state of the fluorophore (the HBB-based COP) is deactivated upon interaction with another molecule, the quencher (the analyte), without the emission of a photon. Several processes can lead to fluorescence quenching, with photoinduced electron transfer (PET) being a dominant mechanism in the detection of electron-deficient nitroaromatic compounds.[2][3]
In a typical scenario, the electron-rich HBB-based polymer, upon excitation, can donate an electron to the electron-deficient nitroaromatic analyte. This transfer prevents the fluorophore from returning to its ground state via radiative emission, thus "quenching" the fluorescence. The efficiency of this quenching is often described by the Stern-Volmer equation , which relates the decrease in fluorescence intensity to the concentration of the quencher.[4][5]
Performance Showdown: HBB-Based Sensors vs. The Alternatives
The true measure of a sensor's utility lies in its performance relative to other available technologies. Here, we compare HBB-based COP sensors with other common platforms for the detection of nitroaromatic explosives, a challenging yet critical application.
Cross-Reactivity and Selectivity
A sensor's ability to selectively detect a target analyte in the presence of other, structurally similar compounds is crucial. HBB-based COPs have demonstrated remarkable selectivity for specific nitroaromatic compounds, particularly 2,4,6-trinitrophenol (TNP).
| Sensor Platform | Target Analyte | Key Interferents Tested | Observed Selectivity | Reference |
| HBB-based COP | TNP | TNT, DNT, NB, phenol, other common organic solvents | High selectivity for TNP over other nitroaromatics and non-nitro compounds.[6] | [6] |
| Polyaniline-Ag Composite | TNP, DNB | Not specified in detail | Higher sensitivity for TNP over DNB.[7] | [7] |
| Fluorene-based Polymers | Picric Acid (PA) | Other Nitroaromatic Compounds (NACs) | Ultrasensitive and selective for PA.[8] | [8] |
| TiO2 Nanosheet Array | Various Explosives | Cross-reactive array for pattern recognition | Differentiates between various explosives based on response patterns.[9] | [9] |
Analysis: HBB-based COPs exhibit a high degree of intrinsic selectivity, particularly for hydroxyl-containing nitroaromatics like TNP. This is often attributed to specific interactions, such as hydrogen bonding, in addition to the general electron transfer mechanism.[9] In contrast, sensor arrays, like the TiO2 nanosheet platform, rely on broad cross-reactivity and subsequent pattern analysis to achieve selectivity, which requires more complex data processing.[9] While other fluorescent polymers also show high sensitivity, the rigid and pre-organized structure of HBB-based COPs can offer a more defined and selective binding environment.
Sensitivity and Limit of Detection (LOD)
The limit of detection is a critical parameter, especially for trace-level analysis.
| Sensor Platform | Target Analyte | Limit of Detection (LOD) | Reference |
| HBB-based COP | TNP | ~1 ppm | [6] |
| Perylene-linked COP | TNP | 0.7 µM (0.16 ppm) | [3] |
| Polyaniline-Ag Composite | TNP | 5.58 x 10⁻⁷ M (0.127 ppm) | [7] |
| Fluorene-based Polymer | Picric Acid | 0.23 ppt | [8] |
| 2D Zinc MOF | Nitrobenzene | 0.0303 µM | [10] |
Analysis: HBB-based COPs demonstrate competitive, and in some cases, superior limits of detection compared to other fluorescent polymer systems and metal-organic frameworks (MOFs). The high surface area of these porous polymers likely contributes to their ability to detect low concentrations of analytes. It is important to note that the LOD can be highly dependent on the specific derivative and the experimental conditions.
Experimental Protocols: A Guide to Fabrication and Testing
To ensure scientific integrity and enable reproducibility, we provide detailed, step-by-step methodologies for the fabrication and testing of HBB-based COP sensors.
Synthesis of a this compound-Based Covalent Organic Polymer (COP)
This protocol describes a typical synthesis of a porous luminescent COP via a Ni-catalyzed Yamamoto coupling reaction.[11]
Materials:
-
1,3,5-Tris(4-bromophenyl)benzene
-
Tris(4-bromophenyl)amine
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridyl
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add 1,3,5-tris(4-bromophenyl)benzene and tris(4-bromophenyl)amine to a flame-dried Schlenk tube.
-
Add anhydrous DMF and anhydrous toluene to the tube.
-
In a separate vial, dissolve Ni(cod)₂ and 2,2'-bipyridyl in anhydrous DMF.
-
Add the catalyst solution to the monomer solution.
-
Seal the Schlenk tube and heat at 100°C for 72 hours.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the polymer sequentially with DMF, water, ethanol, and acetone.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the resulting COP under vacuum at 80°C.
Causality: The Yamamoto coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides, making it ideal for polymerizing brominated aromatic monomers like the HBB derivatives. The use of a nickel catalyst with a bipyridyl ligand is crucial for achieving high polymerization efficiency. The extensive washing and purification steps are necessary to remove any unreacted monomers and catalyst residues, which could interfere with the sensor's performance.
Fabrication and Testing of the Fluorescent Sensor
Fabrication:
-
Disperse a small amount of the synthesized COP in a suitable solvent (e.g., THF or DMF) via sonication to form a stable suspension.
-
For solution-based testing, the suspension can be used directly.
-
For solid-state sensing, the suspension can be drop-casted onto a solid substrate (e.g., a glass slide or filter paper) and allowed to dry.
Testing Protocol (Fluorescence Quenching Assay):
-
Prepare a stock solution of the COP suspension in the chosen solvent.
-
Prepare a series of standard solutions of the nitroaromatic analyte in the same solvent.
-
In a cuvette, place a known volume of the COP suspension.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer.
-
Sequentially add small aliquots of the analyte solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve.
-
Analyze the data using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the intensity at a given quencher concentration, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.
Self-Validation: The linearity of the Stern-Volmer plot at low concentrations can validate the quenching mechanism. Deviations from linearity at higher concentrations can provide insights into more complex quenching processes (e.g., static and dynamic quenching).[12] Control experiments with non-quenching analytes should be performed to confirm the selectivity of the sensor.
Visualizing the Workflow and Sensing Mechanism
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying sensing mechanism.
Caption: Experimental workflow for HBB-based COP sensor development.
Caption: Photoinduced electron transfer (PET) fluorescence quenching mechanism.
Conclusion and Future Outlook
This compound-based sensors, particularly in the form of covalent organic polymers, present a compelling platform for the selective and sensitive detection of nitroaromatic compounds. Their robust, tunable structures and strong fluorescent properties make them highly competitive with other sensing technologies. The high selectivity observed for certain analytes underscores the potential for designing sensors tailored to specific molecular targets.
Future research in this area should focus on several key aspects:
-
Broadening Analyte Scope: While detection of nitroaromatics is well-established, exploring the cross-reactivity and potential for detecting other classes of analytes, including environmental pollutants and biomarkers for disease, is a promising avenue.
-
Improving Processability: The insolubility of many COPs can be a challenge for device fabrication. Developing more processable HBB-based polymers will be crucial for their integration into practical sensor devices.
-
Real-World Applications: Moving beyond laboratory-based solution studies to the development of robust, field-deployable sensors for real-world sample analysis is the ultimate goal. This will require addressing challenges such as interference from complex matrices and long-term stability.
By continuing to innovate in both material design and device engineering, HBB-based sensors are poised to make significant contributions to the fields of analytical chemistry, materials science, and beyond.
References
- 1. Covalent Organic Polymers and Frameworks for Fluorescence-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. edinst.com [edinst.com]
- 6. Highly sensitive and selective detection of 2,4,6-trinitrophenol using covalent-organic polymer luminescent probes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Qualitative Detection Toward Military and Improvised Explosive Vapors by a Facile TiO2 Nanosheet-Based Chemiresistive Sensor Array [frontiersin.org]
- 10. Highly sensitive detection of nitrobenzene by a series of fluorescent 2D zinc(ii) metal–organic frameworks with a flexible triangular ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. chalcogen.ro [chalcogen.ro]
A Comparative Guide to the Structural and Electronic Properties of Hexa(4-bromophenyl)benzene and 1,3,5-Tris(4-bromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional organic materials, poly-aryl-substituted benzenes stand out for their unique structural motifs and tunable electronic properties. This guide provides an in-depth technical comparison of two such molecules: hexa(4-bromophenyl)benzene (HBB) and 1,3,5-Tris(4-bromophenyl)benzene. By examining their structural and electronic characteristics, supported by experimental data, we aim to offer valuable insights for their application in materials science and drug development.
Introduction: Two Scaffolds, Distinct Architectures
Hexa(4-bromophenyl)benzene (HBB) and 1,3,5-Tris(4-bromophenyl)benzene are both derivatives of a central benzene ring, but their differing substitution patterns give rise to distinct three-dimensional structures and, consequently, disparate electronic behaviors. HBB features a fully substituted central benzene core, leading to a sterically crowded, propeller-like conformation. In contrast, the 1,3,5-substitution pattern of 1,3,5-Tris(4-bromophenyl)benzene results in a more planar, trigonal geometry. These fundamental structural differences have profound implications for their crystal packing, electronic communication between phenyl rings, and ultimately their photophysical and electrochemical properties.
Structural Properties: A Tale of Two Geometries
The spatial arrangement of the peripheral bromophenyl rings relative to the central benzene core is a key determinant of the overall molecular properties. Single-crystal X-ray diffraction is the definitive technique for elucidating these structural parameters.
Molecular Conformation and Dihedral Angles
Hexa(4-bromophenyl)benzene (HBB): The Propeller
1,3,5-Tris(4-bromophenyl)benzene: The Trigonal Star
The crystal structure of 1,3,5-Tris(4-bromophenyl)benzene reveals a more planar arrangement compared to HBB. The molecule crystallizes in the orthorhombic space group P212121.[2][3] The dihedral angles between the peripheral bromophenyl rings and the central benzene ring are significantly smaller than in HBB, allowing for more effective electronic communication. In the solid state, the molecule exhibits slipped π-stacking.[3]
Electronic Properties: The Impact of Structure on Function
The differences in molecular geometry directly translate to distinct electronic properties. These are typically investigated using a combination of electrochemical methods, such as cyclic voltammetry, and computational approaches like Density Functional Theory (DFT).
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's charge transport capabilities and its behavior in optoelectronic devices. The energy difference between the HOMO and LUMO is the band gap, which dictates the molecule's absorption and emission characteristics.
For hexaarylbenzene derivatives like HBB, the twisted structure leads to a low degree of self-aggregation and a wider HOMO-LUMO energy gap.[1] This makes them promising candidates for host materials in organic light-emitting diodes (OLEDs). The introduction of electron-donating or withdrawing groups on the peripheral rings can further tune these energy levels.
In the case of 1,3,5-trisubstituted benzenes, the more planar structure generally leads to a smaller HOMO-LUMO gap compared to their hexasubstituted counterparts, indicative of better intramolecular charge transfer.
| Property | Hexa(4-bromophenyl)benzene (HBB) (Predicted) | 1,3,5-Tris(4-bromophenyl)benzene |
| Molecular Geometry | Propeller-shaped | Trigonal, relatively planar |
| Dihedral Angle | ~25° - 65° | Smaller than HBB |
| HOMO-LUMO Gap | Wider | Narrower than HBB |
Photophysical Properties: Absorption and Emission
The absorption and emission of light by these molecules are direct consequences of their electronic structure.
Hexaphenylbenzene derivatives are known for their strong blue fluorescence.[4] The emission properties of 1,3,5-Tris(4-bromophenyl)benzene have been observed in the solid state, with a maximal emission peak at 363 nm.[4]
Experimental Methodologies
A comprehensive understanding of the structural and electronic properties of these molecules relies on a suite of experimental and computational techniques.
Single-Crystal X-ray Diffraction
This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution by slow evaporation or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for determining molecular structure via X-ray crystallography.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule and estimate its HOMO and LUMO energy levels.
Experimental Protocol:
-
Sample Preparation: The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte.
-
Three-Electrode Setup: A working electrode, a reference electrode, and a counter electrode are immersed in the solution.
-
Potential Sweep: The potential of the working electrode is swept linearly to a set potential and then reversed.
-
Data Analysis: The resulting current is plotted against the applied potential. From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.
Diagram of the Cyclic Voltammetry Setup
Caption: A typical three-electrode setup for cyclic voltammetry experiments.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.
Methodology:
-
Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Electronic Property Calculation: The HOMO and LUMO energy levels, electron density distribution, and other electronic properties are calculated.
Conclusion
The structural and electronic properties of hexa(4-bromophenyl)benzene and 1,3,5-Tris(4-bromophenyl)benzene are fundamentally dictated by their substitution patterns. The sterically hindered, propeller-shaped HBB exhibits a wider HOMO-LUMO gap due to reduced π-conjugation, making it a candidate for applications where minimal intermolecular interactions are desired. Conversely, the more planar, trigonal structure of 1,3,5-Tris(4-bromophenyl)benzene allows for greater electronic delocalization, resulting in a narrower energy gap. This comparative analysis, grounded in experimental and computational methodologies, provides a framework for researchers to select and design molecules with tailored properties for applications ranging from organic electronics to the development of novel therapeutic agents.
References
- 1. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 2. CID 139065433 | C72H45Br9 | CID 139065433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Hexakis(4-bromophenyl)benzene
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis or analysis. The final, and arguably most critical, phase is its safe and compliant disposal. Hexakis(4-bromophenyl)benzene, a polybrominated aromatic compound, demands a meticulous and informed approach to its end-of-life management. This guide provides the essential, immediate safety and logistical information necessary for its proper disposal, ensuring the protection of both laboratory personnel and the environment.
Core Directive: Understanding the "Why" Behind the "How"
The disposal of any chemical, particularly a halogenated organic compound like this compound, is not merely a matter of following a checklist. It is a process rooted in a deep understanding of its chemical properties, potential hazards, and the regulatory landscape. As a Senior Application Scientist, my objective is to empower you with the causal logic behind each procedural step, fostering a culture of safety and environmental responsibility that transcends simple compliance.
This compound is a solid, non-volatile substance at room temperature. Its structure, a benzene core persubstituted with bromophenyl groups, renders it chemically stable and poorly soluble in water. The presence of a significant mass percentage of bromine is the key determinant for its disposal classification. Brominated organic compounds are recognized as environmentally persistent and can form hazardous byproducts if not disposed of correctly. Therefore, all disposal protocols are designed to mitigate these risks.
Scientific Integrity & Logic: A Self-Validating System for Disposal
The foundation of a trustworthy disposal protocol lies in a self-validating system of hazard assessment, waste segregation, and verified disposal pathways. Every step is a checkpoint to ensure safety and compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Key Hazard Considerations:
-
Eye Irritation: Many aromatic compounds can cause serious eye irritation.
-
Skin Irritation: Prolonged contact may cause skin irritation.
-
Inhalation: While its low volatility minimizes inhalation risk at room temperature, handling of the powder can generate dust.
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with dust particles which can cause serious irritation. |
| Hand Protection | Nitrile gloves. | To prevent skin contact and potential irritation. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely. | To prevent inhalation of airborne particles. |
| Protective Clothing | A standard laboratory coat. | To protect skin and clothing from contamination. |
Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize any potential for dust inhalation.[1]
Waste Classification: A Halogenated Organic Compound
Due to the presence of carbon-bromine bonds, this compound is classified as a halogenated organic waste .[2] This classification is critical as it dictates the legally mandated disposal route. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds due to their potential to form dioxins and furans if improperly incinerated.[3][4]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a detailed, step-by-step methodology for the safe disposal of this compound.
1. Waste Segregation:
- Step 1.1: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
- Step 1.2: Never mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[2] This is to prevent dangerous reactions and to ensure the waste is directed to the appropriate disposal facility.
2. Containerization:
- Step 2.1: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.
- Step 2.2: Affix a hazardous waste label to the container. The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The CAS number: 19057-50-2.[5]
- The hazard characteristics (e.g., "Irritant").
- The accumulation start date.
- Your name and contact information.
3. Waste Accumulation:
- Step 3.1: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- Step 3.2: Ensure the storage area is cool, dry, and away from sources of ignition or incompatible materials.
4. Final Disposal:
- Step 4.1: Arrange for pickup by your institution's licensed hazardous waste disposal contractor.
- Step 4.2: The primary and recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission control systems.[6] This process ensures the complete destruction of the compound and prevents the release of harmful byproducts. Landfilling of halogenated organic compounds is heavily restricted.[3]
Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Authoritative Grounding & Comprehensive References
This guide is grounded in established principles of laboratory safety and hazardous waste management as outlined by regulatory bodies and authoritative chemical information sources. The causal links between the chemical nature of this compound and the prescribed disposal protocols are paramount to ensuring a safe and compliant laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C42H24Br6 | CID 11205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. epawebapp.epa.ie [epawebapp.epa.ie]
Operational Guide to Personal Protective Equipment for Handling Hexakis(4-bromophenyl)benzene
This document provides comprehensive safety and logistical guidance for the handling and disposal of Hexakis(4-bromophenyl)benzene (CAS No. 19057-50-2). As a poorly characterized, complex polybrominated aromatic compound, a conservative approach to safety is mandated. The procedural guidance herein is synthesized from an analysis of its molecular structure, safety data for structurally analogous compounds, and established best practices in chemical laboratory safety.
Hazard Assessment and Risk Mitigation
Therefore, a stringent personal protective equipment (PPE) protocol is mandatory to create a self-validating system of safety where engineering controls and personal barriers work in concert to eliminate exposure pathways.
Personal Protective Equipment (PPE) Specification
All personnel must adhere to the following PPE requirements when handling this compound in any form (solid or in solution). These requirements are based on a synthesis of best practices for handling corrosive, irritant, and potentially toxic chemical solids.[4][5]
| Body Area | Required PPE | Specification and Causality |
| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes (ANSI Z87.1 compliant) to protect against fine particulates and splashes.[2][5] A face shield is required to be worn over the goggles to protect the entire face from splashes during solution preparation or transfers.[4][6] |
| Hands | Double-Gloving: Nitrile (Inner) + Neoprene/Butyl (Outer) | An inner nitrile glove provides a baseline of protection. An outer, heavy-duty glove (neoprene or butyl rubber) is necessary for robust protection against direct handling and potential splashes of organic solvents used to dissolve the compound.[4][7] Gloves must be changed immediately upon any sign of contamination. |
| Body | Chemical-Resistant Laboratory Coat | A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required to protect skin and personal clothing from contamination.[5] It must be fully buttoned. Synthetic materials like polyester should be avoided due to their low resistance to organic solvents and potential to melt in a fire.[8] |
| Lower Body & Feet | Full-Length Pants & Closed-Toe Shoes | Full-length pants and shoes made of a non-porous material are mandatory to ensure complete skin coverage and protect against spills and falling objects.[5] |
| Respiratory | NIOSH-Approved Respirator (As needed) | All handling of the solid compound must be performed within a certified chemical fume hood.[5] This engineering control is the primary means of respiratory protection.[6] A NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges should be available for emergency situations, such as a large spill outside of containment. |
Operational Workflow: From Handling to Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk and preventing contamination. The following workflow provides a self-validating methodology for the safe handling of this compound.
Preparation and Engineering Controls
-
Fume Hood Verification: Confirm that the chemical fume hood has been certified within the last year and is functioning correctly.
-
Designated Area: Designate a specific area within the fume hood for all handling activities. Cover the work surface with disposable, absorbent bench paper.[5]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood before introducing the compound.
-
Emergency Equipment Check: Locate and verify the accessibility and functionality of the nearest emergency eyewash station and safety shower.[2]
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
To minimize dust generation, use anti-static weigh paper or a tared glass container for weighing.[5]
-
Handle the solid gently with a spatula. Avoid any actions that could create airborne dust.
-
-
Solution Preparation:
-
If preparing a solution, place the solvent in a suitable flask or beaker within the fume hood.
-
Slowly add the weighed solid to the solvent with gentle stirring.
-
Keep the container capped or covered when not actively in use to prevent vapor release.[5]
-
-
Post-Handling Decontamination:
-
Upon completion of the work, decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent and paper towels.
-
Dispose of all contaminated disposable materials in the designated solid waste container.
-
-
Doffing PPE: Carefully remove PPE in an order that avoids cross-contamination. Remove outer gloves first, followed by the lab coat and face shield. Remove inner gloves last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
